Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 197049. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Esters - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 3-amino-5-sulfanylidenedithiole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S3/c1-2-9-5(8)3-4(7)11-12-6(3)10/h2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKJMMOOZCTJMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SSC1=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187194 | |
| Record name | Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3354-38-9 | |
| Record name | Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS000756437 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 5-AMINO-3-THIOXO-3H-1,2-DITHIOLE-4-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8PWK68ZS7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate
This guide provides a comprehensive overview of the synthesis of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The methodologies presented herein are curated from established literature, emphasizing reproducibility and mechanistic understanding to empower researchers in their synthetic endeavors.
Introduction and Significance
This compound belongs to the class of 1,2-dithiole-3-thiones, a group of sulfur-containing heterocycles that have garnered considerable attention for their diverse biological activities. These compounds are known to exhibit properties such as anticancer, antioxidant, and neuroprotective effects.[1] The title compound, in particular, has been investigated for its potential in these areas, making its efficient synthesis a key objective for researchers in the field.
This guide will detail a convenient and established pathway for the synthesis of this target molecule, focusing on the reaction of ethyl cyanoacetate with carbon disulfide and elemental sulfur. The causality behind the choice of reagents and reaction conditions will be explained to provide a deeper understanding of the synthetic process.
The Core Synthesis Pathway: A Mechanistic Perspective
The most widely accepted and convenient synthesis of this compound involves a one-pot, multi-component reaction. This approach is favored for its efficiency and atom economy. The key starting materials for this synthesis are:
-
Ethyl cyanoacetate: An active methylene compound that provides the carbon backbone for the C4 and C5 positions of the dithiole ring, along with the carboxylate and amino functionalities.
-
Carbon disulfide (CS₂): This reagent serves a dual purpose. It acts as an electrophile, reacting with the nucleophilic carbanion of ethyl cyanoacetate, and it is also a source of sulfur for the formation of the dithiolethione ring.
-
Elemental Sulfur (S₈): Provides the second sulfur atom required for the formation of the 1,2-dithiole ring.
-
A Base Catalyst: Typically a tertiary amine such as triethylamine or an alkoxide base is used to deprotonate the active methylene group of ethyl cyanoacetate, initiating the reaction sequence.
The overall reaction can be visualized as a domino sequence of reactions, beginning with the formation of a key intermediate, which then undergoes cyclization and subsequent tautomerization to yield the final product.
Proposed Reaction Mechanism
The reaction is believed to proceed through the following key steps:
-
Deprotonation: The base abstracts a proton from the α-carbon of ethyl cyanoacetate, forming a resonance-stabilized carbanion. This step is crucial as it generates the nucleophile that initiates the subsequent reactions.
-
Nucleophilic Attack on Carbon Disulfide: The carbanion of ethyl cyanoacetate attacks the electrophilic carbon atom of carbon disulfide. This results in the formation of a dithiocarboxylate intermediate.
-
Formation of Ethyl 2-cyano-3,3-dimercaptoacrylate: The dithiocarboxylate intermediate is believed to be in equilibrium with its enethiol tautomer. Further reaction with another molecule of carbon disulfide or elemental sulfur and subsequent workup can lead to the formation of a key intermediate, ethyl 2-cyano-3,3-dimercaptoacrylate.
-
Cyclization and Oxidation: The dimercaptoacrylate intermediate undergoes an intramolecular cyclization. This is followed by an oxidation step, facilitated by elemental sulfur, which leads to the formation of the stable 1,2-dithiole-3-thione ring.
-
Tautomerization: The final step involves the tautomerization of the exocyclic amino group to form the more stable aromatic-like 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate.
// Reactants EthylCyanoacetate [label="Ethyl Cyanoacetate"]; CS2 [label="Carbon Disulfide (CS₂)"]; Sulfur [label="Elemental Sulfur (S₈)"]; Base [label="Base (e.g., Triethylamine)", shape=ellipse, fillcolor="#FBBC05"];
// Intermediates Carbanion [label="Ethyl Cyanoacetate\nCarbanion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dithiocarboxylate [label="Dithiocarboxylate\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimercaptoacrylate [label="Ethyl 2-cyano-3,3-\ndimercaptoacrylate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Product Product [label="Ethyl 5-amino-3-thioxo-3H-\n1,2-dithiole-4-carboxylate", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Base -> EthylCyanoacetate [label="Deprotonation"]; EthylCyanoacetate -> Carbanion; Carbanion -> Dithiocarboxylate [label="+ CS₂"]; Dithiocarboxylate -> Dimercaptoacrylate; Dimercaptoacrylate -> Product [label="+ S₈\nCyclization/\nOxidation"]; CS2 -> Dithiocarboxylate; Sulfur -> Product; } केंद Caption: Proposed synthesis pathway for this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound. Researchers should adapt this protocol based on their laboratory conditions and scale of the reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Ethyl cyanoacetate | 113.12 | 10 | 1.13 g |
| Carbon disulfide | 76.14 | 20 | 1.52 g (1.2 mL) |
| Elemental Sulfur | 32.07 (as S) | 10 | 0.32 g |
| Triethylamine | 101.19 | 12 | 1.21 g (1.66 mL) |
| Ethanol (anhydrous) | 46.07 | - | 20 mL |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl cyanoacetate (10 mmol, 1.13 g) in anhydrous ethanol (20 mL).
-
Addition of Reagents: To the stirred solution, add triethylamine (12 mmol, 1.66 mL) followed by the dropwise addition of carbon disulfide (20 mmol, 1.2 mL). The addition of carbon disulfide should be performed in a well-ventilated fume hood due to its volatility and toxicity.
-
Addition of Sulfur: After the addition of carbon disulfide, add elemental sulfur (10 mmol, 0.32 g) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Purification: Collect the precipitated solid by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure this compound as a crystalline solid.
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Safety Considerations
-
Carbon Disulfide: Carbon disulfide is a highly flammable, volatile, and toxic liquid. All manipulations involving carbon disulfide must be carried out in a well-ventilated fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Triethylamine: Triethylamine is a corrosive and flammable liquid with a strong, unpleasant odor. Handle it with care in a fume hood and avoid inhalation of vapors.
-
General Precautions: As with all chemical syntheses, it is essential to follow standard laboratory safety procedures.
Conclusion
The synthesis of this compound via the one-pot reaction of ethyl cyanoacetate, carbon disulfide, and elemental sulfur provides an efficient and direct route to this valuable heterocyclic compound. Understanding the underlying reaction mechanism allows for the rational optimization of reaction conditions to achieve high yields and purity. This guide provides a solid foundation for researchers to confidently undertake the synthesis of this and related 1,2-dithiole-3-thione derivatives for further investigation in drug discovery and materials science.
References
-
Elhaty, I. A., et al. (2026). A convenient synthesis of this compound: crystal structure, computational studies, anticancer activity, and drug-likeness evaluation. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate
Executive Summary: This technical guide provides a comprehensive framework for the mass spectrometric analysis of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate, a sulfur-rich heterocyclic compound. Dithiolethiones are a significant class of molecules recognized for their potential chemopreventive and neuroprotective properties, making their accurate identification and characterization paramount in research and development settings.[1][2] This document, designed for researchers and drug development professionals, moves beyond rote protocols to explain the causal reasoning behind experimental choices. We will detail a self-validating workflow, from sample preparation to tandem mass spectrometry (MS/MS) interpretation, enabling unambiguous structural confirmation through a combination of accurate mass measurement, characteristic isotopic patterns, and predictable fragmentation pathways.
Foundational Understanding of the Analyte
Before delving into the methodology, it is crucial to understand the structural and physicochemical properties of the target molecule, as these features dictate the entire analytical strategy.
Physicochemical Profile
This compound is a small organic molecule characterized by a unique dithiolethione core. Its key properties are summarized below.
| Property | Value | Source |
| Systematic Name | This compound | [3] |
| Synonym | 5-Amino-3-thioxo-3H-(1,2)dithiole-4-carboxylic acid ethyl ester | [4] |
| Molecular Formula | C₆H₇NO₂S₃ | [3][4] |
| Molecular Weight | 221.32 g/mol | [3][4] |
| Monoisotopic Mass | 220.9639 Da | [5] |
| Chemical Structure | [Source: PubChem] |
Key Structural Features Influencing MS Analysis
The molecule's structure contains several functional groups that are critical to its behavior in a mass spectrometer:
-
Primary Amino Group (-NH₂): This is a basic site, readily protonated under acidic conditions. This makes Electrospray Ionization (ESI) in positive ion mode the logical choice for generating a strong signal of the protonated molecule, [M+H]⁺.
-
Ethyl Ester Group (-COOCH₂CH₃): This group is prone to characteristic fragmentations, including the neutral loss of ethylene (C₂H₄) or the loss of an ethoxy radical (•OCH₂CH₃).[6]
-
Dithiolethione Core (C₃S₃ ring): This sulfur-rich core is the molecule's defining feature. The presence of three sulfur atoms produces a highly characteristic isotopic signature in the full scan mass spectrum.[7] Furthermore, the ring system itself is susceptible to cleavage under collision-induced dissociation (CID), leading to predictable fragment ions.
A Validated Experimental Workflow
The following section outlines a complete workflow for the analysis. The synergy between these steps creates a self-validating system where each stage provides a piece of evidence that, when combined, confirms the analyte's identity with high confidence.
Sample Preparation Protocol
-
Rationale: The goal is to prepare a clean sample in a solvent compatible with reversed-phase liquid chromatography and ESI to prevent signal suppression and instrument contamination.
-
Step-by-Step Protocol:
-
Prepare a 1 mg/mL stock solution of the reference standard in HPLC-grade methanol.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Create a 1 µg/mL working solution by diluting the stock solution in a solvent matching the initial LC mobile phase conditions (e.g., 95% Water + 0.1% Formic Acid : 5% Acetonitrile + 0.1% Formic Acid).
-
Filter the working solution through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Liquid Chromatography (LC) Method
-
Rationale: A standard reversed-phase C18 column provides good retention and peak shape for this moderately polar molecule. The use of formic acid as a mobile phase modifier is critical; it acidifies the mobile phase, ensuring the amino group is protonated, which enhances ionization efficiency in the ESI source.
-
Parameters Table:
| Parameter | Setting |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
Mass Spectrometry (MS) Parameters
-
Rationale: High-resolution mass spectrometry (HRMS) is essential for this analysis. It allows for the measurement of the precursor ion's mass with enough accuracy (typically < 5 ppm) to confirm its elemental formula. ESI in positive mode is chosen due to the basicity of the amino group.[8]
| Parameter | Setting |
| Instrument | High-Resolution Q-TOF or Orbitrap |
| Ionization Mode | ESI Positive (+) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 120 °C |
| Desolvation Temp. | 400 °C |
| Scan Range (MS1) | m/z 50 - 500 |
| Collision Energy (MS2) | Ramped 15-40 eV |
| Data Acquisition | Data-Dependent Acquisition (DDA) |
Decoding the Mass Spectra: A Step-by-Step Interpretation
Full Scan (MS1) Analysis: The First Layer of Proof
The MS1 spectrum provides two crucial pieces of identifying information: the accurate mass of the protonated molecule and its isotopic distribution.
-
The Protonated Molecule [M+H]⁺: For C₆H₇NO₂S₃, the expected monoisotopic mass is 220.9639 Da.[5] In positive ESI mode, the protonated molecule [M+H]⁺ will be observed.
-
Theoretical m/z of [C₆H₈NO₂S₃]⁺: 221.9712 Da
-
-
The Sulfur Isotopic Signature: The presence of three sulfur atoms creates a distinct isotopic pattern. The ³⁴S isotope has a natural abundance of approximately 4.2%.[7] This results in a prominent [M+2+H]⁺ peak that is a hallmark of sulfur-containing compounds.
| Ion | Theoretical m/z | Expected Relative Abundance | Rationale |
| [M+H]⁺ | 221.9712 | 100% | All isotopes are ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S |
| [M+1+H]⁺ | 222.9745 | ~8.9% | Contribution from ¹³C, ¹⁵N, ³³S |
| [M+2+H]⁺ | 223.9702 | ~13.1% | Primarily from one ³⁴S atom (3 * 4.2%) |
-
Trustworthiness Check: If an ion at m/z 221.9712 (within 5 ppm mass accuracy) is observed, and it is accompanied by an [M+2+H]⁺ peak at m/z 223.9702 with an intensity of ~13% relative to the base peak, this provides very strong evidence for the presence of a C₆H₇NO₂S₃ compound.
Tandem MS (MS/MS) Analysis: Unraveling the Structure
By selecting the [M+H]⁺ ion (m/z 221.97) and subjecting it to collision-induced dissociation (CID), we can generate fragment ions that reveal the molecule's connectivity. The fragmentation cascade is predictable based on the functional groups.
Major Fragmentation Pathways:
-
Loss of Ethylene (m/z 193.98): This is a classic McLafferty-type rearrangement for ethyl esters. The charge is retained on the larger fragment, resulting in the loss of a neutral ethylene molecule (28.03 Da). This is often a dominant fragmentation pathway.
-
Loss of Ethoxy Group (m/z 176.94): Alpha-cleavage at the ester carbonyl can lead to the loss of the ethoxy group. This likely happens as a radical (•OC₂H₅, 45.03 Da) followed by the loss of a hydrogen radical, or as ethanol (46.04 Da). The resulting ion at m/z 176.94 corresponds to the dithiolethione core with a nitrile group.
-
Cleavage of the Dithiolethione Ring:
-
Loss of Sulfur (m/z 145.96 from m/z 176.94): The dithiolethione ring can extrude a sulfur atom (31.97 Da), a common fragmentation for sulfur-rich heterocycles.
-
Further Fragmentation (m/z 113.95): The ion at m/z 145.96 can undergo further fragmentation, such as the loss of formaldehyde (CH₂O, 30.01 Da), leading to smaller, stable ions.
-
Summary of Key Fragment Ions:
| Observed m/z | Proposed Formula | Neutral Loss | Description of Fragmentation |
| 221.9712 | [C₆H₈NO₂S₃]⁺ | - | Precursor Ion ([M+H]⁺) |
| 193.9763 | [C₄H₆NOS₃]⁺ | C₂H₄ (28.03 Da) | McLafferty rearrangement of the ethyl ester |
| 176.9401 | [C₄H₂NS₃]⁺ | C₂H₅OH (46.04 Da) | Loss of ethanol from the ester group |
| 148.9452 | [C₂H₂NS₃]⁺ | C₂H₄ (28.03 Da) | Loss of a second ethylene molecule from m/z 193.97 |
| 145.9642 | [C₅H₆NOS₂]⁺ | S (31.97 Da) | Extrusion of a sulfur atom from the ring |
| 113.9530 | [C₄H₄NS₂]⁺ | CH₂O (30.01 Da) | Further fragmentation of the ring structure |
-
Authoritative Grounding: The proposed fragmentations are consistent with established principles for the mass spectral behavior of esters, sulfur heterocycles, and compounds with similar functional groups.[9] The combination of these specific neutral losses provides a structural fingerprint that is unique to the analyte.
Conclusion
The mass spectrometric analysis of this compound is a robust and highly specific process when approached systematically. By leveraging high-resolution mass spectrometry, the analyst can construct a multi-faceted argument for structural confirmation based on three pillars of evidence:
-
Accurate Mass: Confirmation of the elemental formula of the protonated molecule to within 5 ppm.
-
Isotopic Pattern: Observation of the characteristic [M+2+H]⁺ peak, confirming the presence of three sulfur atoms.
-
Tandem MS Fingerprint: Identification of predictable fragment ions corresponding to logical neutral losses from the precursor.
This guide provides the technical details and the scientific rationale necessary for researchers to confidently identify this compound, supporting its further investigation in medicinal chemistry and drug development.
References
-
Elhaty, I. A., et al. (2026). A convenient synthesis of this compound: crystal structure, computational studies, anticancer activity, and drug-likeness evaluation. ResearchGate. [Link]
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precisionFDA. This compound. [Link]
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Thore, S.N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Saudi Pharmaceutical Journal. [Link]
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Bowie, J.H., et al. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]
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Salem, M.A.I., et al. (2013). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry. [Link]
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Oakwood Chemical. 5-Amino-3-thioxo-3H-(1,2)dithiole-4-carboxylic acid ethyl ester. [Link]
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PubChemLite. 5-amino-3-thioxo-3h-(1,2) dithiole-4-carboxylic acid ethyl ester. [Link]
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Beletskaya, I.P., et al. (2022). Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-[1][3]dithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies. Molecules. [Link]
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Ferrer-Sueta, G., et al. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Go, Y.M., & Jones, D.P. (2014). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Free Radical Biology and Medicine. [Link]
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Coote, S.C., et al. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC. [Link]
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University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
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University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]
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Roebuck, B. D., et al. (2003). Evaluation of the cancer chemopreventive potency of dithiolethione analogs of oltipraz. Carcinogenesis. [Link]
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An In-depth Technical Guide on the Crystal Structure of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis, crystal structure, and computational analysis of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate. The content herein is curated for professionals in chemical research and drug development, offering insights into the molecule's structural characteristics and potential applications.
Introduction: The Significance of Dithiolethiones
Dithiolethiones are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry. Found in cruciferous vegetables, these compounds are recognized for their potential therapeutic properties. The specific molecule of focus, this compound (ACDT), has been investigated for its neuroprotective potential, particularly in the context of neurodegenerative disorders like Parkinson's disease.[1] Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for elucidating its structure-activity relationships and for the rational design of novel therapeutic agents. This guide delves into the detailed crystallographic analysis of this promising compound.
Synthesis and Crystallization
A convenient and efficient synthesis route is crucial for the accessibility of any compound for further research. This compound has been synthesized and the resulting crystals were characterized spectroscopically.[1]
Experimental Protocol: Synthesis
While the specific step-by-step synthesis protocol is detailed in the primary literature, the general approach involves the reaction of appropriate starting materials under controlled conditions to yield the target dithiole. A common method for the synthesis of similar heterocyclic compounds involves condensation reactions. For instance, the synthesis of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates was achieved through the condensation of various hydrazides with ketene dithioacetal.[2]
Experimental Protocol: Crystallization
The formation of high-quality single crystals is a prerequisite for accurate X-ray diffraction analysis. The protocol for obtaining suitable crystals of this compound would typically involve the slow evaporation of a saturated solution of the compound in an appropriate solvent. The choice of solvent and the rate of evaporation are critical parameters that influence crystal quality.
Crystallographic Analysis
The definitive three-dimensional structure of this compound was determined by single-crystal X-ray diffraction (SCXRD).[1] This powerful analytical technique provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
Crystal Data and Structure Refinement
The crystallographic data provides a quantitative description of the crystal lattice. For a related thiophene derivative, the molecular structure was found to crystallize in the monoclinic P21/c space group.[1] The asymmetric unit of this related compound comprises a single independent molecule, indicating structural simplicity and symmetry.[1]
| Parameter | Value |
| Chemical Formula | C₆H₇NO₂S₃[3] |
| Molecular Weight | 221.32 g/mol [3] |
| Crystal System | Data not available in search results |
| Space Group | Data not available in search results |
| a (Å) | Data not available in search results |
| b (Å) | Data not available in search results |
| c (Å) | Data not available in search results |
| α (°) | Data not available in search results |
| β (°) | Data not available in search results |
| γ (°) | Data not available in search results |
| Volume (ų) | Data not available in search results |
| Z | Data not available in search results |
| Density (calculated) (Mg/m³) | Data not available in search results |
| Absorption Coefficient (mm⁻¹) | Data not available in search results |
| F(000) | Data not available in search results |
Note: Specific crystallographic parameters for the title compound were not available in the provided search results. The table is a template for such data.
Molecular Structure and Conformation
The molecular structure of this compound is characterized by a planar dithiole ring. The arrangement of the substituent groups, the ethyl carboxylate and the amino group, relative to this ring, defines the molecule's overall conformation. The planarity and electronic distribution within the molecule are key determinants of its chemical reactivity and biological activity.
Supramolecular Features and Intermolecular Interactions
The packing of molecules within a crystal is governed by a network of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, play a crucial role in the stability and physical properties of the crystalline solid.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. For a structurally related thiophene derivative, this analysis revealed that the molecular packing is dominated by H···H and O···H contacts, accounting for 47.7% and 25.8% of the total interactions, respectively.[1] This indicates the significance of hydrogen bonding and van der Waals forces in the crystal packing.
Hydrogen Bonding
The presence of amino and carbonyl groups in this compound suggests the potential for hydrogen bond formation. These interactions, where a hydrogen atom is shared between two electronegative atoms, are fundamental to molecular recognition and self-assembly in biological systems. In the crystal structure, intermolecular hydrogen bonds of the C-H···O type, along with π-π stacking interactions, contribute to the stabilization of the crystal lattice in a head-to-tail and face-to-face stacking fashion.[1]
Computational Chemistry Insights
To complement the experimental data, quantum computational studies are often employed to investigate the electronic properties of a molecule. These theoretical calculations provide a deeper understanding of molecular stability, reactivity, and intramolecular interactions.
Density Functional Theory (DFT) Calculations
For this compound, quantum computational studies were performed using Density Functional Theory (DFT) at the B3LYP/6-311++G (d,p) level of theory.[1] These calculations can provide insights into various molecular properties.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is used to study hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent antibonding orbital. The hyperconjugative interactions extracted from NBO analysis confirmed the high stability of the crystal structure.[1]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. UV-Vis and FMO studies on a related compound showed a low bandgap energy, revealing strong intramolecular charge transfer (ICT).[1]
Potential Applications in Drug Development
The structural and electronic properties of this compound make it a compound of interest for drug development. Its demonstrated neuroprotective potential warrants further investigation.[1] The detailed understanding of its crystal structure provides a solid foundation for the design of analogues with improved efficacy and pharmacokinetic profiles. The presence of multiple functional groups offers opportunities for chemical modification to optimize its biological activity.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure of this compound, integrating experimental findings with computational insights. The detailed analysis of its synthesis, molecular conformation, intermolecular interactions, and electronic properties underscores its significance as a lead compound for the development of novel therapeutic agents. The foundational knowledge of its crystal structure is invaluable for researchers and scientists working towards the rational design of new and effective drugs.
Visualization
Experimental Workflow
Caption: A generalized workflow for the synthesis, crystallization, and analysis of a chemical compound.
Intermolecular Interactions in the Crystal Lattice
Caption: A conceptual diagram illustrating the key intermolecular forces stabilizing the crystal lattice.
References
-
Elhaty, I. A., et al. (2026). A convenient synthesis of this compound: crystal structure, computational studies, anticancer activity, and drug-likeness evaluation. ResearchGate. [Link]
-
gsrs. (n.d.). This compound. gsrs. [Link]
-
Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. CORE. [Link]
-
Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. [Link]
-
Thore, S. N., et al. (2012). (PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. [Link]
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An In-depth Technical Guide to Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate: Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate, a sulfur-containing heterocyclic compound, stands as a molecule of significant interest in the realms of medicinal chemistry and materials science. Its unique structural framework, characterized by the 1,2-dithiole-3-thione core, imparts a range of intriguing chemical and physical properties. Dithiolethiones, as a class of compounds, are recognized for their potent biological activities, including chemopreventive and neuroprotective effects, which are often attributed to their ability to modulate cellular signaling pathways related to oxidative stress.[1] This guide provides a comprehensive overview of the synthesis, physical and chemical properties, and spectral characterization of this compound, offering valuable insights for its application in research and development.
Molecular Structure and Properties
The foundational structure of this compound is depicted below, highlighting the key functional groups that dictate its reactivity and physical characteristics. The molecule possesses an amino group, an ethyl carboxylate moiety, and a thioxo group attached to the 1,2-dithiole ring.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂S₃ | |
| Molecular Weight | 221.32 g/mol | |
| CAS Number | 3354-38-9 | |
| Appearance | Yellow to orange solid (predicted) | Inferred from related compounds |
| Melting Point | 155 °C | El-Mobayed, M., et al. (1989) |
| Solubility | Dithiolethiones are generally lipophilic and have low water solubility. Their solubility can be enhanced by complexation with cyclodextrins.[2] | Inferred from general dithiolethione properties |
Synthesis of this compound
The synthesis of the title compound can be achieved through a one-pot reaction involving ethyl cyanoacetate, carbon disulfide, and elemental sulfur in the presence of a base. This method provides a convenient and efficient route to this heterocyclic system.
Experimental Protocol
The following protocol is adapted from the synthesis of related 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxamides as described by El-Mobayed, M., et al. in "Synthesis of New 1,2-Dithiole-3-one and 1,2-Dithiole-3-thione Derivatives."
Reagents and Solvents:
-
Ethyl cyanoacetate
-
Carbon disulfide (CS₂)
-
Elemental sulfur (S₈)
-
Triethylamine (Et₃N) or a similar base
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF) as solvent
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate (for extraction)
-
Hexane (for recrystallization)
Procedure:
-
To a stirred solution of ethyl cyanoacetate (1 equivalent) and elemental sulfur (1 equivalent) in ethanol, add triethylamine (2 equivalents) dropwise at room temperature.
-
After the addition of the base, add carbon disulfide (1.1 equivalents) to the reaction mixture.
-
Stir the resulting mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product.
-
The precipitate is filtered, washed with water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Base: Triethylamine acts as a base to deprotonate the active methylene group of ethyl cyanoacetate, generating a nucleophile that attacks carbon disulfide.
-
Solvent: Ethanol or DMF are suitable polar aprotic solvents that can dissolve the reactants and facilitate the reaction.
-
Sulfur Source: Elemental sulfur and carbon disulfide provide the necessary sulfur atoms for the formation of the 1,2-dithiole-3-thione ring.
-
Acidification: Acidification of the reaction mixture after the reaction is complete protonates the intermediate salt, leading to the precipitation of the final product.
Caption: Synthetic workflow for this compound.
Spectral Properties
The structural elucidation of this compound is confirmed through various spectroscopic techniques. While the full text of the primary research could not be obtained, the following data is a composite of expected values based on closely related structures and general principles of spectroscopy.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the amino protons.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ (ethyl) | ~1.3 | Triplet | ~7.1 |
| -CH₂- (ethyl) | ~4.3 | Quartet | ~7.1 |
| -NH₂ | ~7.0-9.0 | Broad singlet | - |
Note: The chemical shift of the amino protons can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| -C H₃ (ethyl) | ~14 |
| -C H₂- (ethyl) | ~61 |
| C4 | ~105 |
| C5 | ~160 |
| C=O (ester) | ~165 |
| C=S (thioxo) | ~210 |
FT-IR Spectroscopy
The infrared spectrum reveals the presence of key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H (amino) | 3400-3200 | Stretching vibrations |
| C-H (aliphatic) | 2980-2850 | Stretching vibrations |
| C=O (ester) | ~1700 | Stretching vibration |
| C=C (dithiole ring) | ~1620 | Stretching vibration |
| C=S (thioxo) | ~1200-1050 | Stretching vibration |
UV-Vis Spectroscopy
The electronic absorption spectrum is characterized by absorptions in the UV and visible regions, arising from π → π* and n → π* transitions within the conjugated system of the dithiolethione ring. The exact λmax values would be dependent on the solvent used.
Chemical Properties and Reactivity
The chemical reactivity of this compound is governed by the interplay of its functional groups. The 1,2-dithiole-3-thione core is known to undergo various transformations, while the amino and ester groups offer sites for further derivatization.
Reactivity of the 1,2-Dithiole-3-thione Ring:
-
Alkylation and Acylation: The exocyclic sulfur atom of the thioxo group is nucleophilic and can be alkylated or acylated.
-
Oxidation: The thioxo group can be oxidized to the corresponding oxo derivative (a 1,2-dithiol-3-one).
-
Ring-opening and Rearrangement Reactions: Under certain conditions, the dithiole ring can be opened, leading to the formation of other heterocyclic systems.
Reactivity of the Amino Group:
-
Acylation and Sulfonylation: The amino group can readily react with acylating and sulfonylating agents to form the corresponding amides and sulfonamides.
-
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Reactivity of the Ethyl Carboxylate Group:
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
-
Amidation: The ester can be converted to an amide by reaction with amines.
Caption: Key reaction pathways for this compound.
Conclusion
This compound is a versatile heterocyclic compound with a rich chemical profile. Its synthesis is accessible, and its multiple functional groups provide a platform for a wide range of chemical modifications. The data and protocols presented in this guide, compiled from the available scientific literature, offer a solid foundation for researchers and drug development professionals to explore the potential of this molecule in their respective fields. Further investigation into its biological activities and material properties is warranted and promises to unveil new applications for this intriguing dithiolethione derivative.
References
-
Dollo, G., et al. (1999). Improvement in solubility and dissolution rate of 1, 2-dithiole-3-thiones upon complexation with beta-cyclodextrin and its hydroxypropyl and sulfobutyl ether-7 derivatives. Journal of Pharmaceutical Sciences, 88(8), 839-846. [Link]
-
Elhaty, I. A., et al. (2026). A convenient synthesis of this compound: crystal structure, computational studies, anticancer activity, and drug-likeness evaluation. ResearchGate. [Link]
- El-Mobayed, M., et al. (1989). Synthesis of New 1,2-Dithiole-3-one and 1,2-Dithiole-3-thione Derivatives. Journal of the Serbian Chemical Society, 54(9), 481-485.
-
Oakwood Chemical. 5-Amino-3-thioxo-3H-(1,2)dithiole-4-carboxylic acid ethyl ester. [Link]
-
Talavera, A., et al. (2018). Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention. Future Medicinal Chemistry, 10(10), 1255-1277. [Link]
-
Zhdankin, V. V. (2014). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 19(9), 14754-14781. [Link]
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Solubility and stability of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate
An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate
Introduction
This compound is a heterocyclic compound belonging to the 1,2-dithiole-3-thione class. Compounds in this family are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including anticancer, and their unique electrochemical properties. The core structure features a dithiolethione ring, which is known for its reactivity and potential for redox cycling. The presence of an amino group and an ethyl carboxylate moiety further functionalizes the molecule, influencing its physicochemical properties such as solubility and stability.
This guide provides a comprehensive overview of the theoretical and practical aspects of determining the aqueous solubility and chemical stability of this compound. As a Senior Application Scientist, the following sections are structured to provide not just protocols, but also the scientific rationale behind the experimental designs, ensuring a robust and reproducible characterization of this molecule for research and development purposes.
Part 1: Physicochemical Profile and Predicted Properties
A thorough understanding of a compound's physicochemical properties is the foundation for its development. Based on its structure, we can predict the solubility and stability characteristics of this compound.
Predicted Solubility
The solubility of a compound is a critical parameter that influences its bioavailability and formulation development. The structure of this compound contains both hydrophobic and hydrophilic functional groups, which will dictate its solubility in various solvents.
-
Hydrophilic Contributions: The amino group (-NH2) and the carbonyl group (C=O) of the ester are capable of forming hydrogen bonds with water, contributing to aqueous solubility.
-
Hydrophobic Contributions: The dithiolethione core and the ethyl group of the ester are nonpolar and will tend to decrease aqueous solubility.
Given this balance, the compound is expected to have low to moderate aqueous solubility. The pH of the medium is also expected to play a significant role. The amino group can be protonated at acidic pH, increasing solubility, while the thione and ester moieties could be susceptible to hydrolysis at extreme pH values.
Predicted Stability
The stability of a molecule is its ability to resist chemical change or degradation under various environmental conditions. The 1,2-dithiole-3-thione core is a key determinant of the stability of this compound.
-
pH-Dependent Hydrolysis: The ester functional group is susceptible to hydrolysis, particularly under basic conditions, which would yield the corresponding carboxylic acid. The dithiolethione ring itself can also undergo ring-opening reactions under certain nucleophilic conditions.
-
Oxidative Stability: The dithiolethione moiety is known to be redox-active. The sulfur atoms can be susceptible to oxidation, which could lead to the formation of sulfoxides or other degradation products.
-
Photostability: Many organic molecules with conjugated systems can absorb UV or visible light, leading to photochemical degradation. The potential for photostability issues should be investigated.
Part 2: Experimental Determination of Solubility
A multi-faceted approach is recommended to accurately determine the solubility of this compound. This involves both kinetic and thermodynamic solubility measurements.
Kinetic Solubility Assay
This high-throughput method is useful for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dispense 2 µL of the stock solution into the wells of a 96-well microplate.
-
Add 198 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a final compound concentration of 100 µM in 1% DMSO.
-
Shake the plate for 2 hours at room temperature.
-
Measure the turbidity of each well using a nephelometer.
-
Compare the turbidity to a calibration curve of known concentrations of a standard to quantify the solubility.
Thermodynamic Solubility Assay
This method provides the true equilibrium solubility of the compound and is considered the gold standard.
-
Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 3.0, 5.0, 7.4, and 9.0).
-
Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples to remove undissolved solid. A 0.45 µm PVDF filter is recommended.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
Data Presentation: Solubility Profile
| Parameter | pH 3.0 | pH 5.0 | pH 7.4 | pH 9.0 |
| Kinetic Solubility (µM) | Expected: Higher | Expected: Moderate | Expected: Lower | Expected: Lowest |
| Thermodynamic Solubility (µg/mL) | Expected: Higher | Expected: Moderate | Expected: Lower | Expected: Lowest |
Note: The table presents expected trends. Actual values must be determined experimentally.
Visualization: Solubility Determination Workflow
Caption: Workflow for kinetic and thermodynamic solubility assessment.
Part 3: Experimental Determination of Stability
A forced degradation study is essential to identify the potential degradation pathways and the intrinsic stability of this compound.
Forced Degradation (Stress Testing) Protocol
This study exposes the compound to a range of harsh conditions to accelerate its degradation.
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For each stress condition , dilute the stock solution with the stressor to a final concentration of 100 µg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60 °C for 2, 4, 8, and 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60 °C for 2, 4, 8, and 24 hours.
-
Neutral Hydrolysis: Water at 60 °C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 2, 4, 8, and 24 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
-
At each time point , take an aliquot of the sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.
-
Analyze all samples by a stability-indicating HPLC method. This method must be able to separate the parent compound from all degradation products.
Data Presentation: Stability Profile
| Stress Condition | Time (hours) | % Parent Compound Remaining | Major Degradation Products (if any) |
| 0.1 N HCl, 60 °C | 24 | Hypothetical: 85% | Hypothetical: Hydrolyzed ester |
| 0.1 N NaOH, 60 °C | 8 | Hypothetical: <10% | Hypothetical: Hydrolyzed ester, ring-opened products |
| Water, 60 °C | 24 | Hypothetical: >95% | Hypothetical: Minimal degradation |
| 3% H2O2, RT | 24 | Hypothetical: 70% | Hypothetical: Oxidized sulfur species |
| Photostability | ICH Q1B | Hypothetical: 90% | Hypothetical: Photodegradants |
Note: This table presents a hypothetical stability profile to illustrate the expected data output.
Visualization: Forced Degradation Workflow
Caption: Workflow for the forced degradation study.
Conclusion
The solubility and stability of this compound are critical parameters that will govern its utility in various applications. This guide has provided a comprehensive framework for the systematic evaluation of these properties. By combining theoretical predictions with robust experimental protocols, researchers can generate the high-quality data needed to advance the development of this promising compound. The proposed workflows for kinetic and thermodynamic solubility, as well as forced degradation studies, represent the industry-standard approach for characterizing small molecules. The resulting data will be invaluable for formulation development, preclinical studies, and ensuring the overall quality and reliability of this chemical entity.
References
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products.[Link]
- Avdeef, A.Solubility of sparingly-soluble drugs. John Wiley & Sons, 2012.
- Baun, T. L., et al. "Forced degradation of pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis 41.5 (2006): 1595-1607.
- Glavas-Dodov, M., et al. "Forced degradation studies of rosuvastatin calcium." Macedonian pharmaceutical bulletin 59.1-2 (2013): 15-25.
- Kappe, C. O. "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition 43.46 (2004): 6250-6284. (Note: While not directly on solubility/stability, this provides context for the synthesis of complex organic molecules).
The Core Mechanism of Action of 1,2-Dithiole-3-Thiones: A Guide to Nrf2-Mediated Cytoprotection
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
1,2-Dithiole-3-thiones represent a pivotal class of sulfur-containing heterocyclic compounds with a wide spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, and cancer chemopreventive properties.[1][2][3] This technical guide provides an in-depth exploration of the core mechanism underpinning their biological effects: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. We will dissect the molecular interactions, downstream cellular consequences, and provide validated experimental protocols for investigating this critical cytoprotective mechanism. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising therapeutic scaffold.
Introduction: The 1,2-Dithiole-3-Thione Pharmacophore
1,2-Dithiole-3-thiones are five-membered organosulfur compounds that have garnered significant interest for their robust biological activities.[1] Prominent members of this class, such as the FDA-approved drug Oltipraz and the naturally derived Anethole dithiolethione (ADT), have been extensively studied for their ability to protect cells from a variety of stressors.[1][4][5] The central thesis of their mechanism is the induction of a powerful, coordinated defense system against oxidative and electrophilic insults. This is achieved primarily through the modulation of the Keap1-Nrf2 signaling axis, a master regulatory pathway of cellular redox homeostasis.[2][6][7] Understanding this mechanism is paramount for the rational design and development of novel therapeutics based on the dithiolethione scaffold.
The Central Hub: Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a sophisticated sensor-effector system that enables cells to perceive and respond to redox stress.[8] Its function can be understood by examining its two key states: quiescent and activated.
The Quiescent State: Constitutive Repression of Nrf2
Under homeostatic (unstressed) conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[8][9] Keap1 functions as an adapter protein for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex.[9] This complex continuously targets Nrf2 for ubiquitination, marking it for rapid degradation by the 26S proteasome.[8] This process ensures that Nrf2 protein levels remain low, and its downstream target genes are kept at a basal expression level. The Keap1 protein is notably rich in reactive cysteine residues, which function as the sensors for oxidative or electrophilic signals.[8][10]
The Activated State: Nrf2 Liberation by 1,2-Dithiole-3-Thiones
1,2-Dithiole-3-thiones act as potent inducers of this pathway. As electrophilic molecules, they directly interact with the sensor protein, Keap1.[8][11]
The activation cascade proceeds as follows:
-
Cysteine Modification: The dithiolethione molecule covalently modifies specific, highly reactive cysteine residues on the Keap1 protein (e.g., Cys151).[10][11]
-
Conformational Change: This modification induces a conformational change in the Keap1 protein.[11]
-
Inhibition of Ubiquitination: The altered Keap1 structure is no longer able to effectively present Nrf2 to the E3 ligase complex for ubiquitination.[8][9]
-
Nrf2 Stabilization: With its degradation pathway inhibited, newly synthesized Nrf2 protein rapidly accumulates in the cytoplasm.[8][12]
-
Nuclear Translocation: The stabilized Nrf2 translocates into the nucleus.[6][8]
-
ARE Binding and Gene Transcription: Inside the nucleus, Nrf2 forms a heterodimer with small Maf (sMaf) proteins.[13] This complex then binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter region of its target genes.[6][11] This binding event initiates the transcription of a broad array of over 200 cytoprotective genes.
Figure 1: The Keap1-Nrf2 signaling pathway, illustrating both the quiescent state and activation by 1,2-dithiole-3-thiones.
Downstream Consequences of Nrf2 Activation
The transcriptional program initiated by Nrf2 activation results in a multi-faceted cellular defense response.
| Gene Category | Key Examples | Primary Function | Reference |
| Phase II Detoxification Enzymes | NQO1 (NAD(P)H:quinone oxidoreductase 1), GSTs (Glutathione S-transferases) | Neutralize and facilitate the excretion of electrophiles, carcinogens, and xenobiotics. | [6][14] |
| Antioxidant Enzymes | HMOX1 (Heme Oxygenase-1), SOD (Superoxide Dismutase), CAT (Catalase) | Directly scavenge and neutralize reactive oxygen species (ROS), reducing oxidative damage. | [5][15] |
| Glutathione (GSH) Homeostasis | GCLC/GCLM (Glutamate-cysteine ligase subunits), GR (Glutathione Reductase) | Catalyze the rate-limiting step in de novo GSH synthesis and maintain the reduced GSH pool. | [5][16] |
| Anti-inflammatory Response | Suppresses the expression of pro-inflammatory genes, partly by inhibiting the NF-κB pathway. | [5][17] | |
| Drug Transporters | MRPs (Multidrug resistance-associated proteins) | Enhance the cellular efflux of toxins and xenobiotics. | [12] |
Table 1: Key categories of Nrf2-regulated genes and their cytoprotective functions.
Beyond the canonical Nrf2 pathway, certain dithiolethiones exhibit additional mechanisms. For instance, Anethole dithiolethione (ADT) can inhibit the enzyme γ-glutamyltranspeptidase, leading to an increase in glutathione levels, especially in the kidney.[4] ADT has also been shown to inhibit the aryl hydrocarbon receptor (AhR) signaling pathway, which can prevent the metabolic activation of certain pro-carcinogens.[18]
Key Experimental Protocols for Mechanism Validation
To rigorously investigate the activation of the Nrf2 pathway by a 1,2-dithiole-3-thione, a multi-step experimental approach is required. This workflow validates the key events in the activation cascade, from the initial signaling event to the functional cellular outcome.
Figure 2: A validated experimental workflow for confirming Nrf2 pathway activation by a test compound.
Protocol 1: Assessment of Nrf2 Nuclear Translocation by Immunofluorescence
-
Causality: This protocol directly visualizes the pivotal event of Nrf2 moving from the cytoplasm to the nucleus, providing qualitative and semi-quantitative evidence of its activation.
-
Methodology:
-
Cell Culture: Seed cells (e.g., HepG2, ARPE-19) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the 1,2-dithiole-3-thione compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash and permeabilize the cell membrane with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against Nrf2 (e.g., rabbit anti-Nrf2) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.
-
Counterstaining & Mounting: Stain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize using a confocal or fluorescence microscope. A positive result is the co-localization of the Nrf2 signal (green) with the DAPI signal (blue) in treated cells compared to the predominantly cytoplasmic Nrf2 signal in control cells.
-
Protocol 2: Quantification of ARE-Driven Gene Expression using a Reporter Assay
-
Causality: This assay provides a quantitative measure of the transcriptional activity of Nrf2, confirming that the translocated Nrf2 is functional and capable of driving gene expression from an ARE promoter.
-
Methodology:
-
Transfection: Co-transfect cells in a 96-well plate with two plasmids: one containing a firefly luciferase gene under the control of a promoter with multiple ARE copies, and a second plasmid containing a Renilla luciferase gene under a constitutive promoter (e.g., pRL-TK) to normalize for transfection efficiency.
-
Treatment: After 24 hours, replace the medium and treat the cells with the test compound.
-
Cell Lysis: After the desired treatment time (e.g., 16-24 hours), wash cells with PBS and lyse them using a passive lysis buffer.
-
Luminometry: Measure both firefly and Renilla luciferase activities sequentially in each well using a dual-luciferase reporter assay system and a plate-reading luminometer.
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each well. A dose-dependent increase in this ratio indicates Nrf2-mediated transcriptional activation.
-
Protocol 3: Measurement of Endogenous Nrf2 Target Gene Expression by RT-qPCR
-
Causality: This protocol validates that Nrf2 activation leads to the upregulation of its native, endogenous target genes, moving beyond the artificial reporter system.
-
Methodology:
-
Cell Treatment & RNA Extraction: Treat cells grown in a 6-well plate with the compound for a specified time (e.g., 6-12 hours). Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy).
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for Nrf2 target genes (e.g., HMOX1, NQO1) and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the fold change in mRNA expression of the target genes in treated samples relative to vehicle controls.
-
Protocol 4: Spectrophotometric Measurement of Antioxidant Enzyme Activity
-
Causality: This final step confirms that the increased gene expression translates into a functional increase in protein activity, which is the ultimate basis of the cytoprotective effect.
-
Methodology:
-
Protein Lysate Preparation: Treat cells in a larger format (e.g., 10 cm dish) with the compound for 24-48 hours. Harvest cells, wash with cold PBS, and lyse using a suitable buffer on ice. Centrifuge to pellet cell debris and collect the supernatant (cytosolic protein extract). Determine the total protein concentration using a BCA or Bradford assay.
-
Catalase (CAT) Activity Assay:
-
Principle: Measures the rate of hydrogen peroxide (H₂O₂) decomposition.[19][20]
-
Procedure: In a UV-transparent cuvette, add potassium phosphate buffer (50 mM, pH 7.0) and a small amount of protein lysate. Initiate the reaction by adding H₂O₂ (e.g., to a final concentration of 10 mM).
-
Measurement: Immediately monitor the decrease in absorbance at 240 nm for 2-3 minutes. The rate of decrease is proportional to CAT activity.
-
-
Glutathione S-Transferase (GST) Activity Assay:
-
Principle: Measures the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).
-
Procedure: In a 96-well plate, add potassium phosphate buffer, GSH, CDNB, and protein lysate to each well.
-
Measurement: Monitor the increase in absorbance at 340 nm over time as the product, GS-DNB, is formed. The rate of increase is proportional to GST activity.
-
-
Conclusion and Future Directions
The mechanism of action of 1,2-dithiole-3-thiones is a well-defined and potent example of pharmacological intervention in the body's endogenous defense systems. Their ability to act as electrophilic triggers for the Keap1-Nrf2 pathway results in a powerful upregulation of antioxidant, anti-inflammatory, and detoxification machinery. This core mechanism explains their observed efficacy in chemoprevention and their therapeutic potential in a host of diseases underpinned by oxidative stress and inflammation, including neurodegenerative diseases, cardiovascular conditions, and autoimmune disorders.[5][15][21][22]
The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel dithiolethione derivatives. Future research should focus on developing compounds with enhanced potency and organ-specific targeting to maximize therapeutic efficacy while minimizing potential off-target effects, paving the way for the next generation of Nrf2-modulating therapeutics.
References
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Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. (2021). MDPI. Available at: [Link]
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Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention. (2018). Future Medicinal Chemistry. Available at: [Link]
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Mechanisms of Chemoprotection by Oltipraz. (n.d.). PubMed. Available at: [Link]
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Oltipraz. (2026). MassiveBio. Available at: [Link]
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Anethole Dithiolethione Increases Glutathione in Kidney by Inhibiting γ-Glutamyltranspeptidase: Biochemical Interpretation and Pharmacological Consequences. (2020). National Institutes of Health. Available at: [Link]
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The chemopreventive drug anethole dithiolethione decreases metabolic activation of environmental carcinogens mediated by the aryl hydrocarbon receptor signaling pathway. (2006). Cancer Epidemiology, Biomarkers & Prevention. Available at: [Link]
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Dietary anethole: a systematic review of its protective effects against metabolic syndrome. (2023). National Institutes of Health. Available at: [Link]
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Metabolism of Anethole Dithiolethione by Rat and Human Liver Microsomes: Formation of Various Products Deriving from Its O-Demethylation and S-Oxidation. Involvement of Cytochromes P450 and Flavin Monooxygenases in These Pathways. (2018). PubMed. Available at: [Link]
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Reactive Oxygen Species-Triggered Hydrogen Sulfide Release and Cancer-Selective Antiproliferative Effect of Anethole Dithiolethione-Containing Polymeric Micelles. (2023). National Institutes of Health. Available at: [Link]
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Dithiolethiones for cancer chemoprevention: where do we stand? (n.d.). Semantic Scholar. Available at: [Link]
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3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention. (n.d.). National Institutes of Health. Available at: [Link]
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Pharmacological activation of the Nrf2 pathway by 3H-1, 2-dithiole-3-thione is neuroprotective in a mouse model of Alzheimer disease. (2018). PubMed. Available at: [Link]
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The KEAP1-NRF2 System: a Thiol-Based Sensor-Effector Apparatus for Maintaining Redox Homeostasis. (n.d.). PubMed Central. Available at: [Link]
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How can I measure antioxidant enzyme activities? (2012). ResearchGate. Available at: [Link]
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General synthesis of 1,2-dithiole-3-thiones and 1,2-dithiole-3-ones. R4... (n.d.). ResearchGate. Available at: [Link]
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Chemical structures of the dithiolethiones examined within this study. (n.d.). ResearchGate. Available at: [Link]
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Synthesis and Reactivity of 3 H-1,2-dithiole-3-thiones. (2021). PubMed. Available at: [Link]
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Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? (n.d.). National Institutes of Health. Available at: [Link]
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A comprehensive review on the determination of enzymatic assay and nonenzymatic antioxidant activities. (2019). National Institutes of Health. Available at: [Link]
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Recent Progress in 1,2-Dithiole-3-thione Chemistry. (2025). ResearchGate. Available at: [Link]
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3H-1,2-Dithiole-3-thione Suppresses LPS-induced Proinflammatory Responses in Macrophages: Potential Involvement of Antioxidant Induction, NF-κB, and Nrf2. (n.d.). National Institutes of Health. Available at: [Link]
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Five Methods for Measuring Total Antioxidant Capacity (Part 1) #laboratory #science. (2025). YouTube. Available at: [Link]
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Synthesis of 1,2-dithiole-3-thiones from cyclopropenthione derivatives. (n.d.). ResearchGate. Available at: [Link]
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3H-1,2-dithiole-3-thione as a novel therapeutic agent for the treatment of experimental autoimmune encephalomyelitis. (n.d.). PubMed. Available at: [Link]
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Induction of Nrf2-regulated genes by 3H-1, 2-dithiole-3-thione through the ERK signaling pathway in murine keratinocytes. (2007). PubMed. Available at: [Link]
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The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. (n.d.). MDPI. Available at: [Link]
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Antioxidant Activity/Capacity Measurement. 1. Classification, Physicochemical Principles, Mechanisms, and Electron Transfer (ET)-Based Assays. (n.d.). ACS Publications. Available at: [Link]
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Targeting Nrf2 with 3 H-1,2-dithiole-3-thione to moderate OXPHOS-driven oxidative stress attenuates IL-17A-induced psoriasis. (n.d.). IU Indianapolis ScholarWorks. Available at: [Link]
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3H-1,2-Dithiole-3-Thione Protects Lens Epithelial Cells against Fructose-Induced Epithelial-Mesenchymal Transition via Activatio. (2021). Semantic Scholar. Available at: [Link]
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Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. (n.d.). MDPI. Available at: [Link]
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The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones. (n.d.). MDPI. Available at: [Link]
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Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. (2019). Hindawi. Available at: [Link]
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Propyl Gallate Attenuates Cognitive Deficits Induced by Chronic Sleep Deprivation Through Nrf2 Activation and NF-κB Inhibition. (n.d.). MDPI. Available at: [Link]
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Modulation of the Receptor Tyrosine Kinase TIE2/Tek Pathway by NRF2 Activation in Neurovascular Endothelial Cells. (n.d.). MDPI. Available at: [Link]
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Biological activity of substituted 1,2-dithiole-3-thiones
An In-Depth Technical Guide to the Biological Activity of Substituted 1,2-Dithiole-3-thiones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted 1,2-dithiole-3-thiones represent a fascinating and potent class of organosulfur compounds with a broad spectrum of biological activities. Initially identified for their chemopreventive properties, their mechanism of action is now understood to be deeply rooted in the activation of the Nrf2 signaling pathway, a master regulator of cellular antioxidant and detoxification responses. This guide provides a comprehensive overview of the chemistry, primary mechanism of action, diverse biological effects, and structure-activity relationships of these compounds. It delves into their roles in cancer chemoprevention, antioxidant and anti-inflammatory effects, and emerging applications in neuroprotection. Detailed experimental protocols and visual diagrams are provided to offer both foundational knowledge and practical insights for professionals in the field of drug discovery and development.
Introduction: The 1,2-Dithiole-3-thione Scaffold
The 3H-1,2-dithiole-3-thione moiety is a five-membered heterocyclic ring containing two adjacent sulfur atoms and an exocyclic thione group.[1] While some evidence suggests they may occur naturally or be formed during the processing of cruciferous vegetables like broccoli, they are primarily synthesized for pharmacological use.[2] The parent compound, 3H-1,2-dithiole-3-thione (D3T), was first synthesized in 1948.[3]
Over the decades, interest in this class of compounds has grown significantly, leading to the development and extensive study of several key derivatives:
-
Oltipraz (4-methyl-5-pyrazinyl-3H-1,2-dithiole-3-thione): Perhaps the most studied derivative, Oltipraz has been shown to protect against carcinogenesis in various animal models and was the first to be evaluated in human clinical trials for cancer prevention.[4][5] It is also an FDA-approved drug for treating schistosomiasis.[2]
-
Anethole Dithiolethione (ADT; 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione): Another widely researched compound, ADT is a marketed drug for treating xerostomia (dry mouth) and has demonstrated significant antioxidant properties.[6][7]
-
3H-1,2-dithiole-3-thione (D3T): The unsubstituted parent compound has emerged as one of the most potent inducers of cellular defense mechanisms among this class, showing strong antioxidative and anti-inflammatory effects in numerous disease models.[2][8]
The primary therapeutic interest in these compounds stems from their ability to upregulate cytoprotective genes, offering a powerful strategy to defend against oxidative and inflammatory stress, which are underlying factors in many chronic diseases.[2][9]
Core Mechanism of Action: The Nrf2-Keap1 Signaling Pathway
The vast majority of the biological activities attributed to 1,2-dithiole-3-thiones are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2).[3][4] Nrf2 is a transcription factor that serves as a master regulator of the antioxidant response.[10]
Under normal conditions: Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[5] Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its cellular levels low.[5]
In the presence of inducers like dithiolethiones: 1,2-dithiole-3-thiones are electrophilic compounds that can react with specific cysteine residues on the Keap1 protein. This interaction causes a conformational change in Keap1, disrupting the Keap1-Nrf2 complex.[10] This disruption prevents Nrf2 from being degraded.
Stabilized Nrf2 then translocates to the nucleus, where it binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) in the promoter region of numerous target genes.[5] This binding initiates the transcription of a wide array of cytoprotective proteins, including:
-
Phase II Detoxification Enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1) and Glutathione S-transferases (GSTs), which are crucial for neutralizing carcinogens and other xenobiotics.[4][11]
-
Antioxidant Enzymes: Heme oxygenase-1 (HO-1), catalase, and manganese superoxide dismutase (MnSOD), which directly neutralize reactive oxygen species (ROS).[8][12]
-
Glutathione (GSH) Biosynthesis Enzymes: γ-glutamylcysteine synthetase, which is essential for producing glutathione, the most abundant endogenous antioxidant.[12][13]
This robust and coordinated upregulation of cellular defenses is the cornerstone of the therapeutic effects of 1,2-dithiole-3-thiones.
Caption: Core 1,2-dithiole-3-thione scaffold and key substitution points.
Data Summary: Comparative Potency
The following table summarizes the relative potency of several key 1,2-dithiole-3-thiones in inducing the activity of the Nrf2 target enzyme, NQO1. Potency is often measured by the concentration required to double NQO1 activity (CD value).
| Compound | Abbreviation | Relative Potency (NQO1 Induction) | Reference(s) |
| 5,6-dihydrocyclopenta[c]-1,2-dithiole-3(4H)-thione | CPDT | Most Potent (e.g., 6x > D3T, 88x > Oltipraz in Hepa1c1c7 cells) | [3] |
| 3H-1,2-dithiole-3-thione | D3T | Very Potent (More effective than Oltipraz) | [2][3] |
| 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione | ADT | Weaker Inducer than D3T and CPDT | [3] |
| 4-methyl-5-pyrazinyl-3H-1,2-dithiole-3-thione | Oltipraz | Weaker Inducer than D3T and CPDT | [3] |
Key Experimental Protocols
General Workflow for Activity Screening
The evaluation of novel substituted 1,2-dithiole-3-thiones typically follows a structured workflow, progressing from initial chemical synthesis to detailed biological characterization.
Caption: General workflow for screening substituted 1,2-dithiole-3-thiones.
Protocol: NQO1 Induction Assay in Cultured Cells
This protocol describes a standard method to assess the ability of a test compound to induce NQO1 activity, a hallmark of Nrf2 activation.
Objective: To quantify the induction of NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme activity in a cell line (e.g., murine hepatoma Hepa1c1c7) following treatment with a dithiolethione.
Materials:
-
Hepa1c1c7 cells
-
Cell culture medium (e.g., α-MEM with 10% FBS)
-
Test compound (substituted 1,2-dithiole-3-thione) dissolved in DMSO
-
Lysis buffer (e.g., 0.8% digitonin in 2 mM EDTA)
-
Assay reaction mixture: 25 mM Tris-HCl (pH 7.4), 0.7 mg/mL BSA, 0.2 mM FAD, 1 mM glucose-6-phosphate, 2 U/mL yeast glucose-6-phosphate dehydrogenase, 30 µM NADP⁺, 50 µg/mL diaphorase-depleted cytochrome c, and 0.2 mM menadione.
-
96-well microplate reader
Procedure:
-
Cell Seeding: Plate Hepa1c1c7 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%). Treat the cells with the compound for a specified period (e.g., 48 hours). Include a vehicle control (DMSO only).
-
Cell Lysis: After incubation, wash the cells with PBS. Add lysis buffer to each well and incubate for 10-15 minutes at 37°C to lyse the cells.
-
Enzyme Assay:
-
Add an aliquot of the cell lysate from each well to a new 96-well plate.
-
Add the assay reaction mixture to each well. The reduction of cytochrome c is initiated by the addition of menadione.
-
Immediately measure the rate of cytochrome c reduction by monitoring the change in absorbance at 550 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the NQO1 activity, normalizing to the total protein content in each lysate (determined by a standard protein assay like BCA).
-
Plot the fold-induction of NQO1 activity relative to the vehicle control against the compound concentration.
-
Determine the CD value: the concentration of the compound required to double NQO1 activity. This value is used to compare the potency of different inducers. [3]
-
Conclusion and Future Directions
Substituted 1,2-dithiole-3-thiones are powerful modulators of the Nrf2 pathway, offering a compelling therapeutic strategy for diseases rooted in oxidative stress and inflammation. Their well-established chemopreventive, antioxidant, and anti-inflammatory activities, coupled with emerging evidence of neuroprotective effects, highlight their broad pharmacological potential.
The journey of Oltipraz from a promising preclinical candidate to a drug with limited clinical success in cancer prevention underscores the critical need for continued research. [2][3]Future efforts in this field should focus on:
-
Rational Design: Leveraging detailed SAR and QSAR studies to synthesize novel derivatives with superior potency and organ-specific activity. [4][14]* Safety and Selectivity: Developing compounds that minimize off-target effects and systemic toxicity, which were concerns with early-generation dithiolethiones.
-
Exploring New Therapeutic Areas: Expanding investigations into their utility in neurodegenerative diseases, autoimmune disorders, and metabolic diseases where Nrf2 activation is known to be beneficial.
By building upon the foundational knowledge of this unique chemical scaffold, researchers and drug developers can continue to unlock its potential for preventing and treating a wide range of human diseases.
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Dithiolethiones as Covalent Modulators of the Keap1-Nrf2 Pathway: A Mechanistic and Methodological Whitepaper
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of cellular defense against oxidative and electrophilic stress. Its activation leads to the coordinated upregulation of a vast array of cytoprotective genes, making it a prime therapeutic target for chemoprevention and the treatment of inflammatory and neurodegenerative diseases. Dithiolethiones, a class of organosulfur compounds, have been extensively studied as potent activators of the Nrf2 pathway. This technical guide provides an in-depth exploration of the core mechanisms by which dithiolethiones modulate Keap1-Nrf2 signaling. We will dissect the critical molecular interactions, discuss structure-activity relationships, and provide detailed, field-proven protocols for evaluating the efficacy of these compounds. This document is intended to serve as a vital resource for researchers and drug development professionals seeking to harness the therapeutic potential of Nrf2 activation.
The Keap1-Nrf2 Signaling Axis: A Sentinel of Cellular Homeostasis
Under basal or unstressed conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1.[1][2][3] Keap1 functions as a substrate adaptor protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][3] This process ensures that Nrf2 protein levels are kept low, with a half-life of approximately 20 minutes, thereby preventing constitutive activation of its downstream targets.[1]
The Keap1 protein is remarkably rich in reactive cysteine residues, which act as sensors for cellular redox perturbations.[4][5] Upon exposure to electrophiles or reactive oxygen species (ROS), specific cysteine thiols within Keap1 are modified. This covalent modification induces a conformational change in the Keap1-Cul3 complex, disrupting its ability to ubiquitinate Nrf2.[1][6] Consequently, newly synthesized Nrf2 is no longer targeted for degradation, allowing it to accumulate in the cytoplasm and translocate to the nucleus.[1][3]
Inside the nucleus, Nrf2 forms a heterodimer with small Maf (musculoaponeurotic fibrosarcoma) proteins and binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter regions of its target genes.[6][7] This binding event initiates the transcription of a broad suite of over 200 genes involved in detoxification (e.g., NAD(P)H:quinone oxidoreductase 1 [NQO1]), glutathione biosynthesis and metabolism (e.g., glutamate-cysteine ligase [GCL]), and antioxidant defense (e.g., heme oxygenase-1 [HO-1]).[7][8]
dot graph TD subgraph "Basal State (Cytoplasm)" direction LR Keap1(Keap1 Dimer) -- "Binds to DLG & ETGE motifs" --> Nrf2(Nrf2); Keap1 -- "Substrate Adaptor" --> Cul3(Cul3-E3 Ligase); Cul3 -- "Ubiquitination" --> Nrf2; Nrf2 -- "Degradation" --> Proteasome(26S Proteasome);
end Caption: The Keap1-Nrf2 signaling pathway under basal and dithiolethione-activated states.
Dithiolethiones: A Privileged Scaffold for Nrf2 Activation
3H-1,2-dithiole-3-thiones (dithiolethiones) are a class of organosulfur compounds that have emerged as potent inducers of Nrf2 signaling and the associated Phase 2 detoxification enzymes.[9][10] The prototypical and most extensively studied member of this class is Oltipraz [4-methyl-5-(2-pyrazinyl)-3H-1,2-dithiole-3-thione].[1][9] Initially developed as an antischistosomal agent, Oltipraz was later identified as a powerful chemopreventive agent in numerous preclinical models of carcinogenesis, including those for liver, bladder, colon, and lung cancer.[1][9][11]
The primary mechanism for the chemopreventive effects of dithiolethiones is their ability to robustly activate the Nrf2 pathway.[9][10][12] Compounds like Oltipraz and the parent compound 3H-1,2-dithiole-3-thione (D3T) are electrophilic molecules. They function as classic Michael acceptors, enabling them to react covalently with nucleophilic thiol groups on proteins.[7][13]
The critical interaction occurs with the sensor cysteine residues on Keap1. By forming a covalent adduct with these cysteines, dithiolethiones lock Keap1 into a conformation that is incompetent for Nrf2 ubiquitination.[6][14] This directly inhibits Nrf2 degradation, leading to its stabilization and subsequent activation of the ARE-driven genetic program.[4][8] Studies using Nrf2-deficient mice have unequivocally demonstrated that the protective actions of dithiolethiones are lost in the absence of Nrf2, confirming it as the essential molecular target.[4][8][11]
While Oltipraz has been evaluated in human clinical trials, its efficacy has been questioned, and notable side effects were observed at the high doses used.[1][9][10] This has spurred the development of new dithiolethione analogs with improved potency and organ-specific activity, highlighting the ongoing importance of this chemical class in drug development.[9][15][16]
| Compound | Structure | Key Characteristics |
| 3H-1,2-dithiole-3-thione (D3T) | C₃H₂S₃ | The parent compound of the dithiolethione class. A potent Nrf2 activator and inducer of Phase 2 enzymes.[8][17] |
| Oltipraz | C₈H₈N₂S₃ | The most widely studied dithiolethione. Shows broad-spectrum chemopreventive activity in preclinical models.[1][9] |
| Anethole Dithiolethione (ADT) | C₁₀H₁₀OS₃ | Found in some cruciferous vegetables and used clinically as a choleretic. Also activates Nrf2. |
| 5,6-dihydrocyclopenta-1,2-dithiole-3-thione (CPDT) | C₆H₆S₃ | A synthetic analog shown to inhibit Nrf2 ubiquitination primarily in the nucleus.[6] |
Methodologies for Evaluating Dithiolethione-Mediated Nrf2 Activation
A multi-tiered experimental approach is required to rigorously characterize a compound's ability to activate the Nrf2 pathway. The causality behind this workflow is to move from high-throughput screening of pathway activation to detailed validation of downstream functional consequences.
dot graph TD A[Step 1: Primary ScreeningNrf2-ARE Luciferase Reporter Assay] --> B{Hit Identification}; B -- "Potent Compounds" --> C[Step 2: Target Engagement & Downstream Validation- Nuclear Nrf2 Accumulation (Western Blot/Imaging)- Target Gene mRNA Upregulation (qRT-PCR)- Target Protein Expression (Western Blot)]; C --> D[Step 3: Functional Consequence Assessment- NQO1 Enzyme Activity Assay- Cellular Antioxidant Capacity Assays- Cytoprotection against Oxidative Stress];
end Caption: A validated experimental workflow for characterizing Nrf2 activators.
Protocol: Nrf2-ARE Luciferase Reporter Gene Assay
This assay serves as a robust primary screen to identify and quantify a compound's ability to induce Nrf2-mediated transcription.[18][19] It utilizes a cell line stably transfected with a plasmid containing multiple copies of the ARE sequence upstream of a luciferase reporter gene.
Principle: Nrf2 activation by a test compound (e.g., a dithiolethione) leads to its binding to the ARE sequence, driving the expression of luciferase. The resulting luminescence is directly proportional to the level of Nrf2 transcriptional activity.
Methodology:
-
Cell Culture: Plate HepG2-ARE-C8 cells (or a similar ARE-reporter line) in a 96-well white, clear-bottom plate at a density of 1.5 x 10⁴ cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the dithiolethione compounds in appropriate cell culture media. Remove the old media from the cells and add 100 µL of the compound-containing media to each well. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 50 µM Oltipraz or 10 µM Sulforaphane).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Cell Lysis & Luminescence Reading:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Remove the media and wash the cells once with 100 µL of phosphate-buffered saline (PBS).
-
Add 20-50 µL of a passive lysis buffer to each well and incubate for 15 minutes on an orbital shaker to ensure complete lysis.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions (e.g., Promega ONE-Glo™ Luciferase Assay System).[19]
-
Add 100 µL of the luciferase reagent to each well.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the relative light units (RLUs) of treated wells to the vehicle control to determine the fold induction. Plot the fold induction against compound concentration to determine the EC₅₀.
Protocol: Western Blot for Nrf2 Target Protein Expression (NQO1)
This is a critical validation step to confirm that reporter gene activity translates to the upregulation of endogenous cytoprotective proteins.
Principle: Western blotting uses specific antibodies to detect the increased expression of Nrf2 target proteins, such as NQO1 and HO-1, in cell lysates following treatment with an Nrf2 activator.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2 or primary hepatocytes) in 6-well plates. Once confluent, treat with dithiolethione compounds at various concentrations (e.g., 0, 10, 25, 50 µM) for 24 hours.
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells directly in the plate by adding 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (total protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto a 10-12% SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NQO1 (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., β-actin or GAPDH, 1:5000) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film. Densitometry analysis can be used to quantify the protein expression relative to the loading control.
Therapeutic Landscape and Future Directions
The potent ability of dithiolethiones to induce a powerful, endogenous antioxidant and detoxification response makes them highly attractive candidates for disease prevention and therapy.[9][12][20] Preclinical studies have demonstrated their efficacy not only in cancer chemoprevention but also in models of neurodegenerative diseases like Alzheimer's, where oxidative stress is a key pathological feature.[20][21]
However, the journey to clinical application has been challenging. The experience with Oltipraz, which showed limited efficacy and dose-limiting toxicities in human trials, serves as a crucial lesson.[1][9] These outcomes underscore the need for a deeper understanding of the pharmacokinetics and pharmacodynamics of this class of compounds.[22] Future research should focus on designing next-generation dithiolethiones with improved safety profiles and enhanced tissue-specific delivery to maximize therapeutic benefit while minimizing off-target effects.[9][15] The continued exploration of structure-activity relationships will be paramount in identifying molecules that are potent Nrf2 activators at concentrations that do not cause systemic toxicity.[12][15]
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Methodological & Application
Application Notes and Protocols for Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate in Cell Culture
Introduction: Unveiling the Potential of a Novel Hydrogen Sulfide Donor
Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate, hereafter referred to as EATDC, is a sulfur-containing heterocyclic compound belonging to the dithiolethiones class.[1] Emerging research has highlighted its significant biological activities, including neuroprotective and anticancer effects.[1] A key aspect of its mechanism of action is its role as a hydrogen sulfide (H₂S) donor. H₂S, the third recognized gasotransmitter alongside nitric oxide (NO) and carbon monoxide (CO), is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes.[2][3] The controlled release of H₂S in a cellular environment is of considerable interest for therapeutic applications.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of EATDC in cell culture experiments. We will delve into the scientific rationale behind its application, detailed protocols for its use, and methods for assessing its biological effects.
Scientific Foundation: EATDC as a Hydrogen Sulfide Donor
EATDC is classified as a 1,2-dithiole-3-thione (DTT), a known class of H₂S donors that release H₂S primarily through hydrolysis.[2][4] The dithiolethione core is susceptible to nucleophilic attack by water, leading to the gradual and sustained release of H₂S. This slow-release profile mimics the endogenous production of H₂S more closely than inorganic sulfide salts like NaHS, which cause a rapid burst of H₂S.[4]
The biological effects of EATDC are intrinsically linked to its ability to modulate cellular pathways through H₂S signaling. One of the key pathways influenced by H₂S is the Keap1-Nrf2 pathway. Under basal conditions, the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is targeted for degradation by Keap1. H₂S can modify cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various cytoprotective genes, upregulating their expression. These genes encode for antioxidant enzymes and proteins involved in glutathione (GSH) synthesis, thereby enhancing the cell's defense against oxidative stress.[1][5]
The neuroprotective effects of EATDC have been demonstrated in a cellular model of Parkinson's disease, where it was shown to induce GSH synthesis and upregulate the expression of Nrf2-dependent genes like NADPH:quinone oxidoreductase 1 (NQO1).[1]
Core Protocols: A Step-by-Step Guide to Utilizing EATDC in Cell Culture
The following protocols are designed to provide a robust framework for incorporating EATDC into your cell culture experiments. It is crucial to note that optimal conditions may vary depending on the cell type and experimental objectives. Therefore, initial optimization experiments are highly recommended.
Preparation of EATDC Stock Solution
Rationale: EATDC is a crystalline solid.[6] To ensure accurate and reproducible dosing in cell culture, a concentrated stock solution must be prepared in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic compounds for cell culture applications due to its high solubilizing capacity and relatively low toxicity at low concentrations.
Materials:
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical microcentrifuge tubes or vials
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution and subsequent cell cultures.
-
Weighing: Accurately weigh a desired amount of EATDC powder using a calibrated analytical balance. For example, to prepare a 100 mM stock solution, weigh 22.13 mg of EATDC (Molecular Weight: 221.32 g/mol )[6] and dissolve it in 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of DMSO to the EATDC powder. Vortex or gently heat (e.g., in a 37°C water bath) to facilitate complete dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
Sterilization: While the DMSO itself is sterile, if there are concerns about the handling process, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.
Table 1: EATDC Stock Solution Preparation
| Parameter | Recommendation |
| Compound | This compound |
| CAS Number | 3354-38-9 |
| Molecular Weight | 221.32 g/mol |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Stock Concentration | 10-100 mM |
| Storage | -20°C or -80°C in single-use aliquots |
Treatment of Cells with EATDC
Rationale: The working concentration of EATDC will depend on the cell type and the specific biological question being addressed. Based on existing literature for neuroprotection studies, a concentration range of 1-20 µM has been shown to be effective.[1] For anticancer activity, higher concentrations may be required.[1] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.
Materials:
-
Cultured cells in appropriate multi-well plates or flasks
-
Complete cell culture medium
-
EATDC stock solution (prepared as described above)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed your cells at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours before treatment.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the EATDC stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept constant across all treatment groups, including the vehicle control, and should typically not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
-
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of EATDC or the vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period. The incubation time will vary depending on the experimental endpoint. For signaling pathway studies, shorter incubation times (e.g., 1-24 hours) may be appropriate. For functional assays such as cell viability or neuroprotection, longer incubation times (e.g., 24-72 hours) may be necessary.[1]
Caption: Experimental workflow for cell treatment with EATDC.
Determining Optimal Concentration: A Dose-Response Study
Rationale: To identify the effective and non-toxic concentration range of EATDC for your cell line, a dose-response study is crucial. This is typically assessed using a cell viability assay.
Procedure:
-
Seed cells in a 96-well plate.
-
After 24 hours, treat the cells with a range of EATDC concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubate for a relevant time period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method such as the MTT, XTT, or PrestoBlue™ assay.
-
Plot cell viability (%) against the logarithm of EATDC concentration to determine the EC₅₀ (half-maximal effective concentration for beneficial effects) and the IC₅₀ (half-maximal inhibitory concentration for toxicity).
Assessing the Biological Effects of EATDC
The following are examples of assays that can be used to investigate the biological effects of EATDC in cell culture.
Measurement of Intracellular H₂S Levels
Rationale: To confirm that EATDC is acting as an H₂S donor in your cellular system, you can measure the intracellular levels of H₂S. Fluorescent probes are a common method for this.
Recommended Assay: Use a commercially available H₂S-selective fluorescent probe (e.g., WSP-1 or SF7-AM). Follow the manufacturer's instructions for loading the cells with the probe and measuring the fluorescence intensity using a fluorescence microscope or plate reader. An increase in fluorescence in EATDC-treated cells compared to controls would indicate H₂S production.
Analysis of Nrf2 Pathway Activation
Rationale: As a key downstream target of H₂S signaling, the activation of the Nrf2 pathway is a strong indicator of EATDC's biological activity.
Recommended Assays:
-
Western Blotting: Analyze the protein levels of Nrf2 in nuclear and cytoplasmic fractions. An increase in nuclear Nrf2 upon EATDC treatment indicates its activation. Also, probe for downstream targets of Nrf2, such as NQO1 and heme oxygenase-1 (HO-1).
-
Immunofluorescence: Visualize the nuclear translocation of Nrf2 using immunocytochemistry.
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of Nrf2 target genes (e.g., NQO1, HMOX1, GCLC).
Caption: Simplified signaling pathway of EATDC via H₂S and Nrf2 activation.
Troubleshooting and Considerations
-
Solubility Issues: If you observe precipitation of EATDC in your culture medium, you may need to prepare a lower concentration stock solution or use a different solvent. However, always check the compatibility of the solvent with your cell line.
-
Cell Toxicity: If you observe significant cell death at low concentrations, ensure that the DMSO concentration is not exceeding 0.1%. It is also possible that your cell line is particularly sensitive to EATDC or H₂S. In such cases, use a lower concentration range and shorter incubation times.
-
Variability in Results: Cell culture experiments can be prone to variability. Ensure consistent cell seeding densities, passage numbers, and treatment conditions. Always include appropriate positive and negative controls.
-
Interaction with Media Components: Thiols can interact with components of cell culture media, potentially leading to the generation of reactive oxygen species.[8] Be mindful of this and consider using serum-free media for certain experiments to minimize confounding factors.
Conclusion
This compound is a promising research tool for investigating the biological roles of hydrogen sulfide. Its slow-release profile and demonstrated efficacy in activating the protective Nrf2 pathway make it a valuable compound for studies in neurodegeneration, cancer, and other areas where H₂S signaling is implicated. By following the detailed protocols and considering the key scientific principles outlined in this guide, researchers can confidently and effectively utilize EATDC to advance their understanding of cellular and disease mechanisms.
References
-
Elhaty, I. A., et al. (2026). A convenient synthesis of this compound: crystal structure, computational studies, anticancer activity, and drug-likeness evaluation. ResearchGate. [Link]
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Martelli, A., et al. (2022). Trends in H₂S-Donors Chemistry and Their Effects in Cardiovascular Diseases. Molecules, 27(15), 4888. [Link]
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Thibeault, P. E., et al. (2023). H₂S Donors with Cytoprotective Effects in Models of MI/R Injury and Chemotherapy-Induced Cardiotoxicity. Antioxidants, 12(3), 650. [Link]
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GSRs. (n.d.). This compound. gsrs.ncats.nih.gov. Retrieved January 15, 2026, from [Link]
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Oakwood Chemical. (n.d.). 5-Amino-3-thioxo-3H-(1,2)dithiole-4-carboxylic acid ethyl ester. . Retrieved January 15, 2026, from [Link]
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Citi, V., et al. (2023). Hydrogen Sulfide (H₂S)-Donor Molecules: Chemical, Biological, and Therapeutical Tools. International Journal of Molecular Sciences, 24(9), 7932. [Link]
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PubChem. (n.d.). 5-amino-3-thioxo-3h-(1,2) dithiole-4-carboxylic acid ethyl ester. pubchem.ncbi.nlm.nih.gov. Retrieved January 15, 2026, from [Link]
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Yen, J. H., et al. (2017). 3H-1,2-Dithiole-3-thione as a novel therapeutic agent for the treatment of ischemic stroke through Nrf2 defense pathway. Brain, Behavior, and Immunity, 63, 123-134. [Link]
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Circu, M. L., & Aw, T. Y. (2001). Oxidation and Generation of Hydrogen Peroxide by Thiol Compounds in Commonly Used Cell Culture Media. Free Radical Biology and Medicine, 31(11), 1335-1342. [Link]
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Application Notes and Protocols for In Vitro Neuroprotection Assays with Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate
Introduction: A Novel Approach to Neuroprotection
Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, represent a significant and growing challenge in human health. A key pathological hallmark in many of these disorders is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of endogenous antioxidant systems to neutralize them. This incessant oxidative assault leads to damage of vital cellular components, culminating in neuronal cell death. Consequently, therapeutic strategies aimed at bolstering the cell's intrinsic antioxidant defenses are of paramount interest in the development of novel neuroprotective agents.
Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate (also known as ACDT) is a member of the dithiolethione class of organosulfur compounds. Dithiolethiones are recognized as potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a master transcriptional regulator that controls the expression of a battery of cytoprotective genes, including those involved in the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[3] By activating Nrf2, compounds like ACDT can upregulate the cell's natural defense mechanisms against oxidative stress.
Recent studies have highlighted the neuroprotective potential of ACDT. In a model of manganese-induced neurotoxicity in the human neuroblastoma SH-SY5Y cell line, pretreatment with ACDT was shown to significantly reverse cell death.[2] This protective effect was associated with a marked increase in total GSH levels, upregulation of the Nrf2 target gene NADPH:quinone oxidoreductase-1 (NQO1), and a corresponding reduction in intracellular ROS.[2] These findings strongly suggest that ACDT exerts its neuroprotective effects by mitigating oxidative stress through the activation of the Nrf2 pathway.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust in vitro assays to evaluate the neuroprotective properties of this compound. The following sections detail the underlying scientific principles, step-by-step protocols for establishing neurotoxicity models, and methods for quantifying the protective effects of the compound.
Part 1: Foundational Assays - Determining the Optimal Working Concentration
Before assessing the neuroprotective efficacy of a compound, it is imperative to first determine its intrinsic cytotoxicity to establish a safe and effective working concentration range. This is typically achieved by treating the neuronal cell line of choice with a serial dilution of the compound and assessing cell viability.
Protocol 1: Determination of Non-Toxic Concentration of this compound using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (ACDT)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of ACDT in DMSO. Further dilute the stock solution in culture medium to create a range of final concentrations to be tested (e.g., 1, 5, 10, 25, 50, 75, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.5% to avoid solvent-induced toxicity.[5]
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of ACDT. Include a vehicle control group (medium with the same final concentration of DMSO) and an untreated control group (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂. This incubation time is consistent with pretreatment times used in neuroprotection studies.[2]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 10 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells (set to 100%). The highest concentration that does not cause a significant reduction in cell viability should be selected for subsequent neuroprotection experiments. Based on existing literature, a concentration of 75 µM has been shown to be effective and non-toxic in a 24-hour pretreatment.[2]
Part 2: Modeling Neuronal Damage - In Vitro Neurotoxicity Assays
To evaluate the neuroprotective effects of ACDT, it is essential to first establish a reliable in vitro model of neuronal damage. Oxidative stress and excitotoxicity are two common mechanisms implicated in neurodegeneration, and they can be modeled in cell culture using hydrogen peroxide (H₂O₂) and glutamate, respectively.
Protocol 2: Induction of Oxidative Stress with Hydrogen Peroxide (H₂O₂)
H₂O₂ is a potent oxidizing agent that can freely cross cell membranes and induce oxidative stress, leading to lipid peroxidation, DNA damage, and ultimately, cell death.[6]
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described in Protocol 1.
-
Pretreatment with ACDT: After 24 hours, replace the medium with fresh medium containing the predetermined non-toxic concentration of ACDT (e.g., 75 µM) or vehicle (DMSO). Incubate for 24 hours.
-
Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free medium. A concentration range of 200-500 µM is typically effective in inducing approximately 50% cell death in SH-SY5Y cells after 24 hours of exposure.[6][7] The optimal concentration should be determined empirically for your specific experimental conditions. Remove the pretreatment medium and add 100 µL of the H₂O₂ solution to the appropriate wells.
-
Control Groups:
-
Control: Cells treated with vehicle and then with fresh medium without H₂O₂.
-
H₂O₂ Only: Cells treated with vehicle and then with H₂O₂.
-
ACDT + H₂O₂: Cells pretreated with ACDT and then with H₂O₂.
-
ACDT Only: Cells treated with ACDT and then with fresh medium without H₂O₂.
-
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Assessment of Neuroprotection: Proceed with cell viability and cytotoxicity assays as described in Part 3.
Protocol 3: Induction of Excitotoxicity with Glutamate
Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate can lead to overstimulation of its receptors, causing an influx of calcium ions and subsequent activation of cell death pathways, a phenomenon known as excitotoxicity.[8] SH-SY5Y cells are a suitable model for studying glutamate-induced toxicity, although they may require higher concentrations of glutamate compared to primary neurons.[8][9]
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described in Protocol 1.
-
Pretreatment with ACDT: After 24 hours, replace the medium with fresh medium containing the predetermined non-toxic concentration of ACDT (e.g., 75 µM) or vehicle (DMSO). Incubate for 24 hours.
-
Induction of Excitotoxicity: Prepare a stock solution of L-glutamate in serum-free medium. A concentration range of 20-100 mM for 3-24 hours is often used to induce excitotoxicity in SH-SY5Y cells.[8][10] The optimal concentration and incubation time should be determined empirically. Remove the pretreatment medium and add 100 µL of the glutamate solution to the appropriate wells.
-
Control Groups: Set up the same control groups as described in Protocol 2, replacing H₂O₂ with glutamate.
-
Incubation: Incubate for the predetermined time (e.g., 24 hours) at 37°C and 5% CO₂.
-
Assessment of Neuroprotection: Proceed with cell viability and cytotoxicity assays as described in Part 3.
Part 3: Quantifying Neuroprotection - Primary and Secondary Assays
Following the induction of neuronal damage, the protective effect of ACDT can be quantified using a variety of assays that measure different aspects of cell health and the underlying mechanisms of action.
Primary Assays: Assessing Cell Viability and Cytotoxicity
Protocol 4: MTT Assay for Cell Viability
Follow the procedure outlined in Protocol 1 (steps 5-8) to assess the viability of the cells in each treatment group from the neurotoxicity models (Protocols 2 and 3). An increase in cell viability in the "ACDT + Neurotoxin" group compared to the "Neurotoxin Only" group indicates a neuroprotective effect.
Protocol 5: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[11] Measuring LDH activity in the supernatant is a common method for quantifying cytotoxicity.
Materials:
-
Supernatant from the treated cells (from Protocols 2 and 3)
-
LDH cytotoxicity assay kit (commercially available)
-
96-well assay plate
-
Microplate reader
Procedure:
-
Sample Collection: After the neurotoxin incubation period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cell layer.
-
Assay Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a new 96-well plate and then adding a reaction mixture that leads to a colorimetric or fluorescent product in the presence of LDH.
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence at the wavelength specified in the kit's protocol.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group, normalized to the maximum LDH release control. A decrease in LDH release in the "ACDT + Neurotoxin" group compared to the "Neurotoxin Only" group indicates a reduction in cytotoxicity and thus, neuroprotection.
Secondary Assays: Investigating the Mechanism of Action
Protocol 6: Measurement of Intracellular Reactive Oxygen Species (ROS)
The production of ROS is a key event in oxidative stress-induced cell death. Dichlorofluorescin diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
Materials:
-
DCFDA solution
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Treatment: Follow the procedures in Protocol 2 or 3 using a black, clear-bottom 96-well plate.
-
DCFDA Staining: After the neurotoxin incubation, remove the medium and wash the cells gently with warm PBS or HBSS.
-
Add 100 µL of DCFDA working solution (typically 5-10 µM in PBS/HBSS) to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Fluorescence Measurement: Remove the DCFDA solution and wash the cells again with PBS/HBSS. Add 100 µL of PBS/HBSS to each well and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Analysis: A decrease in fluorescence in the "ACDT + Neurotoxin" group compared to the "Neurotoxin Only" group indicates a reduction in intracellular ROS levels.
Protocol 7: Quantification of Total Glutathione (GSH)
GSH is a critical endogenous antioxidant. Measuring its levels can provide direct evidence of the compound's ability to enhance the cell's antioxidant capacity.
Materials:
-
Glutathione assay kit (commercially available, e.g., using Ellman's reagent or a luminescence-based method)
-
Cell lysis buffer
-
Microcentrifuge tubes
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells in a 6-well or 12-well plate according to the desired neuroprotection protocol.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them according to the instructions of the chosen GSH assay kit. This often involves scraping the cells in a specific buffer.
-
Deproteination (if required): Some kits require a deproteination step to remove interfering proteins.
-
GSH Assay: Perform the glutathione assay on the cell lysates following the manufacturer's protocol. This typically involves a colorimetric or fluorometric reaction that is proportional to the amount of GSH.
-
Data Analysis: Normalize the GSH levels to the total protein concentration of the cell lysate. An increase in GSH levels in the "ACDT Only" and "ACDT + Neurotoxin" groups compared to their respective controls supports the proposed mechanism of action.
Protocol 8: Assessment of Caspase-3/7 Activity
Caspases are a family of proteases that play a key role in apoptosis (programmed cell death). Caspase-3 and -7 are effector caspases that execute the final stages of apoptosis.[7]
Materials:
-
Caspase-3/7 activity assay kit (commercially available, often luminescence- or fluorescence-based)
-
White or black opaque-walled 96-well plates
-
Luminometer or fluorescence microplate reader
Procedure:
-
Cell Treatment: Follow the procedures in Protocol 2 or 3 using an appropriate opaque-walled 96-well plate.
-
Assay Reaction: After the incubation period, add the caspase-3/7 reagent directly to the wells as per the manufacturer's instructions. This reagent typically contains a pro-luminescent or pro-fluorescent substrate that is cleaved by active caspase-3/7.
-
Incubation: Incubate the plate at room temperature for the time specified in the protocol (usually 30 minutes to 1 hour).
-
Signal Measurement: Measure the luminescence or fluorescence.
-
Data Analysis: A decrease in the signal in the "ACDT + Neurotoxin" group compared to the "Neurotoxin Only" group indicates an inhibition of apoptosis.
Protocol 9: Visualization of Nrf2 Nuclear Translocation by Immunofluorescence
A key step in Nrf2 activation is its translocation from the cytoplasm to the nucleus.[5] This can be visualized using immunofluorescence microscopy.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., bovine serum albumin or normal goat serum in PBS)
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with ACDT for a shorter duration (e.g., 2-6 hours) as Nrf2 translocation is an early event.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA, and then permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking and Antibody Incubation: Block non-specific binding sites and then incubate with the primary anti-Nrf2 antibody. After washing, incubate with the fluorescently labeled secondary antibody.
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Analysis: In untreated cells, Nrf2 staining will be predominantly cytoplasmic. In ACDT-treated cells, an increase in nuclear Nrf2 staining (co-localization with DAPI) will be observed, confirming the activation of the Nrf2 pathway.
Part 4: Data Presentation and Visualization
Data Summary Tables
| Assay | Parameter Measured | Expected Outcome with ACDT + Neurotoxin |
| MTT Assay | Cell Viability | Increased viability compared to neurotoxin alone |
| LDH Assay | Cytotoxicity (LDH release) | Decreased LDH release compared to neurotoxin alone |
| DCFDA Assay | Intracellular ROS | Decreased ROS levels compared to neurotoxin alone |
| GSH Assay | Total Glutathione | Increased GSH levels |
| Caspase-3/7 Assay | Apoptosis | Decreased caspase activity compared to neurotoxin alone |
| Nrf2 Immunofluorescence | Nrf2 Localization | Increased nuclear translocation of Nrf2 |
Visualization of Experimental Workflow and Signaling Pathway
Caption: General experimental workflow for the in vitro neuroprotection assay.
Caption: Proposed Nrf2-mediated neuroprotective pathway of ACDT.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the neuroprotective properties of this compound in vitro. By employing established models of oxidative stress and excitotoxicity in the SH-SY5Y neuronal cell line, researchers can effectively screen and characterize the compound's efficacy. The combination of primary viability assays with secondary mechanistic studies will not only validate the neuroprotective potential of ACDT but also elucidate its mode of action, which is strongly hypothesized to be through the activation of the Nrf2 antioxidant response pathway. This comprehensive approach is essential for the preclinical evaluation of this promising compound for the potential treatment of neurodegenerative diseases.
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Orexin-A protects SH-SY5Y cells against H2O2-induced oxidative damage via the PI3K/MEK1/2/ERK1/2 signaling pathway. (n.d.). National Institutes of Health. [Link]
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Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. (n.d.). National Institutes of Health. [Link]
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(PDF) Ethyl Maltol Disrupts Iron Homeostasis in SH-SY5Y Neuroblastoma Cell Line. (n.d.). ResearchGate. [Link]
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Lactate Dehydrogenase Assay for Assessment of Polycation Cytotoxicity. (n.d.). Springer Nature. [Link]
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Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (n.d.). National Institutes of Health. [Link]
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LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). OZ Biosciences. [Link]
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Pharmacological activation of the Nrf2 pathway by 3H-1, 2-dithiole-3-thione is neuroprotective in a mouse model of Alzheimer disease. (2018). PubMed. [Link]
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Stabilization of Nrf2 protein by D3T provides protection against ethanol-induced apoptosis in PC12 cells. (2011). PubMed. [Link]
-
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Neuroprotective Efficacy of Microwave‐Assisted Synthetized 2‐(5‐Cyclopropyl‐6‐Thioxo‐1,3,5‐Thiadiazinan‐3‐Yl) Acetic Acid in Mitigating Cognitive Deficits in Pentylenetetrazole‐Induced Mice Model. (n.d.). National Institutes of Health. [Link]
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Application Notes & Protocols: Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate as a Novel Hydrogen Sulfide (H₂S) Donor
Abstract
Hydrogen sulfide (H₂S) has emerged from its historical context as a toxic gas to be recognized as a critical endogenous gasotransmitter, playing a pivotal role alongside nitric oxide (NO) and carbon monoxide (CO) in mammalian physiology.[1][2] Its involvement in vasodilation, neuromodulation, inflammation, and cytoprotection has spurred significant interest in developing reliable H₂S-releasing molecules for therapeutic and research applications.[2][3] Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate (EADTC) is a member of the 1,2-dithiole-3-thione (DTT) class of sulfur-containing heterocyclic compounds.[1][4] This class of compounds is known to release H₂S, typically through hydrolysis, offering a more sustained release profile compared to inorganic sulfide salts.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and utilization of EADTC as a controllable H₂S donor in biomedical research settings. We present detailed protocols for its preparation, application in cell culture, and methods for the validation of H₂S release, underpinned by the scientific rationale for each experimental step.
Introduction to EADTC as an H₂S Donor
Hydrogen sulfide is endogenously synthesized by enzymes such as cystathionine γ-lyase (CSE) and cystathionine β-synthetase (CBS).[5] The development of exogenous H₂S donors is crucial for studying its physiological effects and therapeutic potential. Donors are broadly classified by their release mechanism and kinetics, ranging from the rapid, uncontrolled release from inorganic salts (e.g., NaHS) to the slow, sustained release from complex organic molecules like GYY4137.[6][7]
The 1,2-dithiole-3-thione (DTT) scaffold, to which EADTC belongs, represents a promising class of hydrolysis-triggered H₂S donors.[1] This mechanism allows for a gradual release of H₂S in aqueous physiological environments, potentially mimicking endogenous production more closely than sulfide salts. EADTC's structure combines this H₂S-donating core with functional groups that may influence its solubility, stability, and biological activity, making it a subject of interest for controlled H₂S delivery.
Physicochemical Properties of EADTC
A clear understanding of the fundamental properties of EADTC is essential for its effective use in experimental systems.
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| Synonyms | 5-Amino-3-thioxo-3H-(1,2)dithiole-4-carboxylic acid ethyl ester | [8] |
| CAS Number | 3354-38-9 | [8] |
| Molecular Formula | C₆H₇NO₂S₃ | [9] |
| Molecular Weight | 221.32 g/mol | [8][9] |
| Appearance | Yellow to orange crystalline solid (typical for this class) | N/A |
| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO and DMF.[10] | N/A |
| Storage | Store desiccated at -20°C to -80°C for long-term stability. | N/A |
Proposed Mechanism of H₂S Release
EADTC, as a dithiolethione, is proposed to release H₂S via hydrolysis. The core 1,2-dithiole-3-thione ring is susceptible to nucleophilic attack by water, leading to ring-opening and subsequent rearrangement that liberates H₂S. This process does not require enzymatic activity, providing a predictable release profile in aqueous buffers and cell culture media.
Caption: Proposed hydrolysis-driven H₂S release from EADTC.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Rationale: Due to its poor aqueous solubility, EADTC must first be dissolved in an organic solvent to prepare a concentrated stock solution.[10] Dimethyl sulfoxide (DMSO) is the recommended solvent for its high solubilizing power and compatibility with most cell culture experiments at low final concentrations (<0.5% v/v).
Materials:
-
This compound (EADTC) powder
-
Anhydrous/molecular sieve-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance and precision pipettes
Procedure:
-
Safety First: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle EADTC powder in a chemical fume hood to avoid inhalation.
-
Calculation: Determine the mass of EADTC required for your desired stock concentration. For a 100 mM stock solution: Mass (mg) = 100 mmol/L * 0.001 L * 221.32 g/mol * 1000 mg/g = 22.13 mg (Adjust volume as needed, e.g., 2.21 mg for 100 µL).
-
Weighing: Accurately weigh the calculated mass of EADTC powder and place it into a sterile amber vial. The use of amber vials is recommended to protect the compound from potential light-induced degradation.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C to aid dissolution. Ensure no solid particles are visible.
-
Sterilization (Optional but Recommended): If the stock solution will be used for extended cell culture, sterilize it by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes. Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can degrade the compound. A freshly prepared stock solution is always preferable.
Protocol 2: Application of EADTC in Cell Culture Models
Rationale: This protocol provides a framework for treating adherent cells with EADTC to study its biological effects. The primary challenges are determining a biologically active yet non-toxic concentration and ensuring accurate delivery. A dose-response experiment is a mandatory first step for any new cell line.
Workflow Overview:
Caption: General workflow for EADTC application in cell culture.
Procedure:
-
Cell Seeding: Seed your adherent cell line of choice into appropriate culture plates (e.g., 96-well for viability, 6-well for protein/RNA) at a density that will result in 70-80% confluency at the time of treatment.[11]
-
Adherence: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) for 18-24 hours to allow for recovery and adherence.
-
Preparation of Treatment Media:
-
Thaw an aliquot of the EADTC stock solution immediately before use.
-
Perform serial dilutions of the stock solution into pre-warmed, serum-containing complete culture medium to achieve the desired final concentrations. A good starting range for a dose-response study is 1 µM to 500 µM.
-
Crucial Control: Prepare a "Vehicle Control" medium containing the same final concentration of DMSO as the highest EADTC concentration (e.g., if 500 µM EADTC requires 0.5% DMSO, the vehicle control is medium with 0.5% DMSO).
-
-
Treatment:
-
Aspirate the old medium from the cells.
-
Gently wash the cells once with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).[12]
-
Add the prepared treatment media (including vehicle control and any positive controls like NaHS or GYY4137) to the respective wells.
-
-
Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 4, 12, 24, or 48 hours), depending on the biological question.
-
Downstream Analysis: Following incubation, proceed with your chosen assay, such as:
-
Cell Viability: MTT, MTS, or LDH release assays to determine cytotoxicity and establish the optimal non-toxic concentration range.
-
Protein Analysis: Cell lysis for Western blotting.
-
Gene Expression: Cell lysis for qRT-PCR.
-
H₂S Release: Collection of supernatant for analysis (see Protocol 3).
-
Self-Validating System & Key Considerations:
-
Vehicle Control: Essential to ensure that any observed effects are due to EADTC and not the DMSO solvent.
-
Positive Control: Include a well-characterized H₂S donor (e.g., GYY4137 for slow release, NaHS for rapid release) to benchmark the effects of EADTC.[7][13]
-
Cytotoxicity Assessment: Always perform a viability assay in parallel with your functional assays. An apparent biological effect could be an artifact of cell death.
-
Media Interaction: Be aware that components in the culture medium (e.g., thiols like cysteine) could potentially interact with EADTC and influence its H₂S release rate.[14]
Protocol 3: Validation of H₂S Release using Methylene Blue Assay
Rationale: To confirm that EADTC is acting as an H₂S donor in your system, its release must be quantified. The Methylene Blue (MB) method is a robust and widely used colorimetric assay for measuring total sulfides.[15] It relies on the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of FeCl₃ to form the stable blue Methylene Blue dye, which can be measured spectrophotometrically.
Materials:
-
Zinc Acetate (1% w/v) in water
-
N,N-dimethyl-p-phenylenediamine dihydrochloride (20 mM) in 7.2 M HCl
-
Ferric Chloride (FeCl₃) (30 mM) in 1.2 M HCl
-
NaHS for standard curve generation
-
96-well microplate and plate reader capable of measuring absorbance at 670 nm
Procedure:
-
Sample Collection:
-
Acellular: Incubate EADTC (e.g., 100 µM) in cell-free culture medium at 37°C. Collect aliquots of the medium at various time points (e.g., 0, 1, 4, 8, 24 hours) to determine the release kinetics.
-
Cellular: Use the supernatant collected from EADTC-treated cells (from Protocol 2).
-
-
H₂S Trapping:
-
Immediately add 100 µL of your collected sample to a microcentrifuge tube containing 100 µL of 1% Zinc Acetate.
-
Add 100 µL of deionized water to bring the total volume to 300 µL.
-
Vortex and incubate at room temperature for 15 minutes to allow H₂S to react and precipitate as Zinc Sulfide (ZnS).
-
-
Color Development:
-
Add 50 µL of the N,N-dimethyl-p-phenylenediamine solution to the tube. Vortex immediately.
-
Add 50 µL of the FeCl₃ solution. Vortex immediately. The solution should begin to turn blue.
-
Incubate in the dark at room temperature for 20-30 minutes to allow for full color development.
-
-
Measurement:
-
Centrifuge the tubes at 10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer 200 µL of the clear, blue supernatant to a 96-well plate.
-
Measure the absorbance at 670 nm using a microplate reader.
-
-
Quantification (Standard Curve):
-
Prepare a fresh stock solution of NaHS in deionized water.
-
Create a series of standards (e.g., 0, 10, 25, 50, 100, 200 µM) in the same medium used for your experiment (cell-free medium or buffer).
-
Process these standards through the same trapping and color development steps (2-4) to generate a standard curve of absorbance vs. H₂S concentration.
-
Calculate the concentration of H₂S in your samples by interpolating their absorbance values on the standard curve.
-
Data Interpretation and Comparative Analysis
Interpreting Dose-Response Data
A successful dose-response experiment will yield a curve showing a biological effect at lower concentrations and cytotoxicity at higher concentrations. The "therapeutic window" for EADTC lies in the concentration range that elicits a significant biological response without causing substantial cell death (>80% viability).
Comparison with Other H₂S Donors
EADTC's utility is best understood in the context of other available donors.
| Feature | NaHS / Na₂S | GYY4137 | EADTC (Predicted) |
| Release Trigger | Spontaneous dissociation in water | Slow, spontaneous hydrolysis | Spontaneous hydrolysis[1] |
| Release Kinetics | "Burst" release (seconds to minutes)[7] | Slow, sustained release (hours to days)[7] | Slow to moderate, sustained release (hours) |
| Mechanism | pH-dependent equilibrium | Hydrolysis of P=S bond | Hydrolysis of C=S bond in dithiolethione ring[1] |
| Byproducts | None (ions) | Morpholine, phosphonate salt | Amino-carboxylate derivative |
| Primary Use Case | Acute, high-concentration H₂S signaling | Long-term, low-level H₂S signaling studies | Studies requiring sustained, moderate H₂S levels |
Troubleshooting
| Problem | Possible Cause | Solution |
| Precipitation in Media | Exceeded solubility limit; interaction with media components. | Decrease final EADTC concentration. Ensure DMSO stock is fully dissolved. Prepare fresh dilutions immediately before use. |
| High Vehicle Control Toxicity | DMSO concentration is too high (>1%). Cell line is sensitive to DMSO. | Ensure final DMSO concentration is <0.5%, ideally <0.1%. Test DMSO tolerance of your cell line. |
| No H₂S Detected | EADTC degradation; assay error; release is below detection limit. | Use a fresh EADTC aliquot. Verify H₂S assay with NaHS standard. Increase EADTC concentration or incubation time. |
| Inconsistent Results | Incomplete dissolution of stock; repeated freeze-thaw cycles; pipetting errors. | Ensure stock is fully dissolved before use. Use single-use aliquots. Use calibrated pipettes and proper technique. |
Conclusion
This compound (EADTC) is a promising compound for H₂S research, belonging to the well-established dithiolethione class of H₂S donors.[1][4] Its presumed hydrolysis-driven mechanism suggests a more controlled and sustained release profile than simple sulfide salts, making it a valuable tool for investigating the long-term effects of H₂S in various biological systems. By following the rigorous protocols outlined in these notes—including careful stock preparation, mandatory dose-response validation, and quantitative measurement of H₂S release—researchers can confidently employ EADTC to explore the vast and exciting biology of this critical gasotransmitter.
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A Water-Soluble Hydrogen Sulfide Donor Suppresses the Growth of Hepatocellular Carcinoma via Inhibiting the AKT/GSK-3β/β-Catenin and TGF-β/Smad2/3 Signaling Pathways. (2023). PMC - NIH. [Link]
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An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking. (2024). PMC - NIH. [Link]
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METHOD 15 -DETERMINATION OF HYDROGEN SULFIDE, CARBONYL SULFIDE, AND CARBON DISULFIDE EMISSIONS FROM STATIONARY SOURCES. (2017). EPA. [Link]
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The H₂S Donor GYY4137 Stimulates Reactive Oxygen Species Generation in BV2 Cells While Suppressing the Secretion of TNF and Nitric Oxide. (2018). MDPI. [Link]
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GYY4137 and Sodium Hydrogen Sulfide Relaxations Are Inhibited by L-Cysteine and KV7 Channel Blockers in Rat Small Mesenteric Arteries. (2021). Frontiers. [Link]
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Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug. (2025). PMC - NIH. [Link]
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Application Notes & Protocols: A Researcher's Guide to Vetting the Neuroprotective Efficacy of Dithiolethiones
Introduction: Targeting Oxidative Stress in Neurodegeneration with Dithiolethiones
Neurodegenerative disorders such as Alzheimer's and Parkinson's disease represent a profound global health challenge. A common pathological thread weaving through these conditions is the relentless assault of oxidative stress on the central nervous system.[1][2] This imbalance, stemming from an overproduction of reactive oxygen species (ROS), overwhelms endogenous antioxidant defenses, leading to neuronal damage and cell death. Consequently, strategies aimed at bolstering these defenses are of paramount therapeutic interest.
Dithiolethiones, a class of sulfur-containing heterocyclic compounds found in cruciferous vegetables and synthesized for pharmacological use, have emerged as potent indirect antioxidants.[3][4][5] Unlike direct free-radical scavengers, their primary neuroprotective mechanism is the robust activation of the Keap1-Nrf2 signaling pathway, a master regulator of cellular antioxidant and cytoprotective responses.[1][2][3][6][7] This application note provides a comprehensive experimental framework for researchers to rigorously evaluate the neuroprotective potential of novel dithiolethione compounds, guiding users from initial in vitro screening to preclinical in vivo validation.
Section 1: The Core Mechanism - Dithiolethione-Mediated Nrf2 Activation
Understanding the mechanism of action is critical to designing meaningful experiments. The neuroprotective effects of dithiolethiones are predominantly mediated by the Nuclear factor erythroid 2-related factor 2 (Nrf2).
Under normal conditions, the Nrf2 transcription factor is held in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation. Dithiolethiones contain electrophilic sites that react with specific cysteine residues on Keap1.[6] This covalent modification alters Keap1's conformation, liberating Nrf2 from its grasp. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a multitude of target genes.[3][6] This transcriptional activation results in the upregulation of a powerful battery of Phase II detoxifying and antioxidant enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and the catalytic and modifier subunits of glutamate-cysteine ligase (GCLC and GCLM), the rate-limiting enzyme in the synthesis of the master antioxidant, glutathione (GSH).[1][3][8]
This orchestrated response fortifies the cell against oxidative insults, forming the basis of the neuroprotection conferred by dithiolethiones.
Section 2: A Tiered Experimental Workflow
A systematic, tiered approach is essential for the efficient evaluation of a candidate dithiolethione. This workflow progresses from broad in vitro screening to more complex and targeted in vivo validation, ensuring that only the most promising compounds advance, thereby saving resources and adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal research.
Section 3: In Vitro Neuroprotection Assays
In vitro models provide a crucial first-pass screening platform that is high-throughput, cost-effective, and ideal for initial mechanistic studies.[9][10][11]
Causality Behind Experimental Choices
-
Cell Line Selection: The human neuroblastoma SH-SY5Y cell line is a workhorse in neurotoxicity studies.[3][4][9] It is of human origin, expresses key neuronal markers, and can be differentiated into a more mature neuron-like phenotype. Its robust nature makes it ideal for reproducible screening assays. PC12 cells, derived from a rat pheochromocytoma, are another common alternative, particularly for studying dopaminergic pathways.[2]
-
Toxin-Induced Injury: To test for neuroprotection, one must first establish a model of neuronal injury. The choice of toxin should align with the targeted disease pathology.
-
6-hydroxydopamine (6-OHDA): A neurotoxin that selectively destroys dopaminergic neurons, widely used to model Parkinson's disease in vitro.[2][3]
-
Amyloid-beta (Aβ) Oligomers: Soluble aggregates of Aβ are considered a primary neurotoxic species in Alzheimer's disease, inducing oxidative stress and cell death.[1][12][13]
-
Quantitative Data: Recommended Starting Concentrations
The following table provides empirically derived starting points for key reagents. Note: These must be optimized for your specific cell line and experimental conditions.
| Reagent | Cell Line | Recommended Concentration Range | Purpose |
| Dithiolethione Compound | SH-SY5Y | 1 - 100 µM | Test Article |
| 6-hydroxydopamine (6-OHDA) | SH-SY5Y | 50 - 150 µM | Induce Parkinson's-like toxicity |
| Amyloid-beta 1-42 (Aβ₄₂) Oligomers | SH-SY5Y | 5 - 20 µM | Induce Alzheimer's-like toxicity |
| MTT Reagent | All | 0.5 mg/mL (final) | Cell Viability Assessment |
| DCFH-DA Probe | All | 10 - 20 µM (final) | ROS Measurement |
Protocol 1: Assessing Neuroprotection via MTT Cell Viability Assay
This protocol determines the ability of a dithiolethione compound to protect neuronal cells from a toxic insult. The MTT assay is a colorimetric method that measures the metabolic activity of a cell, which is proportional to the number of viable cells.[14][15] Living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16][17]
Methodology
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the dithiolethione compound (e.g., 1, 5, 10, 25, 50 µM). Include a "vehicle control" group treated with the same concentration of the compound's solvent (e.g., DMSO). Incubate for 12-24 hours.
-
Rationale: Pre-incubation allows the dithiolethione to activate the Nrf2 pathway and upregulate protective enzymes before the toxic insult is applied.
-
-
Toxic Insult: Without removing the pre-treatment medium, add the neurotoxin (e.g., 6-OHDA to a final concentration of 100 µM). Also, maintain "untreated control" wells (no compound, no toxin) and "toxin-only" wells (vehicle, plus toxin).
-
Incubation: Incubate the plate for an additional 24 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.[17][18] Incubate for 3-4 hours at 37°C. Purple formazan crystals should become visible within the cells under a microscope.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[15] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells after subtracting the background absorbance from wells with medium only. Expect to see a significant drop in viability in the "toxin-only" group and a dose-dependent rescue in the dithiolethione pre-treated groups.
Protocol 2: Measuring Attenuation of Reactive Oxygen Species (ROS)
This protocol directly measures the core antioxidant activity of the dithiolethione by quantifying its ability to reduce intracellular ROS levels. It uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe that becomes fluorescent upon oxidation by ROS.[19][20]
Methodology
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1, seeding and treating cells in a black, clear-bottom 96-well plate to minimize background fluorescence.
-
Probe Loading: Remove the treatment medium and wash the cells once gently with 100 µL of pre-warmed PBS. Add 100 µL of a 20 µM DCFH-DA working solution (prepared fresh in serum-free medium) to each well.[21]
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[19][21]
-
Measurement: Remove the DCFH-DA solution, wash the cells once with PBS, and add 100 µL of PBS to each well.[21] Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[19]
-
Data Analysis: Normalize the fluorescence intensity of each well to its cell number (which can be determined in a parallel plate using the MTT assay or a crystal violet stain). A successful dithiolethione will show a significant reduction in fluorescence in the "compound + toxin" group compared to the "toxin-only" group.
Protocol 3: Quantifying Apoptosis via Caspase-3/7 Activity
Neurotoxins ultimately lead to cell death, often via apoptosis. This protocol measures the activity of effector caspases 3 and 7, key executioners in the apoptotic cascade.[23] Commercially available luminescent or colorimetric kits are highly recommended for this assay.[24]
Methodology (using a representative luminescent kit, e.g., Caspase-Glo® 3/7)
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1. It is advisable to run this assay in parallel with the MTT assay using the same treatment paradigm.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer. The reagent contains a pro-luminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7.[24]
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at a low speed for 1 minute.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: After subtracting background luminescence, express the results as a fold-change over the untreated control. The "toxin-only" group should show a high luminescent signal, which should be significantly and dose-dependently reduced in the dithiolethione pre-treated groups.
Section 4: In Vivo Validation in Disease Models
While in vitro data provides mechanistic proof-of-concept, in vivo validation is non-negotiable for assessing the true therapeutic potential of a compound.[25] Animal models allow for the evaluation of pharmacokinetics, safety, and efficacy on complex behavioral and pathological endpoints.
Causality Behind Model Selection
-
Parkinson's Disease (PD) Models: Neurotoxin-based models in rodents are the gold standard for preclinical PD research.[26] The unilateral injection of 6-OHDA into the medial forebrain bundle or striatum of rats causes a progressive and measurable loss of dopaminergic neurons in the nigrostriatal pathway, mimicking the core pathology of PD.[27][28] This allows for the assessment of motor deficits that can be rescued by a protective compound.
-
Alzheimer's Disease (AD) Models: As AD pathology is complex, transgenic mouse models are most commonly used.[29][30] The Tg2576 mouse model, for example, overexpresses a mutant form of human amyloid precursor protein (APP), leading to age-dependent development of Aβ plaques and cognitive deficits, providing a platform to test compounds that can mitigate these effects.[1][31][32]
Quantitative Data: Key Parameters for In Vivo Models
| Model | Species | Induction Method | Key Phenotypes | Typical Time Course |
| 6-OHDA | Rat | Stereotaxic injection of 6-OHDA | Dopaminergic neuron loss, motor deficits | 2-4 weeks for full lesion |
| MPTP | Mouse | Systemic injection of MPTP | Dopaminergic neuron loss, motor deficits | Acute (days) to Chronic (weeks) |
| Tg2576 | Mouse | Transgenic (human APPSwe) | Aβ plaques, cognitive deficits | 6-12 months |
| 5xFAD | Mouse | Transgenic (5 FAD mutations) | Rapid Aβ plaque formation, neuronal loss | 2-6 months |
Protocol 4: High-Level Workflow for a 6-OHDA Rat Model of Parkinson's Disease
This workflow outlines the key steps to evaluate a dithiolethione in a widely accepted preclinical model of PD.
Methodology
-
Animal Acclimatization & Handling: Allow male Sprague-Dawley or Wistar rats (200-250g) to acclimate to the facility for at least one week. Handle the animals daily to reduce stress-induced variability.
-
Baseline Behavioral Testing: Perform baseline motor function tests, such as the cylinder test (to assess forelimb asymmetry) or the stepping test, to ensure there are no pre-existing motor deficits.
-
Compound Administration: Begin daily administration of the dithiolethione compound (or vehicle) via oral gavage or intraperitoneal injection. Dosing should be based on prior pharmacokinetic and tolerability studies. Continue administration throughout the experiment.
-
Rationale: A prophylactic treatment paradigm is often used to test for true neuroprotection, aiming to prevent the damage from occurring.
-
-
Stereotaxic Surgery: One week after starting treatment, anesthetize the rats and place them in a stereotaxic frame. Inject 6-OHDA into the right medial forebrain bundle. Sham-operated animals receive a vehicle injection.
-
Post-Operative Care & Recovery: Monitor the animals closely for recovery. Provide supportive care as needed. Continue daily compound administration.
-
Post-Lesion Behavioral Testing: At 2, 3, and 4 weeks post-surgery, repeat the behavioral tests. A successful neuroprotective compound will significantly reduce the motor deficits (e.g., reduce the number of apomorphine-induced rotations or improve use of the contralateral forelimb in the cylinder test) compared to the vehicle-treated, 6-OHDA-lesioned group.
-
Euthanasia and Tissue Collection: At the end of the study (e.g., 4 weeks post-lesion), euthanize the animals and perfuse them with saline followed by paraformaldehyde. Carefully dissect the brains.
-
Post-mortem Analysis:
-
Immunohistochemistry: Section the brains and perform tyrosine hydroxylase (TH) staining. TH is the rate-limiting enzyme in dopamine synthesis, and its presence is a marker for healthy dopaminergic neurons.
-
Quantification: Count the number of TH-positive cells in the substantia nigra pars compacta (SNpc) on both the lesioned and unlesioned sides. A successful compound will show a significant preservation of TH-positive neurons in the lesioned hemisphere compared to the vehicle-treated group.
-
Conclusion
The experimental framework detailed in this guide provides a robust and logical pathway for the comprehensive evaluation of dithiolethiones as potential neuroprotective agents. By systematically progressing from high-throughput in vitro assays that confirm viability, antioxidant, and anti-apoptotic effects to rigorous validation in disease-relevant in vivo models, researchers can build a compelling, data-driven case for their lead candidates. The core strength of dithiolethiones lies in their ability to hijack the cell's own powerful defense machinery via the Nrf2 pathway, a mechanism that holds immense promise for combating the complex pathology of neurodegenerative diseases.
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Application Notes and Protocols: Dithiolethiones as Potential Therapeutic Agents for Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Therapeutic Promise of Dithiolethiones in Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor and non-motor symptoms.[1][2] A key pathological feature of PD is oxidative stress, which overwhelms the brain's endogenous antioxidant defenses and contributes to neuronal cell death.[2][3] Dithiolethiones, a class of sulfur-containing heterocyclic compounds found in cruciferous vegetables, are emerging as promising neuroprotective agents.[2][3] Their therapeutic potential lies in their ability to upregulate the cellular antioxidant machinery, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][5]
These application notes provide a comprehensive guide for researchers to investigate the neuroprotective effects of dithiolethiones in preclinical models of Parkinson's disease. We will delve into the underlying mechanism of action, provide detailed protocols for in vitro and in vivo studies, and outline methods for assessing therapeutic efficacy.
II. Mechanism of Action: Nrf2-Mediated Neuroprotection
Dithiolethiones exert their neuroprotective effects by activating the Nrf2 signaling pathway, a master regulator of the antioxidant response.[4][5][6] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Dithiolethiones are thought to interact with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[5] Once freed, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes.[4][5]
This leads to the increased expression of a battery of phase II detoxification enzymes and antioxidant proteins, including:
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): A key enzyme in the detoxification of reactive quinones.[3][7]
-
Heme oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.[8]
-
Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.[2][3]
-
Thioredoxin Reductase (TrxR) and Thioredoxin (Trx): Components of the thioredoxin system that reduce oxidized proteins.[5]
The upregulation of these protective genes enhances the neuron's capacity to neutralize reactive oxygen species (ROS) and resist oxidative damage, a critical factor in the pathogenesis of Parkinson's disease.[2][9]
Signaling Pathway Diagram
Caption: Dithiolethione-mediated activation of the Nrf2 pathway.
III. In Vitro Evaluation of Dithiolethione Neuroprotection
In vitro models are essential for the initial screening and mechanistic studies of neuroprotective compounds.[10][11] Human neuroblastoma SH-SY5Y cells are a commonly used cell line as they can be differentiated into a dopaminergic-like phenotype.[3][7]
A. SH-SY5Y Cell Culture and Differentiation
A reliable in vitro model is the foundation of meaningful results. While various cell lines exist, SH-SY5Y cells offer a balance of ease of culture and physiological relevance.[12]
Protocol 1: SH-SY5Y Cell Culture and Differentiation
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Differentiation: To induce a dopaminergic phenotype, seed cells at a low density and differentiate with 10 µM retinoic acid for 5-7 days, followed by 50-80 ng/mL brain-derived neurotrophic factor (BDNF) for an additional 3-5 days. Differentiated cells will exhibit a more neuron-like morphology with extended neurites.
B. In Vitro Parkinson's Disease Model using MPP+
The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, is widely used to induce Parkinson's-like pathology in vitro.[13] MPP+ selectively enters dopaminergic neurons and inhibits complex I of the mitochondrial respiratory chain, leading to oxidative stress and cell death.[14]
Protocol 2: Induction of MPP+-induced Neurotoxicity
-
Cell Plating: Plate differentiated SH-SY5Y cells in appropriate well plates (e.g., 96-well for viability assays, 24-well for protein analysis).
-
Dithiolethione Pre-treatment: Pre-treat cells with varying concentrations of the dithiolethione compound for 24 hours. Include a vehicle control (e.g., DMSO).
-
MPP+ Exposure: After pre-treatment, expose the cells to a pre-determined toxic concentration of MPP+ (typically 0.5-2 mM, determined by a dose-response curve) for 24-48 hours.
C. Assessment of Neuroprotection
1. Cell Viability Assays
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.[3]
2. Oxidative Stress Assays
-
Reactive Oxygen Species (ROS) Measurement: Use fluorescent probes like DCFDA to quantify intracellular ROS levels.[3]
-
Glutathione (GSH) Measurement: Quantify intracellular GSH levels using a commercially available kit.[2][3]
3. Apoptosis Assays
-
Caspase-3/7 Activity: Measure the activity of executioner caspases, key mediators of apoptosis.[3]
-
Western Blot for Apoptotic Markers: Analyze the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
4. Nrf2 Pathway Activation
-
Western Blot: Analyze the nuclear translocation of Nrf2 and the expression of downstream target proteins like NQO1 and HO-1.[3][7]
Experimental Workflow Diagram
Caption: In vitro experimental workflow for assessing dithiolethiones.
IV. In Vivo Evaluation in Rodent Models of Parkinson's Disease
In vivo studies are crucial to validate the therapeutic potential of dithiolethiones in a whole-organism context. The most common rodent models of Parkinson's disease involve the administration of neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[15][16][17][18]
A. MPTP Mouse Model
MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.[15][17]
Protocol 3: MPTP Mouse Model of Parkinson's Disease
-
Animal Selection: Use C57BL/6 mice, which are highly susceptible to MPTP.
-
Dithiolethione Administration: Administer the dithiolethione compound (e.g., via oral gavage or intraperitoneal injection) for a specified period before and/or after MPTP administration.
-
MPTP Induction: Administer MPTP hydrochloride (e.g., 20-30 mg/kg, i.p.) daily for 4-5 consecutive days.[19] A chronic regimen of MPTP with probenecid can also be used to create a more progressive model.[20]
-
Behavioral Testing: Conduct behavioral tests 1-2 weeks after the last MPTP injection to assess motor deficits.[21]
-
Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue for neurochemical and histological analysis.
B. 6-OHDA Rat Model
6-OHDA is a neurotoxin that is stereotactically injected into the substantia nigra or the medial forebrain bundle (MFB) to create a unilateral lesion of the nigrostriatal pathway.[16][18][22][23][24]
Protocol 4: 6-OHDA Rat Model of Parkinson's Disease
-
Animal Selection: Use adult male Sprague-Dawley or Wistar rats.
-
Dithiolethione Administration: Administer the dithiolethione compound as described for the MPTP model.
-
Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Inject 6-OHDA (e.g., 8-16 µg in 2-4 µL of saline with 0.02% ascorbic acid) into the MFB or substantia nigra.[24]
-
Behavioral Testing: Assess rotational behavior induced by apomorphine or amphetamine 2-3 weeks post-surgery to confirm the lesion.[25]
C. Assessment of Therapeutic Efficacy
1. Behavioral Tests
-
Rotarod Test: Measures motor coordination and balance.[21][26]
-
Pole Test: Assesses bradykinesia (slowness of movement).[27][28]
-
Open Field Test: Evaluates locomotor activity and exploratory behavior.[21][27]
-
Cylinder Test: Assesses forelimb use asymmetry in unilateral lesion models.[27]
-
Apomorphine/Amphetamine-Induced Rotations: Quantifies the extent of the unilateral dopamine lesion in the 6-OHDA model.[25]
2. Neurochemical Analysis
-
HPLC with Electrochemical Detection: Measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum.[29][30][31][32]
3. Histological and Immunohistochemical Analysis
-
Tyrosine Hydroxylase (TH) Immunohistochemistry: TH is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons.[33][34][35] Stain brain sections for TH to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.[36][37]
4. Oxidative Stress Markers in Brain Tissue
-
Lipid Peroxidation Assays: Measure levels of malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE) as indicators of lipid damage.[38][39]
-
Protein Carbonyl Assays: Quantify protein oxidation.[40]
-
Glutathione (GSH) and Glutathione Peroxidase (GPx) Assays: Measure the levels of this key antioxidant and its related enzyme.[40][41]
-
Superoxide Dismutase (SOD) Activity: Assess the activity of this important antioxidant enzyme.[41]
Data Presentation
Table 1: Example Data Summary for In Vivo Studies
| Treatment Group | Rotarod Latency (s) | Striatal Dopamine (ng/mg tissue) | TH+ Neurons in SNc |
| Vehicle + Saline | 180 ± 15 | 100 ± 8 | 100% |
| Vehicle + MPTP | 60 ± 10 | 35 ± 5 | 40% |
| Dithiolethione + MPTP | 120 ± 12 | 70 ± 7 | 75% |
V. Conclusion and Future Directions
Dithiolethiones represent a promising class of compounds for the development of novel neuroprotective therapies for Parkinson's disease. Their ability to activate the Nrf2 pathway and bolster endogenous antioxidant defenses directly addresses a key pathological mechanism of the disease. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of dithiolethiones. Future research should focus on optimizing the structure of dithiolethiones to enhance their potency and pharmacokinetic properties, as well as exploring their potential in combination therapies. Further investigation into their anti-inflammatory effects is also warranted, as neuroinflammation is another critical component of Parkinson's disease pathology.[42]
VI. References
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Rodent Models of Parkinson's Disease: A General Overview. Maze Engineers. [Link]
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Rapid Determination of Dopamine and Its Metabolites During in vivo Cerebral Microdialysis by Routine High Performance Liquid Chromatography With. Biomedical and Environmental Sciences. [Link]
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HPLC analysis of dopamine and its metabolites in the striatum. A,... ResearchGate. [Link]
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Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode. PubMed. [Link]
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Does anyone know how to easily assess oxidative stress in brain of adult mice?. ResearchGate. [Link]
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Application Note & Protocols: Phase II Enzyme Induction by Dithiolethiones for Cytoprotection
Audience: Researchers, scientists, and drug development professionals.
Abstract: Dithiolethiones are a class of sulfur-containing heterocyclic compounds that have demonstrated significant potential as chemopreventive and cytoprotective agents.[1][2][3] Their primary mechanism of action involves the robust induction of Phase II detoxification enzymes, which form a crucial component of the cellular defense system against oxidative stress and xenobiotic insults.[4][5] This guide provides a comprehensive overview of the molecular basis for dithiolethione activity and presents detailed, field-proven protocols for evaluating their efficacy in a laboratory setting. We will focus on the activation of the Nrf2-Keap1 signaling pathway and provide step-by-step methodologies for measuring the induction of key Phase II enzymes and quantifying the resulting cytoprotective effects.
The Scientific Foundation: Cellular Defense and Dithiolethione Action
Cells are constantly exposed to a barrage of reactive oxygen species (ROS) and electrophilic xenobiotics from both endogenous metabolic processes and external sources. To counteract these threats, cells have evolved a sophisticated defense system, a cornerstone of which is the family of Phase II detoxification enzymes. These enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), Glutathione S-transferases (GSTs), and Heme Oxygenase-1 (HO-1), catalyze the conjugation and detoxification of harmful molecules, rendering them more water-soluble and easier to excrete.[5][6]
Dithiolethiones, such as the well-studied compound Oltipraz, function as potent inducers of this protective enzymatic shield.[7][8] Their efficacy is not random but is rooted in their ability to strategically activate a master regulator of the antioxidant response: the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[2][4]
The Nrf2-Keap1 Signaling Pathway: The Master Switch for Cytoprotection
Under normal, unstressed conditions, Nrf2 is held inactive in the cytoplasm by a repressor protein called Keap1 (Kelch-like ECH-associated protein 1). Keap1 acts as an adaptor for a Cullin-3-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent degradation by the proteasome. This keeps the basal expression of Phase II enzymes at a low level.
Dithiolethiones and other inducers act by disrupting this repression.[9] Keap1 is a cysteine-rich protein that functions as a cellular redox sensor. Electrophilic compounds like dithiolethiones can chemically modify specific reactive cysteine residues on Keap1.[9][10] This modification induces a conformational change in Keap1, impairing its ability to target Nrf2 for degradation.[11] As a result, newly synthesized Nrf2 accumulates, escapes degradation, and translocates into the nucleus.
Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter regions of numerous cytoprotective genes.[2][4] This binding event initiates the coordinated transcription of a battery of Phase II enzymes and other antioxidant proteins, effectively "arming" the cell against impending damage.[6]
Table 1: Key Phase II Enzymes and Assessment Methods
| Enzyme/Molecule | Function in Cytoprotection | Common Assay Principle |
| NQO1 | Catalyzes the two-electron reduction of quinones, preventing the formation of reactive semiquinone radicals and ROS. [12] | Spectrophotometric measurement of the reduction of a substrate (e.g., DCPIP, menadione) in the presence of NADPH. Activity is confirmed by inhibition with dicoumarol. [13][14] |
| GSTs | Catalyze the conjugation of glutathione (GSH) to a wide variety of electrophilic xenobiotics, neutralizing them. [5] | Spectrophotometric measurement of the conjugation of GSH to the substrate CDNB (1-chloro-2,4-dinitrobenzene). |
| GSH | A critical antioxidant and a co-substrate for GSTs. Its synthesis is upregulated by Nrf2. [15] | Spectrophotometric (DTNB recycling assay) or luminescent measurement of total or reduced glutathione levels. [16][17] |
| HO-1 | Degrades pro-oxidant heme into biliverdin (an antioxidant), free iron, and carbon monoxide. [18] | Spectrophotometric assay based on bilirubin formation or quantification of protein levels via Western Blot or ELISA. [19][20][21] |
Detailed Protocols
Materials & Reagents:
-
Selected cell line (e.g., Hepa 1c1c7, SH-SY5Y, primary hepatocytes)
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
Dithiolethione compound (e.g., Oltipraz) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Reagents for specific assays as detailed below.
Protocol 1: Assessment of Dithiolethione-Induced NQO1 Activity
This protocol is designed to measure the functional activity of NQO1, a primary Nrf2 target gene. The inclusion of the specific NQO1 inhibitor, dicoumarol, is essential to confirm that the measured activity is specific to NQO1, thereby making the protocol self-validating. [13][22] Procedure:
-
Cell Seeding & Treatment:
-
Seed cells in a 96-well plate at a density that will result in ~80-90% confluency at the time of assay.
-
Allow cells to adhere for 24 hours.
-
Treat cells with various concentrations of the dithiolethione (and a vehicle control, e.g., 0.1% DMSO) for a predetermined time (e.g., 24-48 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 50-100 µL of lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 0.1% Triton X-100) to each well.
-
Incubate on ice for 15-20 minutes with gentle shaking.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
NQO1 Activity Measurement:
-
Prepare a reaction mixture containing: 25 mM Tris-HCl (pH 7.4), 0.7 mg/mL bovine serum albumin (BSA), 5 µM FAD, and 1 mM glucose-6-phosphate.
-
In a new 96-well plate, add 200 µL of the reaction mixture to each well.
-
Add 5-20 µg of cell lysate protein to each well.
-
To measure total reductase activity, add 200 µM NADPH and 40 µM 2,6-dichlorophenolindophenol (DCPIP).
-
To measure NQO1-specific activity, prepare a parallel set of wells that also includes 20 µM dicoumarol (the NQO1 inhibitor).
-
Immediately measure the rate of DCPIP reduction by monitoring the decrease in absorbance at 600 nm over 5 minutes using a microplate reader.
-
-
Calculation:
-
Calculate the rate of reaction (ΔAbs/min) for each sample.
-
NQO1 Activity = (Rate without Dicoumarol) - (Rate with Dicoumarol).
-
Normalize the activity to the amount of protein in the lysate (e.g., nmol/min/mg protein). The extinction coefficient for DCPIP is 21.0 mM⁻¹cm⁻¹.
-
Table 2: Example Data Presentation for NQO1 Activity Assay
| Treatment Group | Total Activity (nmol/min/mg) | Activity with Dicoumarol (nmol/min/mg) | NQO1-Specific Activity (nmol/min/mg) | Fold Induction (vs. Vehicle) |
| Vehicle (0.1% DMSO) | 150.5 | 145.2 | 5.3 | 1.0 |
| Dithiolethione (10 µM) | 485.8 | 148.1 | 337.7 | 63.7 |
Protocol 2: Quantification of Intracellular Glutathione (GSH) Levels
This protocol uses the classic Tietze assay, an enzymatic recycling method that is highly sensitive for measuring total glutathione (GSH + GSSG). [17][23] Procedure:
-
Cell Seeding & Treatment:
-
Follow Step 1 from Protocol 1.
-
-
Sample Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a metaphosphoric acid solution to deproteinate the sample and preserve GSH levels.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
GSH Measurement:
-
Prepare a reaction buffer containing 125 mM sodium phosphate buffer (pH 7.5) and 6.3 mM EDTA.
-
Prepare fresh solutions of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) and NADPH.
-
In a 96-well plate, add the reaction buffer, DTNB, and the cell supernatant.
-
Initiate the reaction by adding glutathione reductase.
-
The reductase recycles GSSG back to GSH, which then reacts with DTNB to produce 2-nitro-5-thiobenzoic acid (TNB), a yellow-colored product.
-
Measure the rate of TNB formation by monitoring the increase in absorbance at 412 nm over 5-10 minutes.
-
-
Calculation:
-
Create a standard curve using known concentrations of GSH.
-
Determine the concentration of GSH in the samples by comparing their reaction rates to the standard curve.
-
Normalize the results to the protein concentration of the initial lysate.
-
Protocol 3: Evaluating Cytoprotective Efficacy against Oxidative Stress
The ultimate goal of Phase II enzyme induction is to protect the cell. This protocol directly tests that hypothesis by challenging dithiolethione-treated cells with a known oxidative stressor.
Procedure:
-
Cell Seeding & Pre-treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with the optimal, non-toxic concentration of the dithiolethione (determined from preliminary viability assays) for 24-48 hours to allow for enzyme induction. Include vehicle-treated control wells.
-
-
Oxidative Challenge:
-
Remove the treatment medium.
-
Add fresh medium containing a lethal or sub-lethal concentration of an oxidative stressor (e.g., hydrogen peroxide (H₂O₂), menadione, or tert-butyl hydroperoxide). The optimal concentration of the stressor should be determined in advance to cause ~50-70% cell death in non-pre-treated cells.
-
Include control wells that are not challenged with the stressor.
-
Incubate for a period sufficient to induce cell death (e.g., 4-24 hours).
-
-
Measure Cell Viability:
-
After the challenge period, measure cell viability using a reliable method. [24][25][26] * ATP-based assay (e.g., CellTiter-Glo®): Measures ATP content, an indicator of metabolically active cells. This is a highly sensitive luminescent assay. [24] * MTT/XTT assay: Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells, resulting in a colored formazan product. [27] * LDH release assay: Measures the release of lactate dehydrogenase from cells with compromised membrane integrity (i.e., dead cells). [25][27]
-
-
Data Analysis:
-
Normalize the viability data, setting the untreated, unchallenged control cells to 100% viability.
-
Compare the viability of the dithiolethione-pre-treated + challenged cells to the vehicle-pre-treated + challenged cells. A significant increase in viability in the dithiolethione group demonstrates cytoprotection.
-
Conclusion and Future Perspectives
The induction of Phase II enzymes via the Nrf2-Keap1 pathway is a powerful and well-established mechanism for cellular protection. [4][28]Dithiolethiones represent a promising class of compounds that effectively leverage this endogenous defense system. [1][2]The protocols outlined in this guide provide a robust framework for researchers to identify and characterize novel dithiolethiones, quantify their inductive potency, and validate their cytoprotective efficacy. By systematically assessing key endpoints such as NQO1 activity, glutathione levels, and resistance to oxidative stress, scientists can build a comprehensive profile of these compounds for applications in chemoprevention, neuroprotection, and other areas of drug development. Further research may focus on developing dithiolethiones with enhanced organ specificity or improved pharmacokinetic properties to maximize therapeutic benefit while minimizing potential side effects. [2]
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Egner, P. A., Kensler, T. W., & Prestera, T. (1994). Regulation of phase 2 enzyme induction by oltipraz and other dithiolethiones. PubMed. Retrieved from [Link]
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Winski, S. L., & Cadenas, E. (2015). Characterization of the threshold for NAD(P)H:quinone oxidoreductase (NQO1) activity in intact sulforaphane treated pulmonary arterial endothelial cells. NIH. Retrieved from [Link]
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Saha, S., et al. (2020). Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages. PubMed Central. Retrieved from [Link]
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Various Authors. (2018). Discovery of Nonquinone Substrates for NAD(P)H: Quinone Oxidoreductase 1 (NQO1) as Effective Intracellular ROS Generators for the Treatment of Drug-Resistant Non-Small-Cell Lung Cancer. ACS Publications. Retrieved from [Link]
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Al-Harrasi, W., et al. (2021). 3H-1,2-Dithiole-3-Thione Reduces Lipopolysaccharide-Induced Liver and Kidney Inflammation in C57BL/6 Mice. ECronicon. Retrieved from [Link]
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Betharia, S., et al. (2019). Disubstituted Dithiolethione ACDT Exerts Neuroprotective Effects Against 6-Hydroxydopamine-Induced Oxidative Stress in SH-SY5Y Cells. PubMed. Retrieved from [Link]
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Gasso, M., et al. (2020). Anethole Dithiolethione Increases Glutathione in Kidney by Inhibiting γ-Glutamyltranspeptidase: Biochemical Interpretation and Pharmacological Consequences. NIH. Retrieved from [Link]
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Various Authors. (2022). Potential Cytoprotective and Regulatory Effects of Ergothioneine on Gene Expression of Proteins Involved in Erythroid Adaptation Mechanisms and Redox Pathways in K562 Cells. MDPI. Retrieved from [Link]
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Use of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate in oxidative stress models
An In-Depth Guide to the Application of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate in Cellular Models of Oxidative Stress
Authored by a Senior Application Scientist
Introduction: Targeting Oxidative Stress with a Novel Dithiolethione
Oxidative stress, a state defined by an imbalance between the generation of reactive oxygen species (ROS) and the capacity of biological systems to neutralize them, is a key pathogenic factor in a multitude of human diseases, including neurodegenerative disorders, cancer, and cardiovascular conditions.[1][2][3] Consequently, the identification and characterization of compounds that can bolster cellular antioxidant defenses represent a critical frontier in drug development.
This compound, a member of the dithiolethione class of sulfur-containing heterocyclic compounds, has emerged as a promising agent in this field.[4][5] Dithiolethiones are recognized for their potent cytoprotective and chemopreventive properties, which are largely attributed to their ability to modulate the cellular antioxidant machinery.[6][7] This guide provides a comprehensive overview of the mechanism of action of this compound and detailed protocols for its application in in vitro models of oxidative stress.
Core Mechanism of Action: The Nrf2-ARE Signaling Pathway
The primary mechanism through which this compound exerts its protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][8] This pathway is the master regulator of the cellular antioxidant response.[9][10]
-
Under Basal Conditions: Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1). Keap1 facilitates the continuous ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its cellular levels low.[11]
-
Upon Activation: Electrophilic compounds like dithiolethiones react with specific cysteine residues on Keap1.[11] This reaction induces a conformational change in Keap1, preventing it from targeting Nrf2 for degradation.
-
Nuclear Translocation and Gene Expression: The newly stabilized Nrf2 translocates to the nucleus, where it binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[10][12] This binding initiates the transcription of a broad array of over 200 cytoprotective genes.[12]
Key downstream targets of Nrf2 activation include:
-
Antioxidant Enzymes: Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx), which work in concert to detoxify ROS.[13][14]
-
Glutathione Biosynthesis: Enzymes like glutamate-cysteine ligase (GCL), which is crucial for the synthesis of the major intracellular antioxidant, glutathione (GSH).[15]
-
Phase II Detoxification Enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1), which detoxifies harmful quinones and reduces oxidative stress.[4][16]
Caption: Nrf2-ARE signaling pathway activation.
Experimental Design: A Validated Workflow
To investigate the cytoprotective effects of this compound, a structured experimental workflow is essential. The core principle is to pre-treat cells with the compound to allow for the upregulation of Nrf2-dependent genes before exposing them to an oxidative insult.
Caption: General experimental workflow.
Detailed Protocols for In Vitro Oxidative Stress Models
Protocol 1: Establishing an H₂O₂-Induced Oxidative Stress Model
Objective: To induce a state of acute oxidative stress in a cultured cell line to evaluate the protective efficacy of this compound. Hydrogen peroxide (H₂O₂) is a common oxidizing agent used for this purpose.[2][3][17]
Causality: H₂O₂ readily diffuses across cell membranes and can generate highly reactive hydroxyl radicals, leading to widespread damage to lipids, proteins, and DNA.[3][18] The concentrations used are often high (micromolar range) to overcome the cell's potent catalase activity.[18][19]
Materials:
-
Cell Line (e.g., SH-SY5Y neuroblastoma, HepG2 hepatoma)
-
Complete Culture Medium (e.g., DMEM/F12 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Hydrogen Peroxide (H₂O₂) (30% stock solution)
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates (for viability/ROS assays) or 6-well plates (for enzyme assays/lysates) at a density that will result in 70-80% confluency after 24 hours.
-
Compound Pre-treatment:
-
Prepare working concentrations of the compound (e.g., 1, 5, 10, 25 µM) in complete culture medium. Include a vehicle control (DMSO concentration matched to the highest compound dose).
-
Remove the old medium from the cells and replace it with the compound-containing or vehicle-control medium.
-
Rationale: Incubate for a sufficient period (e.g., 12-24 hours) to allow for Nrf2 activation and the subsequent transcription and translation of cytoprotective proteins.
-
-
Induction of Oxidative Stress:
-
Dose-Finding (Critical Step): Before the main experiment, determine the optimal H₂O₂ concentration. Treat cells with a range of H₂O₂ concentrations (e.g., 50-1000 µM) for a fixed time (e.g., 4-24 hours) and measure cell viability (Protocol 2). Select a concentration that results in ~50% cell death (IC50). This ensures a sufficient window to observe a protective effect.
-
Prepare the pre-determined IC50 concentration of H₂O₂ in serum-free medium.
-
Remove the pre-treatment medium, wash cells once with PBS, and add the H₂O₂-containing medium.
-
Incubate for the pre-determined time (e.g., 4-24 hours).
-
-
Proceed to Endpoint Analysis: After incubation, proceed immediately to Protocols 2, 3, 4, and 5.
Protocol 2: Assessment of Cell Viability (MTT Assay)
Objective: To quantify the cytoprotective effect of the compound against H₂O₂-induced cell death.
Causality: The MTT assay measures the activity of mitochondrial dehydrogenases, which is indicative of cell metabolic activity and, by extension, viability.[2] Viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Procedure (for 96-well plates):
-
After H₂O₂ treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control group.
Protocol 3: Measurement of Intracellular ROS (DCFH-DA Assay)
Objective: To directly measure the compound's ability to reduce intracellular ROS levels.
Causality: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe.[1][2] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20]
Procedure (for 96-well plates):
-
After H₂O₂ treatment, remove the medium and wash cells twice with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA solution (in serum-free medium) to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash cells twice with PBS.
-
Add 100 µL of PBS to each well and measure fluorescence immediately using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).
Protocol 4: Assessment of Lipid Peroxidation (TBARS/MDA Assay)
Objective: To quantify oxidative damage to cell membranes.
Causality: ROS can attack polyunsaturated fatty acids in cell membranes, a process called lipid peroxidation. Malondialdehyde (MDA) is a major end-product of this process.[21][22] The TBARS assay quantifies MDA by reacting it with thiobarbituric acid (TBA) to form a pink-colored adduct that can be measured spectrophotometrically.[23][24]
Procedure (using cell lysates from 6-well plates):
-
After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer).
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C and collect the supernatant.
-
Use a commercial TBARS assay kit, as they provide optimized reagents and protocols.[25]
-
Typically, the protocol involves adding an acid reagent and a TBA reagent to the lysate, incubating at ~95°C, and then measuring the absorbance of the resulting solution at ~532 nm.[2]
-
Calculate the MDA concentration based on a standard curve.
Protocol 5: Measurement of Antioxidant Enzyme Activity
Objective: To confirm that the compound's protective effect is mediated by the upregulation of endogenous antioxidant enzymes.
Causality: As an Nrf2 activator, the compound is expected to increase the activity of SOD, CAT, and GPx.[15][26] SOD converts superoxide radicals to H₂O₂, and CAT and GPx subsequently detoxify H₂O₂ to water.[13][14]
Procedure (using cell lysates from 6-well plates):
-
Prepare cell lysates as described in Protocol 4.
-
Measure the total protein concentration of each lysate (e.g., using a BCA assay) to normalize enzyme activity.
-
Use commercially available, specific assay kits for SOD, CAT, and GPx activity. These kits provide all necessary reagents, standards, and detailed protocols.[27][28]
-
Follow the manufacturer's instructions precisely. The assays are typically colorimetric and performed in a 96-well plate format.
-
Express the results as units of activity per milligram of total protein.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clarity. The results should demonstrate a clear, logical link between the compound's proposed mechanism and the observed effects.
Table 1: Effect on Cell Viability and Oxidative Stress Markers
| Group | Compound (µM) | H₂O₂ (IC50) | Cell Viability (% of Control) | Intracellular ROS (Fold Change) | MDA Levels (nmol/mg protein) |
| Control | - | - | 100 ± 5.2 | 1.0 ± 0.1 | 1.2 ± 0.2 |
| Vehicle | DMSO | + | 48 ± 4.1 | 3.5 ± 0.4 | 4.8 ± 0.5 |
| EATDC | 10 | + | 75 ± 6.3 | 1.8 ± 0.2 | 2.5 ± 0.3 |
| EATDC | 25 | + | 89 ± 5.8 | 1.3 ± 0.1 | 1.7 ± 0.2 |
| *EATDC: this compound. Data are hypothetical mean ± SD. p < 0.05 vs. Vehicle group. |
Table 2: Effect on Antioxidant Enzyme Activities
| Group | Compound (µM) | H₂O₂ (IC50) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | GPx Activity (U/mg protein) |
| Control | - | - | 5.1 ± 0.4 | 12.3 ± 1.1 | 8.5 ± 0.7 |
| Vehicle | DMSO | + | 4.9 ± 0.5 | 11.8 ± 1.3 | 8.2 ± 0.9 |
| EATDC | 10 | + | 7.8 ± 0.6 | 18.5 ± 1.5 | 12.9 ± 1.1 |
| EATDC | 25 | + | 9.5 ± 0.8 | 22.1 ± 1.9 | 15.4 ± 1.3 |
| *EATDC: this compound. Data are hypothetical mean ± SD. p < 0.05 vs. Vehicle group. |
Interpretation: The expected results would show that pre-treatment with this compound dose-dependently increases cell viability in the face of an oxidative insult. This protective effect should be directly correlated with a significant reduction in intracellular ROS and lipid peroxidation markers. Furthermore, the data should confirm the mechanism of action by demonstrating a corresponding dose-dependent increase in the activity of the key Nrf2-regulated antioxidant enzymes SOD, CAT, and GPx.
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of these studies, the following elements are critical:
-
Appropriate Controls: Always include untreated, vehicle-only, and stressor-only controls. A positive control using a known antioxidant (e.g., N-acetylcysteine) is also highly recommended.
-
Dose-Response and Time-Course: The effects of both the compound and the oxidative stressor should be characterized across a range of concentrations and time points.
-
Multiple Assays: Corroborate findings using multiple, distinct assays. For example, supplement MTT results with a live/dead staining assay.
-
Mechanism Confirmation: To definitively link the observed effects to Nrf2, consider experiments using Nrf2 inhibitors or Nrf2-knockdown cell lines. The protective effects of the compound should be abolished in the absence of functional Nrf2.
Caption: Logical relationships in the experimental design.
References
-
1 (ncbi.nlm.nih.gov)
-
29 (Labtoo)
-
21 (Creative BioMart)
-
23 (Cell Biolabs, Inc.)
-
2 (BenchChem)
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25 (Canvax Biotech)
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22 (Biocompare)
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13 (ncbi.nlm.nih.gov)
-
30 (semanticscholar.org)
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6 (ncbi.nlm.nih.gov)
-
20 (BMG LABTECH)
-
31 (ncbi.nlm.nih.gov)
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3 (ncbi.nlm.nih.gov)
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32 (ResearchGate)
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17 (pubmed.ncbi.nlm.nih.gov)
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19 (Sigma-Aldrich)
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18 (ncbi.nlm.nih.gov)
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33 (mdpi.com)
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8 (pubmed.ncbi.nlm.nih.gov)
-
7 (ResearchGate)
-
15 (portal.findresearcher.sdu.dk)
-
11 (mdpi.com)
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34 (francis-press.com)
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9 (ncbi.nlm.nih.gov)
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35 (mdpi.com)
-
10 (ResearchGate)
-
36 (ResearchGate)
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26 (ResearchGate)
-
27 (tandfonline.com)
-
37 (ResearchGate)
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38 (ResearchGate)
-
12 (mdpi.com)
-
4 (ResearchGate)
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14 (mdpi.com)
-
5 (Oakwood Chemical)
-
391][29]dithiolo[3,4-b]pyridine-5-carboxamides. (ncbi.nlm.nih.gov)
-
16 (ncbi.nlm.nih.gov)
-
40 (pubmed.ncbi.nlm.nih.gov)
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41 (ncbi.nlm.nih.gov)
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42 (Amerigo Scientific)
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43 (Chem-Impex)
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44 (precisionFDA)
Sources
- 1. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrogen Peroxide-induced Cell Death in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Amino-3-thioxo-3H-(1,2)dithiole-4-carboxylic acid ethyl ester [oakwoodchemical.com]
- 6. Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. The Antioxidant 3H-1,2-Dithiole-3-Thione Potentiates Advanced Glycation End-Product-Induced Oxidative Stress in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydrogen peroxide-induced oxidative stress to the mammalian heart-muscle cell (cardiomyocyte): lethal peroxidative membrane injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Use of H2O2 to Cause Oxidative Stress, the Catalase Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Use of H2O2 to Cause Oxidative Stress, the Catalase Issue. | Sigma-Aldrich [sigmaaldrich.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. assaygenie.com [assaygenie.com]
- 22. biocompare.com [biocompare.com]
- 23. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 24. TBARS - Wikipedia [en.wikipedia.org]
- 25. canvaxbiotech.com [canvaxbiotech.com]
- 26. researchgate.net [researchgate.net]
- 27. tandfonline.com [tandfonline.com]
- 28. researchgate.net [researchgate.net]
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- 30. [PDF] An Introduction to Reactive Oxygen Species Measurement of ROS in cells | Semantic Scholar [semanticscholar.org]
- 31. Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
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- 39. 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 40. The antioxidant 3H-1,2-dithiole-3-thione potentiates advanced glycation end-product-induced oxidative stress in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 42. Ethyl 5-Amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate - Amerigo Scientific [amerigoscientific.com]
- 43. chemimpex.com [chemimpex.com]
- 44. GSRS [precision.fda.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during this synthesis, ultimately improving your yield and product purity. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights.
Overview of the Synthesis
The synthesis of this compound typically proceeds via a one-pot reaction involving ethyl cyanoacetate, carbon disulfide, and elemental sulfur in the presence of a base. The reaction is a classic example of the formation of a sulfur-containing heterocycle from an active methylene compound.
The proposed reaction mechanism is initiated by the deprotonation of ethyl cyanoacetate by a base, followed by nucleophilic attack on carbon disulfide. The resulting dithiocarboxylate intermediate then reacts with elemental sulfur, leading to the formation of the 1,2-dithiole-3-thione ring system.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
FAQ 1: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is often the most effective.
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base are critical parameters.
-
Temperature: The reaction often requires heating to proceed at a reasonable rate. However, excessive heat can lead to the decomposition of the product or the formation of side products. A temperature range of 40-60°C is a good starting point.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prolonged reaction times may not necessarily increase the yield and can lead to product degradation.
-
Base: The choice and amount of base are crucial. A moderately strong base, such as triethylamine or sodium ethoxide, is typically used. Using too strong a base can lead to unwanted side reactions.
-
-
Purity of Reagents and Solvents: Impurities in your starting materials or solvents can significantly impact the reaction outcome.
-
Ethyl Cyanoacetate: Ensure it is freshly distilled or from a recently opened bottle, as it can hydrolyze over time.
-
Carbon Disulfide: Use a freshly opened bottle of high-purity carbon disulfide.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or ethanol is commonly used. Ensure the solvent is dry, as water can interfere with the reaction.
-
-
Inefficient Mixing: In this heterogeneous reaction (elemental sulfur is a solid), efficient stirring is essential to ensure proper mixing of the reactants. Use a magnetic stirrer with a stir bar that is large enough to create a vortex.
-
Side Reactions: The formation of byproducts is a common cause of low yields. One potential side reaction is the formation of thiouronium salts or other sulfur-containing impurities.
Troubleshooting Workflow for Low Yield:
Caption: A decision-making workflow for troubleshooting low reaction yields.
FAQ 2: I am having difficulty purifying the final product. What are the likely impurities and how can I remove them?
Purification of sulfur-containing heterocycles can be challenging due to the presence of elemental sulfur and other sulfur-based byproducts.
Common Impurities and Purification Strategies:
-
Elemental Sulfur (S8): This is the most common impurity, as it is used in excess and can be difficult to remove completely.
-
Recrystallization: This is the most effective method for removing elemental sulfur. A suitable solvent system is typically a mixture of a good solvent (e.g., ethanol, ethyl acetate) and a poor solvent (e.g., hexane). The product is generally less soluble in nonpolar solvents than elemental sulfur. A detailed protocol for removing sulfur by recrystallization with xylenes is available.[1]
-
Washing with a Sulfite Solution: A dilute aqueous solution of sodium sulfite can be used to wash the crude product. The sulfite reacts with elemental sulfur to form water-soluble thiosulfate.
-
-
Unreacted Starting Materials: Residual ethyl cyanoacetate and carbon disulfide can often be removed by evaporation under reduced pressure and subsequent recrystallization.
-
Polymeric Byproducts: The reaction can sometimes produce insoluble, tar-like materials. These can often be removed by filtration of the reaction mixture before workup.
Recommended Purification Protocol:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and stir vigorously.
-
Collect the precipitated crude product by vacuum filtration.
-
Wash the crude product thoroughly with water and then with a small amount of cold ethanol to remove some of the more soluble impurities.
-
To remove elemental sulfur, wash the crude solid with a saturated solution of sodium sulfite.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
FAQ 3: I am observing an unexpected side product in my reaction. What could it be and how can I minimize its formation?
The formation of side products is a common issue in this synthesis. Understanding the potential side reactions can help in devising strategies to minimize their formation.
Potential Side Products and Mitigation Strategies:
-
Formation of Thiouronium-type salts: The intermediate dithiocarboxylate can react with another molecule of the starting amine to form a thiouronium-type salt.
-
Mitigation: This can be minimized by the slow addition of the base to the reaction mixture, which keeps the concentration of the deprotonated amine low.
-
-
Oxidation of the product: The amino group in the final product can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures.
-
Mitigation: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.
-
-
Formation of other heterocyclic systems: Depending on the reaction conditions, there is a possibility of forming other heterocyclic rings.
-
Mitigation: Careful control of the reaction temperature and stoichiometry of the reactants is crucial.
-
Visualizing the Main Reaction vs. a Potential Side Reaction:
Caption: A simplified diagram illustrating the desired reaction pathway and a potential side reaction.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents:
-
Ethyl cyanoacetate
-
Carbon disulfide (CS2)
-
Elemental sulfur (S8)
-
Triethylamine (Et3N) or Sodium ethoxide (NaOEt)
-
Ethanol or Dimethylformamide (DMF)
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl cyanoacetate (1 equivalent) and elemental sulfur (1.1 equivalents) in ethanol or DMF.
-
To this solution, add carbon disulfide (1.2 equivalents).
-
Slowly add triethylamine (2 equivalents) or a solution of sodium ethoxide (2 equivalents) in ethanol dropwise to the reaction mixture at room temperature with vigorous stirring.
-
After the addition of the base, heat the reaction mixture to 40-50°C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.
-
A yellow to orange solid should precipitate. Collect the solid by vacuum filtration and wash it with cold water.
-
Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure this compound.
Data Presentation: Expected Spectroscopic Data
The following table summarizes the expected spectroscopic data for the synthesized compound, which can be used for its characterization.
| Spectroscopic Technique | Expected Data |
| ¹H NMR (in DMSO-d6) | δ ~1.2 (t, 3H, CH₃), ~4.2 (q, 2H, CH₂), ~8.0 (br s, 2H, NH₂) |
| ¹³C NMR (in DMSO-d6) | δ ~14 (CH₃), ~60 (CH₂), ~95 (C4), ~165 (C=O), ~180 (C5), ~205 (C=S) |
| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching), ~1680 (C=O stretching), ~1100-1000 (C=S stretching) |
| Mass Spectrometry (MS) | m/z = 221 (M⁺) |
References
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- DangerousLab. (2023, September 24).
- MDPI. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules.
- Organic Chemistry Portal. (2021). Base-Catalyzed Three-Component Reaction of α-Cyanoacetates with Chalcones and Elemental Sulfur: Access to 2-Aminothiophenes Unobtainable via the Gewald Reaction. Organic Chemistry Portal.
- ResearchGate. (n.d.). General synthesis of 1,2-dithiole-3-thiones and 1,2-dithiol-3-ones.
- Wikipedia. (n.d.). Ethyl cyanoacetate.
Sources
Technical Support Center: Purification of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate
Welcome to the technical support guide for the purification of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate (Acronym: ACDT). This document is designed for researchers, chemists, and drug development professionals who are working with this potent dithiolethione derivative. As a sulfur-containing heterocycle, ACDT presents unique purification challenges that require a nuanced approach.[1][2] This guide provides field-proven insights, troubleshooting protocols, and detailed methodologies to help you achieve high purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Category 1: Recrystallization Issues
Question 1: I've completed the synthesis, but my crude product is a dark, oily substance instead of a solid. How can I purify it?
Answer: This is a common issue, often caused by residual solvent, starting materials, or reaction byproducts acting as impurities that depress the melting point. An oily product does not preclude the use of recrystallization, but it requires a methodical approach.
-
Initial Step - Trituration: Before attempting a full recrystallization, try trituration. This involves stirring or grinding the oil with a solvent in which the desired compound is insoluble (or sparingly soluble) but the impurities are soluble. Hexanes or a cold diethyl ether/hexane mixture are good starting points. This can often induce crystallization or wash away soluble impurities, leaving you with a solid crude product that is easier to handle.
-
Solvent Selection is Key: If trituration fails, proceed to recrystallization. The goal is to find a solvent that dissolves the compound when hot but not when cold.[3] Given the compound's structure, start with polar protic solvents. Based on protocols for similar thiophene or dithiole derivatives, ethanol or an acetone/ethanol mixture are excellent candidates.[4][5]
-
Troubleshooting Protocol - Oily Product:
-
Place the oil in a flask and add a small amount of a potential recrystallization solvent (e.g., ethanol).
-
Heat the mixture gently while stirring. If it dissolves, you've found a potential solvent. Add more oil until the hot solution is saturated.
-
If it doesn't dissolve, add solvent dropwise until it does. The key is to use the minimum amount of hot solvent.[3][6]
-
Allow the solution to cool slowly. Rapid cooling encourages oiling out. If it oils out again, reheat to dissolve, add a little more solvent, and try cooling even more slowly (e.g., by placing the flask in a warm water bath and allowing it to cool with the bath).
-
If it still oils out, consider a solvent pair system (e.g., ethanol/water or ethyl acetate/hexanes). Dissolve the oil in the "good" solvent (ethanol) and add the "poor" solvent (water) dropwise while hot until the solution becomes faintly cloudy. Then, add a drop or two of the good solvent to clarify and cool slowly.
-
Question 2: What is the best solvent for recrystallizing this compound?
Answer: The ideal solvent must be determined empirically. However, based on the compound's polarity (presence of amino and ester groups) and literature on related compounds, we can establish a logical screening process. The compound has a reported melting point of 183-184°C, indicating it is a stable solid suitable for recrystallization.[7]
| Solvent Class | Recommended Solvents | Rationale & Expected Outcome |
| Polar Protic | Ethanol, Isopropanol | High probability of success. These solvents often provide the desired solubility profile: high solubility when hot, low solubility when cold. Ethanol is frequently used for similar heterocycles.[5] |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate probability. May be too effective as solvents, leading to high solubility even at cold temperatures and thus poor recovery. Often best used as the "good" solvent in a pair system. |
| Non-Polar | Hexanes, Toluene | Low probability. Unlikely to dissolve the compound even when hot. Best used as an anti-solvent or for trituration/washing to remove non-polar impurities. |
| Solvent Pairs | Ethanol/Water, Acetone/Ethanol, Ethyl Acetate/Hexanes | High probability for optimization. Excellent for fine-tuning solubility to maximize recovery if single-solvent systems prove inefficient.[8] |
Question 3: My recrystallization yield is very low. What are the common causes and how can I fix this?
Answer: Low recovery is a frustrating but solvable problem. The cause is typically one of a few common procedural errors.
-
Causality Chain:
-
Excess Solvent: Using too much solvent is the most frequent error. The compound remains in the mother liquor even after cooling. Solution: Use the absolute minimum volume of hot solvent required to fully dissolve the crude product.[6]
-
Premature Crystallization: If the compound crystallizes in the funnel during hot filtration (to remove insoluble impurities), you will lose a significant portion of your product. Solution: Use a stemless funnel and pre-heat the funnel and receiving flask with hot solvent vapor before filtering.
-
Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization. Solution: Once the flask has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will dissolve them. Solution: Always wash the crystals in the filter funnel with a small amount of ice-cold recrystallization solvent.[6]
-
Workflow Diagram: Recrystallization
Caption: Standard workflow for purification by recrystallization.
Category 2: Column Chromatography Issues
Question 4: My compound is streaking badly on the silica gel column. How can I achieve sharp, well-defined bands?
Answer: Streaking, or tailing, indicates an issue with how the compound is interacting with the stationary phase. This can be due to overloading, improper sample application, or the wrong solvent polarity.
-
Expert Analysis:
-
Acidity of Silica: Standard silica gel is slightly acidic. The amino group on your compound can interact strongly with the acidic silanol groups, causing tailing.
-
Polarity Mismatch: If the eluent is not polar enough, the compound moves very slowly and unevenly. If it's too polar, it runs too quickly with no separation from impurities.
-
Sample Loading: Applying the sample in a large volume of a strong solvent will cause it to spread out before it even begins to separate, leading to broad bands.
-
-
Troubleshooting Protocol - Column Streaking:
-
Deactivate the Silica (Recommended): Before preparing your slurry, you can neutralize the acidic silica. A common method is to use a solvent system containing a small amount of a volatile base, like 0.5-1% triethylamine (NEt₃) in your eluent. This will cap the acidic sites and prevent strong binding of the amine.
-
Optimize the Solvent System with TLC: Before running a column, always find the optimal eluent using Thin Layer Chromatography (TLC). The ideal system should give your product an Rf value of ~0.3-0.4 . For sulfur heterocycles, start with a Hexane/Ethyl Acetate system and a Chloroform/Methanol system.[9]
-
Proper Sample Loading: Dissolve your crude product in the minimum amount of the eluent or a less polar solvent (like dichloromethane). Apply it carefully to the top of the column in a narrow band. Alternatively, perform "dry loading": adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
Reduce Load: Do not overload the column. A general rule is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight.
-
Question 5: What is a good starting solvent system for purifying this compound on a silica column?
Answer: Based on the compound's structure and common practices for similar molecules, two systems are recommended for initial screening via TLC.[9][10][11]
| System Name | Composition | Polarity | Comments |
| Hexane/Ethyl Acetate | Start with 4:1 (Hex:EtOAc), move to 2:1 | Low to Medium | The industry standard. Provides good separation for moderately polar compounds. Increase the proportion of ethyl acetate to increase eluent polarity and move the compound down the column faster.[11] |
| DCM/Methanol | Start with 99:1 (DCM:MeOH), move to 95:5 | Medium to High | A more polar system. Dichloromethane (DCM) is a good solvent for many organics, and adding small amounts of methanol drastically increases polarity. Useful if the compound does not move in Hex/EtOAc. |
Workflow Diagram: Flash Column Chromatography
Caption: General workflow for purification by flash column chromatography.
Category 3: Purity Analysis
Question 6: I have a final product after purification. How can I confidently assess its purity?
Answer: A single method is rarely sufficient. A combination of chromatographic and spectroscopic techniques is required for a self-validating system of purity assessment.
-
Thin Layer Chromatography (TLC): Your purified product should appear as a single spot in multiple solvent systems. Co-spot your final product with the starting material to ensure they are well-separated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool. A ¹H NMR spectrum should show clean signals corresponding to the ethyl ester and amino protons, with integrations matching the expected number of protons. The absence of signals from impurities or residual solvents is a strong indicator of purity. Related compounds have been characterized extensively by ¹H and ¹³C NMR.[4][10][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While GC is primarily an analytical technique, it is excellent for assessing the purity of volatile compounds.[13][14] It can detect trace impurities that may not be visible by NMR. The mass spectrum will confirm the molecular weight of your compound (221.32 g/mol ).[15]
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point over a narrow range (e.g., 1-2°C). Impurities will cause the melting point to be depressed and broaden. The literature value for this compound is 183-184°C.[7]
References
-
Nishioka, M., Bradshaw, J. S., Lee, M. L., Tominaga, Y., Tedjamulia, M., & Castle, R. N. (1985). Capillary column gas chromatography of sulfur heterocycles in heavy oils and tars using a biphenylpolysiloxane stationary phase. Analytical Chemistry, 57(2), 309–313. [Link]
-
Elhaty, I. A., et al. (2026). A convenient synthesis of this compound: crystal structure, computational studies, anticancer activity, and drug-likeness evaluation. ResearchGate. [Link]
-
University of Wisconsin-Madison Chemistry Department. (2013). Recrystallization. YouTube. [Link]
-
Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry. [Link]
-
Nishioka, M., et al. (1985). Capillary column gas chromatography of sulfur heterocycles in heavy oils and tars using a biphenyl polysiloxane stationary phase. Analytical Chemistry. [Link]
-
El-Metwaly, A. M., et al. (2024). An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents. Molecules. [Link]
-
Mettler-Toledo. (2018). 4 Recrystallization Methods for Increased Yield. YouTube. [Link]
-
SupremeScience. (2014). How to Perform a Recrystallization. YouTube. [Link]
-
Oakwood Chemical. 5-Amino-3-thioxo-3H-(1,2)dithiole-4-carboxylic acid ethyl ester. [Link]
-
Dyachenko, V. D., et al. (2021). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[13][16]dithiolo[3,4-b]pyridine-5-carboxamides. Molecules. [Link]
-
Dyachenko, V. D., et al. (2022). Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-[13][16]dithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies. Molecules. [Link]
-
Wu, L., et al. (2011). Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? Antioxidants & Redox Signaling. [Link]
-
Singh, U. P., & Singh, R. K. (2018). Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention. Future Medicinal Chemistry. [Link]
-
Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Molbank. [Link]
-
PubChem. 5-amino-3-thioxo-3h-(1,2) dithiole-4-carboxylic acid ethyl ester. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry. [Link]
Sources
- 1. Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgsyn.org [orgsyn.org]
- 12. Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mnishioka.com [mnishioka.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 5-Amino-3-thioxo-3H-(1,2)dithiole-4-carboxylic acid ethyl ester [oakwoodchemical.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Functionalization of the 1,2-Dithiole-3-thione Ring
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 1,2-dithiole-3-thione scaffold. This guide is designed to provide practical, field-proven insights into the common challenges encountered during the synthesis and functionalization of this unique and pharmaceutically significant heterocycle. Known for its presence in drugs like the schistosomicide Oltipraz and the choleretic agent Anethole dithiolethione (ADT), the 1,2-dithiole-3-thione ring is also a subject of intense research as a potent hydrogen sulfide (H₂S) donor.[1][2]
However, its rich polysulfur nature presents a distinct set of synthetic hurdles. This document moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses frequent problems observed during the manipulation of the 1,2-dithiole-3-thione ring, offering potential causes and actionable solutions.
Problem 1: Low or No Yield During Initial Ring Synthesis
Symptom: You are attempting to synthesize the 1,2-dithiole-3-thione core, typically from a 1,3-dicarbonyl precursor, but are observing very low yields, a complex mixture of by-products, or recovery of starting material.
Potential Causes:
-
Inefficient Sulfurating Agent: Traditional reagents like Lawesson's reagent or P₄S₁₀ alone can be inefficient for certain substrates, leading to incomplete conversion or decomposition.[1]
-
Substrate Incompatibility: The harsh, high-temperature conditions required for sulfurization are incompatible with sensitive functional groups. For instance, substrates with 2-bromo or 2-nitro substituents often fail to produce the desired product.[3] Low yields are also reported for certain heterocyclic precursors like 3-oxo-3-(pyrazin-2-yl)propanoates.[1]
-
Complex Workup: The workup procedure for reactions using P₄S₁₀ can be challenging, often leading to product loss.
Suggested Solutions & Protocols:
-
Adopt the Curphey Method: The most significant process improvement for this synthesis was developed by Curphey, involving a combination of P₄S₁₀, elemental sulfur (S₈), and hexamethyldisiloxane (HMDO). The addition of HMDO not only improves the yield but also greatly simplifies the workup.[1]
-
Experimental Protocol: Improved Synthesis of 4-Substituted-1,2-dithiole-3-thiones
-
In a fume hood, combine the 1,3-dicarbonyl starting material (1.0 eq), phosphorus pentasulfide (P₄S₁₀, 0.5 eq), and elemental sulfur (S₈, 2.5 eq) in a round-bottom flask equipped with a reflux condenser.
-
Add hexamethyldisiloxane (HMDO, 2.0 eq) and a high-boiling solvent such as toluene or xylene.
-
Heat the mixture to reflux and monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction to room temperature. The HMDO simplifies workup by converting phosphorous by-products into siloxanes, which are more easily removed.
-
Quench the reaction carefully by slowly adding it to a stirred solution of saturated sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
-
Workflow Diagram: Troubleshooting Low Synthesis Yields
Caption: Troubleshooting workflow for low-yield dithiolethione synthesis.
Problem 2: Unwanted Ring-Opening or Transformation with Nucleophiles
Symptom: You are attempting to perform a substitution reaction on a pre-formed 1,2-dithiole-3-thione ring using a nucleophile, but instead of the expected product, you isolate a ring-opened product or a completely different heterocyclic system.
Potential Causes:
-
Ambident Electrophilicity: The 1,2-dithiole-3-thione ring is an electrophile at multiple sites. While the exocyclic thione carbon (C3) can be attacked, the ring carbons (especially C5) are also susceptible to nucleophilic attack.
-
Strong Nucleophiles: Hard or strong nucleophiles (e.g., alkoxides, Grignard reagents, organolithiums) are more likely to attack the ring at C5, initiating a ring-opening cascade.[4][5] This is a known pathway for converting 1,2-dithiole-3-thiones into other heterocycles.[5]
Suggested Solutions:
-
Modulate Nucleophilicity: Use softer, less basic nucleophiles. For example, thiolates are generally softer than alkoxides. Stabilized enolates (e.g., from malonates) are preferred over kinetically generated, non-stabilized enolates.[6]
-
Target the Exocyclic Thione: To functionalize the exocyclic sulfur, use reactions specific to thiocarbonyls. For example, alkylating agents (e.g., methyl iodide) will typically react at the exocyclic sulfur to form a 3-(alkylthio)-1,2-dithiolium salt, preserving the ring.
-
Protecting Group Strategy: If ring functionalization is desired without interference from the thione, consider temporarily converting the C=S group to a C=O group (a 1,2-dithiol-3-one), which is less reactive in some contexts.
-
Diagram: Nucleophilic Attack Pathways
Caption: Differential reactivity of the dithiolethione ring with hard vs. soft nucleophiles.
Problem 3: Catalyst Poisoning in Metal-Catalyzed Cross-Coupling Reactions
Symptom: You are attempting a standard palladium- or copper-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) to functionalize the C4 or C5 position of a halo-substituted 1,2-dithiole-3-thione, but the reaction fails or requires very high catalyst loading.
Potential Causes:
-
Catalyst Poisoning: This is the most common challenge when working with sulfur-containing heterocyles. The lone pairs on the sulfur atoms can coordinate strongly to the transition metal center (e.g., Palladium), forming stable, off-cycle complexes that deactivate the catalyst.
Suggested Solutions:
-
Ligand Selection: The choice of ligand is critical. Avoid standard, less-hindered phosphine ligands.
-
Bulky, Electron-Rich Ligands: Use sterically hindered, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. Their bulk can disfavor strong S-Pd coordination and promote the desired reductive elimination step.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands (e.g., IPr, SIMes) often show higher tolerance to sulfur-containing substrates due to their strong σ-donating ability, which makes the metal center less susceptible to poisoning.
-
-
Catalyst System: Consider using pre-formed catalyst complexes that are known to be robust. For C-S bond formation, specific catalyst systems like Pd(OAc)₂ with 1,1'-bis(diisopropylphosphino)ferrocene have shown broad utility.[7] While this is for C-S coupling, the principle of using robust ligands applies.
-
Reaction Conditions: It may be necessary to use a higher catalyst loading (e.g., 5-10 mol%) than for non-heterocyclic substrates. Carefully screen solvents and bases, as these can also influence catalyst stability and activity.
Frequently Asked Questions (FAQs)
Q1: How do I achieve regioselective functionalization at the C4 vs. C5 position?
A1: Regioselectivity is dictated by the directing effects of existing substituents and the reaction mechanism. For electrophilic aromatic substitution, an electron-donating group at C4 would direct incoming electrophiles to C5, and vice-versa. For metal-catalyzed reactions, selectivity is determined by the initial position of the halide or triflate. Directed metalation (using a directing group and a strong base) can also provide access to specific positions, though this can be challenging due to the ring's acidity.
Q2: My purified 1,2-dithiole-3-thione derivative is unstable and degrades upon storage. What are the best practices for storage?
A2: Many polysulfur compounds can be sensitive to light, air (oxidation), and heat. We recommend storing your purified compounds under an inert atmosphere (argon or nitrogen), in amber vials to protect from light, and at low temperatures (-20°C is ideal for long-term storage). Some derivatives may also be sensitive to acidic or basic conditions, so ensure they are stored in a neutral state.
Q3: I am having difficulty purifying my product. It co-elutes with a persistent, colored impurity. What are some advanced purification strategies?
A3: This is a common issue, as side reactions can produce intensely colored, sulfur-rich by-products.[8]
-
Activated Charcoal: Before column chromatography, try dissolving the crude product in a suitable solvent and stirring it with a small amount of activated charcoal for 15-30 minutes, then filtering through Celite. This can effectively adsorb highly conjugated, colored impurities.[8]
-
Recrystallization: This is a powerful technique. Systematically screen solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, acetic acid).[8]
-
Alternative Chromatography: If silica gel fails, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase chromatography (C18), which can alter the elution order.
Q4: Can I perform cycloaddition reactions on the dithiolethione ring?
A4: Yes, this is a key area of reactivity. The exocyclic C=S bond and the adjacent endocyclic sulfur atom act as a 1,3-dipole, readily reacting with activated alkynes (like dimethyl acetylenedicarboxylate, DMAD) or alkenes.[1] This can lead to 1:1 adducts (1,3-dithioles) or 1:2 adducts (spiro-thiopyrans). This reactivity can be exploited for further molecular diversification but must be controlled if it is an undesired side reaction. Careful control of stoichiometry is key.
Data Summary Table
| Position/Group | Reaction Type | Common Reagents | Typical Outcome & Challenges |
| C4 / C5 | Electrophilic Substitution | Br₂, NBS, HNO₃/H₂SO₄ | Ring is activated; regioselectivity depends on other substituents. |
| C4 / C5 | Metal-Catalyzed Cross-Coupling | Pd/Cu catalysts, boronic acids, alkynes | High Challenge: Catalyst poisoning by sulfur atoms is a major issue. Requires specialized bulky ligands. |
| C5 | Nucleophilic Attack | Strong Nucleophiles (RMgX, RLi, RO⁻) | High Challenge: Often leads to ring-opening and transformation, not simple substitution.[4][5] |
| Exocyclic S | Alkylation | Alkyl Halides (e.g., CH₃I) | Forms 1,2-dithiolium salts; preserves the ring. |
| C=S Bond | 1,3-Dipolar Cycloaddition | Activated Alkynes (DMAD), Isonitriles | Forms 1,3-dithioles or spiro compounds. Reaction with isonitriles can be reversible.[1][9] |
| C=S Bond | Oxidation / Conversion | Oxidizing agents, Amines | Can be converted to a ketone (C=O) or an imine (C=N).[9] |
References
-
Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3595. [Link]
-
Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. ResearchGate. [Link]
-
Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. OUCI. [Link]
-
Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. PubMed. [Link]
-
Various Authors. (2021). Synthesis of 1,2-dithiole-3-thiones from cyclopropenthione derivatives. ResearchGate. [Link]
-
Duguay, G., & Quiniou, H. (1973). Studies of the reaction of 1, 2-dithiole-3-thiones with nucleophiles. Bulletin de la Societe Chimique de France, (2), 637-643. [Link]
-
Pedersen, C. T. (2013). Recent Progress in 1,2-Dithiole-3-thione Chemistry. ResearchGate. [Link]
-
Various Authors. (2018). Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention. Semantic Scholar. [Link]
-
Various Authors. (2008). 3H-1,2-Dithiole-3-thione derivatives as novel solvatochromic dyes. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2-Dithiole-3-Thione. PubChem. [Link]
-
Gumanov, E., & Khodorkovsky, V. (2006). A simple and efficient synthesis of 4,5-bis(isopropylthio)-1,3-dithiole-2-thione. Arkivoc, 2007(15), 17-23. [Link]
-
Easton, D. B., Leaver, D., & Rawlings, T. J. (1972). The dithiole series. Part V. Reactions of 1,2-dithiole-3-thiones and 1,3-dithiolan-2-thiones with acetylenic esters and with benzyne. Journal of the Chemical Society, Perkin Transactions 1, 41-45. [Link]
-
Spanget-Larsen, J., & Andersen, C. B. (2016). On the complexity of the 1,3-dithiole-2-thione chromophore: UV-Vis polarization spectroscopy and theoretical calculations. Roskilde University Research Portal. [Link]
-
Pedersen, C. T. (1983). ChemInform Abstract: 1,2-DITHIOLE-3-THIONES AND 1,2-DITHIOL-3-ONES. Sci-Hub. [Link]
-
Wu, L., & Juurlink, B. H. (2012). 3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention. Oxidative Medicine and Cellular Longevity, 2012, 513783. [Link]
-
Various Authors. (2021). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. MDPI. [Link]
-
Murata, M., & Buchwald, S. L. (2004). A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. Tetrahedron, 60(34), 7397-7403. [Link]
-
Zhang, W., et al. (2021). General method for iron-catalyzed multicomponent radical cascades-cross-couplings. Science, 374(6566), 432-439. [Link]
-
El-Shafei, A. K., et al. (2001). Ring opening-ring closure of 4-phenyl-1,2-dithiole-3-thione: Convenient route to novel thiinethione derivatives by the reaction with active methylene nitriles. ResearchGate. [Link]
-
Leah4sci. (2019, January 10). Nucleophiles that do 1,2- or 1,4-additions. YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Reactivity of 3 H-1,2-dithiole-3-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies of the reaction of 1, 2-dithiole-3-thiones with nucleophiles | Chemsrc ID:40629 [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Dithiolethione Solution Stability
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with dithiolethiones. This resource is designed to provide expert insights and practical solutions for the common stability challenges encountered when handling these potent compounds in solution. Our goal is to move beyond simple instructions and explain the underlying chemical principles, enabling you to design robust experiments and trust your results.
Frequently Asked Questions (FAQs): General Stability
Q1: What are the primary factors that compromise the stability of dithiolethiones in solution?
Dithiolethiones are reactive molecules, and their stability in solution is influenced by a combination of environmental and chemical factors. The most critical factors to control are:
-
Light Exposure: Many dithiolethione compounds are highly sensitive to light, particularly laboratory fluorescent lighting and UV radiation.[1][2] Photodegradation can lead to oxidation or disproportionation, significantly altering the compound's structure and activity.[1]
-
pH of the Solution: The reactivity of dithiolethiones can be pH-dependent. For instance, their reaction with biological thiols, a key aspect of their mechanism of action, is significantly influenced by pH, as the thiolate anion is the primary reactive species.[3][4]
-
Presence of Thiols: Dithiolethiones can react with sulfhydryl compounds, including common biological thiols like glutathione and cysteine, which may be present in cell culture media or biological samples.[3] This reaction can lead to the opening of the dithiole ring and is a crucial consideration for in vitro assay design.
-
Temperature: As with most chemical compounds, elevated temperatures can accelerate degradation pathways.[5][6] Long-term storage should always be at low temperatures, and solutions should be kept cool during experimental manipulations where possible.
-
Oxygen: The presence of dissolved oxygen can facilitate oxidative degradation, especially in the presence of light (photoxidation).[1][7]
Q2: My dithiolethione solution is changing color. What does this indicate?
A color change in your dithiolethione solution is a strong visual indicator of chemical degradation. The vibrant color of many dithiolethiones is due to the conjugated system of the dithiolethione ring. When the compound degrades, this electronic system is altered, leading to a change in its light absorption properties and, consequently, its color. This could be due to photodegradation, reaction with solvent or media components, or pH-induced structural changes. It is a clear signal to discard the solution and prepare a fresh one under more controlled conditions.
Q3: What are the typical degradation products of dithiolethiones?
Degradation pathways can be complex and compound-specific. However, common degradation products arise from oxidation and reactions with nucleophiles. For example, photodegradation in the presence of air can lead to autoxidation, forming corresponding aldehydes and carboxylic acids.[1] In anaerobic conditions, a disproportionation pathway may be favored.[1] In biological systems or media containing thiols, thiol-adducts are expected products.[3][4] Furthermore, metabolic processes in vitro or in vivo can produce S-oxides and O-demethylated derivatives.[8] Identifying these products often requires analytical techniques like HPLC-MS.[1][9]
Troubleshooting Guide: Common Experimental Issues
Problem 1: My stock solution degrades rapidly, even when stored in the freezer.
This is a frequent issue, often stemming from overlooked factors during preparation and storage.
Probable Causes:
-
Photodegradation during preparation: Exposure to ambient lab lighting during weighing, dissolution, and aliquoting can initiate degradation before the solution is even stored.[1]
-
Inappropriate Solvent: The choice of solvent can impact stability. While DMSO is common, impurities (e.g., peroxides) can accelerate degradation. For aqueous buffers, pH is critical.[2]
-
Oxygen in the Solvent/Headspace: Dissolved oxygen in the solvent or oxygen in the vial's headspace can lead to slow oxidation over time, even at low temperatures.[7]
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce moisture and accelerate the degradation of sensitive compounds.
Solutions & Best Practices:
-
Minimize Light Exposure: Work in a dimly lit area or use yellow/red lighting. Prepare solutions in amber glass vials or tubes wrapped in aluminum foil.
-
Select High-Purity Solvents: Use anhydrous, high-purity solvents (e.g., HPLC or spectrophotometric grade).
-
Degas Solvents: For aqueous buffers or sensitive applications, degas the solvent by sparging with an inert gas like nitrogen or argon before use to remove dissolved oxygen.
-
Aliquot for Single Use: Prepare a concentrated stock solution and immediately divide it into small, single-use aliquots in amber vials. This avoids repeated freeze-thaw cycles and minimizes contamination and exposure of the main stock.
-
Inert Gas Overlay: Before sealing and freezing aliquots, flush the vial headspace with nitrogen or argon to displace oxygen.
Workflow: Preparing Stable Dithiolethione Stock Solutions
Caption: Workflow for preparing stable dithiolethione stock solutions.
Problem 2: I'm seeing inconsistent or lower-than-expected activity in my cell-based assays.
Inconsistencies in biological assays often point to the compound's instability in the complex aqueous environment of the cell culture medium.
Probable Causes:
-
Reaction with Media Components: Standard cell culture media contain amino acids and vitamins with nucleophilic groups. Cysteine and glutathione, in particular, can react directly with dithiolethiones, reducing the effective concentration of the active compound.[3]
-
Degradation Under Incubation Conditions: The standard cell culture incubator environment (37°C, humidified, CO2) can accelerate hydrolysis or other degradation pathways over the course of a 24, 48, or 72-hour experiment.
-
Photodegradation from Lab Lighting/Microscope: Repeatedly removing plates from the incubator for observation under normal light or a microscope lamp can cause significant photodegradation.[1]
Solutions & Best Practices:
-
Prepare Fresh Working Solutions: Dilute the stock solution into the culture medium immediately before adding it to the cells. Do not store dithiolethiones in aqueous media for extended periods.
-
Run a Stability Control: In a cell-free plate, incubate your compound in the culture medium for the duration of your experiment. Analyze the supernatant by HPLC at the end to quantify how much of the parent compound remains.
-
Minimize Light Exposure: Keep the cell culture plates in the dark as much as possible. Use a microscope with a shutter to block the light path when not actively viewing.
-
Consider Serum Effects: Proteins in fetal bovine serum (FBS) can bind to the compound, affecting its availability and stability. Evaluate if reducing serum concentration is possible for your assay.
Table 1: Reactivity of Oltipraz with Biological Thiols
| Thiol Compound | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Relative Reactivity |
| Cysteine | 0.040 | Low |
| Glutathione | 0.099 | Moderate |
| 2-Mercaptoethanol | 2.0 | High |
| Dithiothreitol | 1.33 | High |
| Data adapted from Carey et al. (2001).[3] The kinetics were studied at pH 7.5 and 37°C, showing that different thiol structures have varied reactivity. |
Problem 3: My HPLC analysis shows multiple unexpected peaks that change over time.
The appearance of spurious peaks in your chromatogram is a classic sign of instability, either in the prepared sample or during the analysis itself.
Probable Causes:
-
Autosampler Instability: If samples sit in the autosampler for an extended period, degradation can occur due to light exposure or temperature.
-
On-Column Degradation: The stationary phase or mobile phase conditions (e.g., extreme pH) could be catalyzing the degradation of the analyte.
-
In-Source Degradation (LC-MS): High temperatures or voltages in the mass spectrometer's ion source can cause fragmentation that mimics degradation products.
-
Forced Degradation is Occurring: Your sample preparation or storage conditions are inadvertently "stressing" the molecule.
Solutions & Best Practices:
-
Control Autosampler Conditions: Use a refrigerated autosampler (e.g., 4°C) and protect samples from light with amber vials or by covering the sample tray.
-
Perform a Forced Degradation Study: Intentionally degrade your compound under various stress conditions (acid, base, oxidation, heat, light) to create a profile of potential degradation products.[10] This helps confirm if the unexpected peaks in your study samples match known degradants.
-
Optimize HPLC Method: Ensure the mobile phase pH is in a stable range for your compound. Use a column with a stable stationary phase.
-
Analyze Samples Promptly: Reduce the time between sample preparation and injection to minimize the window for degradation.
Workflow: Forced Degradation Study
Caption: A systematic workflow for conducting a forced degradation study.
Experimental Protocols
Protocol 1: Standard Procedure for Assessing Photostability
This protocol is adapted from ICH Q1B guidelines to provide a general framework for evaluating the photostability of a dithiolethione in solution.[11]
-
Prepare Solution: Prepare a solution of the dithiolethione in a relevant, transparent solvent (e.g., acetonitrile, methanol, or a specific buffer) at a known concentration.
-
Sample Preparation:
-
Test Sample: Transfer an aliquot of the solution to a chemically inert, transparent container (e.g., a quartz cuvette or clear glass vial).
-
Dark Control: Transfer an identical aliquot to a container completely wrapped in aluminum foil to serve as a dark control.
-
-
Light Exposure:
-
Place both the test sample and the dark control in a photostability chamber.
-
Expose the samples to a light source that provides a standardized output, such as a xenon lamp or a metal halide lamp. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.
-
-
Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw small aliquots from both the test and control samples.
-
Analyze the aliquots immediately by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.[12]
-
-
Data Interpretation: Compare the degradation of the light-exposed sample to the dark control. Significant degradation in the test sample relative to the minimal degradation in the control confirms photosensitivity.
References
-
Poon, G. K., & Bodell, W. J. (1994). Photostability of 2-hydroxymethyl-4,8-dibenzo[1,2-b:5,4-b']dithiophene-4,8-dione (NSC 656240), a potential anticancer drug. Journal of Pharmaceutical Sciences, 83(10), 1471-1474. [Link]
-
Carey, K. A., Kensler, T. W., & Fishbein, J. C. (2001). Kinetic constraints for the thiolysis of 4-methyl-5-(pyrazin-2-yl)-1,2-dithiole-3-thione (oltipraz) and related dithiole-3-thiones in aqueous solution. Chemical Research in Toxicology, 14(8), 939-945. [Link]
-
Dulac, M., et al. (2018). Metabolism of Anethole Dithiolethione by Rat and Human Liver Microsomes: Formation of Various Products Deriving from Its O-Demethylation and S-Oxidation. Involvement of Cytochromes P450 and Flavin Monooxygenases in These Pathways. Drug Metabolism and Disposition, 46(10), 1390-1395. [Link]
-
Dollo, G., et al. (1999). Improvement in solubility and dissolution rate of 1, 2-dithiole-3-thiones upon complexation with beta-cyclodextrin and its hydroxypropyl and sulfobutyl ether-7 derivatives. Journal of Pharmaceutical Sciences, 88(10), 1047-1052. [Link]
-
Carey, K. A., Kensler, T. W., & Fishbein, J. C. (2001). Kinetic constraints for the thiolysis of 4-methyl-5-(pyrazin-2-yl)-1,2-dithiole-3-thione (oltipraz) and related dithiole-3-thiones in aqueous solution. Semantic Scholar. [Link]
-
Vorontsova, M. A., & Zavarzin, I. V. (2020). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 25(18), 4284. [Link]
-
Rudraraju, K. V., et al. (2018). Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention. Future Medicinal Chemistry, 10(10), 1235-1253. ResearchGate. [Link]
-
Testai, E., et al. (2020). Anethole Dithiolethione Increases Glutathione in Kidney by Inhibiting γ-Glutamyltranspeptidase: Biochemical Interpretation and Pharmacological Consequences. Antioxidants, 9(10), 932. [Link]
-
Kwack, S. J., et al. (2008). Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? Journal of Toxicology and Environmental Health, Part B, 11(3-4), 266-281. [Link]
-
Giustarini, D., et al. (2010). HPLC determination of novel dithiolethione containing drugs and its application for in vivo studies in rats. Journal of Chromatography B, 878(3-4), 340-346. [Link]
-
Rudraraju, K. V., et al. (2018). Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention. Future Medicinal Chemistry, 10(10), 1235-1253. [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Supekar, T. D., et al. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 8(12), 353-361. [Link]
-
Patel, J., & Rawat, S. (2021). A REVIEW ON THE STABILIZING AGENT USED FOR PHARMACEUTICAL FORMULATION. World Journal of Pharmaceutical Research, 10(10), 1166-1183. [Link]
-
Kensler, T. W., et al. (1995). Identification of dithiolethiones with better chemopreventive properties than oltipraz. Carcinogenesis, 16(7), 1609-1614. ResearchGate. [Link]
-
Johnston, A. P., et al. (2014). Stabilization of polymer-hydrogel capsules via thiol-disulfide exchange. Biomacromolecules, 15(5), 1845-1852. [Link]
-
Waterman, K. C. (2011). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 16(1), 20-31. ResearchGate. [Link]
-
Blue, E. K. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-25. [Link]
-
Quercia, V., et al. (1998). Photostability of dithranol. International Journal of Pharmaceutics, 173(1-2), 159-166. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH Harmonised Tripartite Guideline. [Link]
-
Capsugel. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Capsugel. [Link]
-
Laleh, G. H., et al. (2006). The Effects of Light, Storage Temperature, pH and Variety on Stability of Anthocyanin Pigments in Four Malus Varieties. Science Alert. [Link]
-
Gurova, V. A., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4433. [Link]
-
Liu, Y., et al. (2024). Factors affecting the stability of anthocyanins and strategies for improving their stability: A review. Food Chemistry, 438, 137959. [Link]
-
Peltonen, L., & Hirvonen, J. (2010). Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability. Journal of Pharmaceutical Sciences, 99(12), 4878-4886. [Link]
-
He, J., et al. (2011). Effect of Heating, UV Irradiation and pH on Stability of the Anthocyanin Copigment Complex. ResearchGate. [Link]
-
Massey, A. E., et al. (2016). Further structure–activity relationships study of substituted dithiolethiones as glutathione-inducing neuroprotective agents. Bioorganic & Medicinal Chemistry Letters, 26(23), 5749-5753. [Link]
-
Castañeda-Ovando, A., et al. (2009). Anthocyanins: Factors Affecting Their Stability and Degradation. Antioxidants, 8(12), 624. [Link]
-
Laleh, G. H., et al. (2006). The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. ResearchGate. [Link]
Sources
- 1. Photostability of 2-hydroxymethyl-4,8-dibenzo[1,2-b:5,4-b']dithiophene-4,8-dione (NSC 656240), a potential anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photostability of dithranol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic constraints for the thiolysis of 4-methyl-5-(pyrazin-2-yl)-1,2-dithiole-3-thione (oltipraz) and related dithiole-3-thiones in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic constraints for the thiolysis of 4-methyl-5-(pyrazin-2-yl)-1,2-dithiole-3-thione (oltipraz) and related dithiole-3-thiones in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 5. scialert.net [scialert.net]
- 6. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of Anethole Dithiolethione by Rat and Human Liver Microsomes: Formation of Various Products Deriving from Its O-Demethylation and S-Oxidation. Involvement of Cytochromes P450 and Flavin Monooxygenases in These Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC determination of novel dithiolethione containing drugs and its application for in vivo studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijsdr.org [ijsdr.org]
- 11. database.ich.org [database.ich.org]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Optimizing Solubility of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate for In Vitro Assays
Welcome to the technical support center for Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving optimal solubility of this compound for reliable and reproducible in vitro assays. Poor solubility is a common hurdle in early-stage drug discovery, and this document will equip you with the knowledge to overcome this challenge.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous assay buffer. What are the initial steps I should take?
A1: It is not uncommon for complex heterocyclic compounds like this compound to exhibit poor aqueous solubility. The initial and most critical step is to prepare a concentrated stock solution in a suitable organic solvent, which can then be diluted into your aqueous assay buffer. The most common starting solvent for compounds of this nature is Dimethyl Sulfoxide (DMSO).[1]
Q2: What is the recommended starting concentration for a DMSO stock solution?
A2: A standard starting concentration for a DMSO stock solution is 10 mM. This concentration is often high enough for subsequent dilutions into your assay medium while keeping the final DMSO concentration low, typically below 0.5%, to minimize solvent-induced artifacts in biological assays.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
A3: This is a classic sign of a compound "crashing out" of solution. This occurs when the aqueous buffer cannot maintain the solubility of the compound at the desired final concentration. Here are several strategies to address this, which will be detailed in the Troubleshooting Guide:
-
Lowering the final concentration of the compound in the assay.
-
Employing co-solvents in your final assay medium.
-
Adjusting the pH of your buffer.
-
Utilizing solubility-enhancing excipients like surfactants or cyclodextrins.
Q4: Can the thioxo and amino groups on the molecule influence its solubility?
A4: Absolutely. The amino group (-NH2) is basic and can be protonated at acidic pH, which can increase aqueous solubility. The 3-thioxo group can potentially exist in equilibrium with its tautomeric thiol form. The overall charge and polarity of the molecule, and thus its solubility, can be significantly influenced by the pH of the solution.
Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility
This guide provides a systematic workflow for identifying the optimal solubilization strategy for this compound.
Step 1: Systematic Solvent Screening for Stock Solution Preparation
Before proceeding with complex formulations, it is crucial to identify the most effective solvent for creating a high-concentration stock solution.
Protocol 1: Small-Scale Solvent Solubility Test
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
Add a measured volume of a test solvent (e.g., 100 µL) to each tube to achieve a target concentration (e.g., 10 mg/mL or approximately 45 mM).
-
Test a range of common organic solvents.
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If not fully dissolved, gentle warming (to 37°C) or sonication can be attempted.
-
Record your observations in a table.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Predicted Polarity | Predicted Solubility | Observations |
| Dimethyl Sulfoxide (DMSO) | High | High | Likely to be a good primary solvent. |
| N,N-Dimethylformamide (DMF) | High | High | A good alternative to DMSO. |
| Ethanol | Medium | Moderate | May require warming or sonication. |
| Methanol | Medium | Moderate | Similar to ethanol. |
| Acetonitrile | Medium | Low to Moderate | |
| Acetone | Medium | Low to Moderate |
This table should be filled out by the researcher based on the results of Protocol 1.
Step 2: Optimizing the Final Assay Concentration
The simplest solution to precipitation upon dilution is often to lower the final concentration of the compound. Determine the highest concentration that remains soluble in your final assay buffer containing a minimal amount of your stock solvent (e.g., 0.5% DMSO).
Step 3: The Use of Co-solvents
If a lower concentration is not feasible for your experimental design, introducing a co-solvent into the final assay buffer can increase the solubility of your compound.
Protocol 2: Co-solvent Titration
-
Prepare your aqueous assay buffer.
-
Create a series of buffers containing increasing concentrations of a co-solvent such as ethanol or polyethylene glycol 400 (PEG 400). Start with low percentages (e.g., 1%, 2%, 5%) and increase cautiously, as high concentrations of organic solvents can affect cell viability and enzyme activity.
-
Prepare your DMSO stock solution of this compound.
-
Add the stock solution to each co-solvent-containing buffer to achieve your desired final compound concentration.
-
Observe for any precipitation.
-
Crucially, run a vehicle control with each co-solvent concentration to assess its impact on your specific assay system.
Step 4: pH Adjustment
The presence of an amino group suggests that the solubility of this compound may be pH-dependent.
Protocol 3: pH-Dependent Solubility Assessment
-
Prepare a set of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the buffer system has adequate buffering capacity at each pH.
-
Add your DMSO stock solution to each buffer to your target final concentration.
-
Visually inspect for solubility.
-
Note: Be mindful that altering the pH of your assay medium can have significant effects on your biological system. Always include appropriate pH vehicle controls.
Step 5: Utilizing Solubility-Enhancing Excipients
For particularly challenging compounds, the use of non-ionic surfactants or cyclodextrins can be highly effective.
-
Surfactants: Low concentrations (typically 0.01% to 0.1%) of surfactants like Tween® 20 or Tween® 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and enhancing solubility. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
Protocol 4: Excipient Screening
-
Prepare stock solutions of your chosen excipients (e.g., 10% Tween® 20, 45% w/v HP-β-CD).
-
In your assay buffer, prepare a dilution series of the excipient.
-
Add your DMSO stock of this compound to each excipient dilution.
-
Observe for improved solubility.
-
It is imperative to run vehicle controls for each excipient concentration to ensure they do not interfere with your assay.
Summary of Key Recommendations
Table 2: Recommended Solubilization Strategies and Considerations
| Strategy | Recommended Starting Concentration | Pros | Cons & Considerations |
| DMSO Stock | 10 mM | Standard practice, effective for many compounds. | Final concentration in assay should be <0.5% to avoid toxicity. |
| Co-solvents | Ethanol (1-5%), PEG 400 (1-5%) | Can significantly improve solubility. | Potential for assay interference and cytotoxicity at higher concentrations. |
| pH Adjustment | pH 5.0-8.0 | Can dramatically increase solubility for ionizable compounds. | Can alter the biological activity of the compound and the assay system. |
| Surfactants | Tween® 20/80 (0.01-0.1%) | Effective at low concentrations. | Potential for micelle formation to affect compound availability and assay readout. |
| Cyclodextrins | HP-β-CD (0.5-2% w/v) | Generally well-tolerated in cell-based assays. | Can sometimes extract cholesterol from cell membranes at high concentrations. |
Final Considerations for Scientific Integrity
-
Vehicle Controls are Non-Negotiable: For every solubilization method you test, you must run a parallel vehicle control (the solubilizing agent without your compound) to ensure that the solvent or excipient itself is not causing the observed biological effect.
-
Documentation is Key: Meticulously document your solubilization protocol, including the solvent, concentrations, any heating or sonication steps, and the final concentration of all components in your assay. This is crucial for the reproducibility of your experiments.
-
Start Simple: Always begin with the simplest method (e.g., DMSO stock dilution) and only increase the complexity of your formulation as needed.
By following this structured approach, you can systematically identify an effective and reliable method for solubilizing this compound, leading to more accurate and reproducible in vitro assay results.
References
Sources
Technical Support Center: Ensuring the Stability of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate
Welcome to the technical support resource for Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate (CAS 3354-38-9). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound, ensuring its integrity for experimental use. Dithiolethiones are a significant class of sulfur-containing heterocyclic compounds with potential therapeutic applications, including neuroprotective and chemopreventive activities.[1][2] Maintaining the stability of this molecule is paramount for reproducible and reliable experimental outcomes.
This document provides a comprehensive overview of potential degradation pathways, recommended storage conditions, and troubleshooting strategies in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My freshly opened vial of this compound has a strong, unpleasant odor. Is this normal?
A1: While many organosulfur compounds have characteristic odors, a particularly strong or different smell compared to a new batch could indicate degradation. Sulfur compounds can decompose to release volatile substances like hydrogen sulfide (H₂S), which has a distinct "rotten egg" smell. We recommend performing a purity check using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the integrity of the compound.
Q2: I've noticed a change in the color of the solid compound over time. What could be the cause?
A2: A color change is a common visual indicator of chemical degradation. For dithiolethiones, this could be due to oxidation, photodecomposition, or reaction with moisture. Exposure to light and air can lead to the formation of colored impurities. It is crucial to store the compound under the recommended conditions to minimize these effects.
Q3: Can I store the compound in a standard laboratory freezer at -20°C?
A3: Yes, storage at -20°C is a good practice for enhancing the long-term stability of this compound. However, it is equally important to ensure the container is tightly sealed to prevent moisture condensation upon removal from the freezer, as moisture can lead to hydrolytic degradation. For long-term storage, storage at -80°C is even better.
Q4: Is it necessary to handle this compound under an inert atmosphere?
A4: While not always mandatory for short-term handling, for long-term storage or if the compound is particularly sensitive, handling under an inert atmosphere of argon or nitrogen is highly recommended. This will minimize oxidative degradation. When preparing stock solutions, purging the solvent with an inert gas before dissolving the compound can also be beneficial.
Troubleshooting Guide
This section delves into specific issues you might encounter and provides actionable solutions.
Issue 1: Loss of Potency or Inconsistent Experimental Results
Potential Cause: Degradation of the compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been consistently stored at the recommended temperature, protected from light and moisture.
-
Assess Purity: Perform a purity analysis using a validated stability-indicating HPLC method. Compare the chromatogram of the suspect sample with a reference standard or a freshly opened vial.
-
Review Handling Procedures: Ensure that the compound is not repeatedly warmed to room temperature and re-cooled, which can introduce moisture. Aliquoting the compound into smaller, single-use vials upon first opening is a best practice.
Issue 2: Appearance of New Peaks in Chromatographic Analysis
Potential Cause: Formation of degradation products.
Troubleshooting Steps:
-
Identify Potential Degradants: Based on the structure of this compound, potential degradation pathways include hydrolysis of the ester group, oxidation of the thione or dithiole ring, and photolytic cleavage.
-
Perform Forced Degradation Studies: To tentatively identify the degradation products, you can perform forced degradation studies on a small sample of the compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). This can help in developing a robust stability-indicating analytical method.
-
Mass Spectrometry Analysis: Couple your HPLC system to a mass spectrometer (LC-MS) to obtain molecular weight information of the new peaks, which can aid in their identification.
Scientific Deep Dive: Understanding Degradation Pathways
The stability of this compound is influenced by its functional groups: an ethyl ester, a primary amine, a thione, and a dithiole ring. The following diagram illustrates the potential degradation pathways based on the known reactivity of these functionalities.
Sources
Technical Support Center: Optimizing Dosage of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate for Cell Viability Studies
Welcome to the technical support center for Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the dosage of this compound in cell viability experiments. Our goal is to equip you with the necessary knowledge to conduct robust and reliable studies, ensuring the scientific integrity of your results.
Introduction to this compound
This compound, a member of the dithiolethione class of compounds, holds significant interest for its potential therapeutic properties. Dithiolethiones are known for their cytoprotective and chemopreventive effects, which are often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, playing a crucial role in cellular defense against oxidative stress.[3]
Understanding the precise dosage of this compound is critical for elucidating its biological activity and therapeutic window. This guide will walk you through the essential considerations, protocols, and troubleshooting steps to ensure accurate and reproducible cell viability data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that might affect cell viability?
A1: The primary mechanism of action is believed to be the activation of the Nrf2 signaling pathway.[1] This dithiolethione can modulate the activity of Keap1, a repressor protein of Nrf2. By interacting with Keap1, the compound allows Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant and cytoprotective genes.[2] This can enhance cell survival under conditions of oxidative stress. However, at high concentrations, like many bioactive compounds, it may induce cytotoxicity through off-target effects or overwhelming the cellular system.
Q2: What is a suitable starting concentration range for this compound in a cell viability assay?
A2: For a novel compound like this, it is recommended to start with a broad concentration range to determine its dose-response curve. A common approach is to perform serial dilutions over a wide range, for instance, from 100 µM down to 1 nM.[4] This will help in identifying the concentrations that produce a biological effect and in determining key parameters like the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
Q3: Which cell viability assay is most appropriate for this compound?
A3: While MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a widely used assay, caution is advised for sulfur-containing compounds like dithiolethiones. The thiol groups in these compounds can directly reduce the MTT reagent to its formazan product, leading to a false-positive signal for cell viability.[4] Therefore, it is crucial to include proper controls. Alternative assays to consider are:
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or WST-1 (water-soluble tetrazolium salt) assays: These assays produce a water-soluble formazan product, which can sometimes reduce interference.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay measures the release of LDH from damaged cells, providing a direct measure of cytotoxicity.
-
ATP-based assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is a marker of metabolically active cells.[5]
Q4: How should I prepare the stock solution of this compound?
A4: The compound's solubility is a critical factor. It is advisable to first consult the manufacturer's instructions. If not available, dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic compounds.[6] It is important to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background in MTT/XTT assay (color change in wells without cells) | The thiol groups in this compound can directly reduce the tetrazolium salt.[4] | 1. Include a "compound only" control: Prepare wells with media and the compound at all tested concentrations, but without cells. Subtract the absorbance of these wells from your experimental wells. 2. Use an alternative assay: Consider using an LDH or ATP-based viability assay that is not susceptible to interference from reducing agents.[5] |
| Precipitation of the compound in cell culture medium | The compound has low solubility in aqueous media.[6] | 1. Optimize stock solution concentration and dilution: Prepare a higher concentration stock in DMSO and use a smaller volume to achieve the final concentration in the medium. 2. Warm the medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility. 3. Vortexing: Ensure thorough mixing by vortexing immediately after adding the compound to the medium. |
| Inconsistent results between experiments | Variability in cell seeding density, incubation time, or reagent preparation. | 1. Standardize cell seeding: Ensure a consistent number of viable cells are seeded in each well. 2. Optimize incubation time: Determine the optimal treatment duration for your specific cell line and experimental question.[7] 3. Freshly prepare reagents: Always prepare fresh dilutions of the compound and assay reagents for each experiment. |
| Unexpected increase in cell viability at higher concentrations | This could be due to the Nrf2-mediated antioxidant effect of the compound counteracting baseline cellular stress, or it could be an artifact of assay interference. | 1. Confirm with a secondary assay: Use a different viability assay (e.g., LDH or ATP-based) to confirm the observed effect. 2. Investigate Nrf2 activation: Perform a Western blot or qPCR to measure the expression of Nrf2 target genes (e.g., NQO1, HO-1) to correlate the viability data with the compound's mechanism of action.[8][9] |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
Rationale: Ensuring cells are in the logarithmic growth phase throughout the experiment is crucial for accurate viability assessment.[4]
Steps:
-
Seed a 96-well plate with a range of cell densities (e.g., 2,500, 5,000, 10,000, 20,000 cells/well).
-
Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).
-
At each time point, perform a cell viability assay (e.g., MTT or ATP-based).
-
Plot cell viability versus cell number. The optimal seeding density will be within the linear range of this curve.
Protocol 2: Dose-Response and IC50 Determination using MTT Assay (with appropriate controls)
Rationale: To determine the concentration of the compound that inhibits cell viability by 50% (IC50), a dose-response curve is generated.[4] This protocol includes essential controls for thiol-containing compounds.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells at the predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the compound in complete culture medium. A common starting point is a 1:2 or 1:3 dilution series from a high concentration (e.g., 100 µM).
-
Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different compound concentrations.
-
Crucial Controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.
-
Untreated Control: Cells in medium only.
-
Compound-Only Control: Wells with medium and each concentration of the compound, but no cells.
-
Media Blank: Wells with medium only.
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for at least 15 minutes with gentle shaking to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the media blank from all readings.
-
Subtract the absorbance of the "compound-only" control from the corresponding experimental wells.
-
Calculate the percentage of cell viability relative to the vehicle control (set to 100%).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
-
Visualizing Workflows and Pathways
Experimental Workflow for Dose-Response Assay
Caption: Workflow for determining the dose-response and IC50 of the compound.
Nrf2 Signaling Pathway Activation
Caption: Activation of the Nrf2 pathway by the dithiolethione compound.
References
-
Zhang, Y., Kensler, T. W., Cho, C. G., Posner, G. H., & Talalay, P. (2009). Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes. PMC. Retrieved from [Link]
-
Elhaty, I. A., et al. (2026). A convenient synthesis of this compound: crystal structure, computational studies, anticancer activity, and drug-likeness evaluation. ResearchGate. Retrieved from [Link]
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Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]
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CU Cancer Center. (2021, October 19). Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design [Video]. YouTube. Retrieved from [Link]
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Singh, A., & Misra, K. (2018). Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention. Future Medicinal Chemistry, 10(11), 1373-1393. Retrieved from [Link]
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Kensler, T. W., Roebuck, B. D., Wogan, G. N., & Groopman, J. D. (2011). Dithiolethiones for Cancer Chemoprevention: Where Do We Stand?. PMC. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 5-Amino-3-thioxo-3H-(1,2)dithiole-4-carboxylic acid ethyl ester. Retrieved from [Link]
- Kensler, T. W., & Wakabayashi, N. (2010). Nrf2: a key player in cancer chemoprevention by dithiolethiones. Journal of Toxicology and Environmental Health, Part B, 13(2-4), 164–175.
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ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]
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Garlapati, S., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PMC. Retrieved from [Link]
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Velagapudi, R., El-Bakoush, A., & Olajide, O. A. (2018). Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside. Molecular Neurobiology, 55(10), 8103-8123. Retrieved from [Link]
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ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]
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precisionFDA. (n.d.). This compound. Retrieved from [Link]
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Madhavan, L., & Garmell, J. (2012). Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. PMC. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to Nrf2 Activators: Dithiolethiones vs. Established Modulators
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular defense and therapeutic intervention, the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway stands as a pivotal regulator of antioxidant and cytoprotective gene expression.[1][2][3] Its activation offers a promising strategy for combating a host of pathologies underpinned by oxidative stress and inflammation, including neurodegenerative diseases, chronic kidney disease, and cancer.[4][5][6] This guide provides an in-depth comparison of a compelling class of Nrf2 activators, the dithiolethiones, exemplified by compounds structurally related to Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate, against well-established modulators: Sulforaphane (SFN), Dimethyl Fumarate (DMF), and Bardoxolone Methyl.
Our analysis moves beyond a simple cataloging of compounds. We will dissect the mechanistic nuances, compare potency through available data, and provide detailed, validated protocols for researchers to conduct their own comparative studies.
The Nrf2-Keap1 Signaling Axis: A Master Regulator of Cellular Defense
Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[7][8][9] Keap1 acts as a substrate adaptor for a Cullin-3-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low.[9][10]
When the cell is challenged by oxidative or electrophilic stress, reactive cysteine sensors within Keap1 are modified.[10][11] This event induces a conformational change in Keap1, disrupting its ability to ubiquitinate Nrf2.[7][11] Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and heterodimerizes with small Maf proteins.[12][13] This complex then binds to the Antioxidant Response Element (ARE) in the promoter regions of over 200 target genes, initiating a robust transcriptional program.[9][10][14] Key Nrf2 target genes include those encoding for antioxidant enzymes like heme oxygenase-1 (HMOX1) and NAD(P)H quinone dehydrogenase 1 (NQO1), as well as proteins involved in detoxification and inflammation modulation.[7][15][16]
Caption: Workflow for assessing Nrf2 transcriptional activity.
Detailed Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., human hepatoma HepG2) stably transfected with a luciferase reporter vector containing multiple copies of the ARE sequence. [17]Maintain cells in the recommended growth medium.
-
Seeding: Seed the ARE-reporter cells into a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow cells to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (EATDC, SFN, DMF, etc.) and a known positive control (e.g., tBHQ) in the appropriate cell culture medium. [13]Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the kinetics of Nrf2 activation for the specific cell line.
-
Lysis and Luminescence Reading: After incubation, remove the medium. Lyse the cells and measure luciferase activity using a commercial luciferase assay system (e.g., Promega Luciferase Assay System) according to the manufacturer's instructions. [18]Use a plate luminometer to measure the light output.
-
Data Analysis: Normalize the luminescence readings to a measure of cell viability (e.g., a parallel MTT assay or a co-transfected Renilla luciferase) to control for cytotoxicity. Calculate the fold induction relative to the vehicle control. Plot the dose-response curve and determine the EC50 value for each compound using non-linear regression analysis.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
This technique measures the mRNA expression levels of Nrf2 target genes, providing direct evidence of downstream pathway activation. HMOX1 and NQO1 are common, robustly induced targets. [15][16]
Caption: Workflow for quantifying Nrf2 target gene mRNA expression.
Detailed Protocol:
-
Cell Treatment: Treat cells (e.g., HepG2, ARPE-19) in a 6-well or 12-well plate with the Nrf2 activators at various concentrations for an optimized time period (e.g., 6-12 hours, as mRNA induction is often transient). [15][19]2. RNA Isolation: Lyse the cells and extract total RNA using a commercial kit (e.g., Qiagen RNeasy Kit) according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). A260/A280 ratio should be ~2.0.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR: Perform qPCR using a real-time PCR system. Each reaction should contain cDNA template, forward and reverse primers for the target gene (HMOX1, NQO1) and a housekeeping gene (GAPDH, ACTB), and a SYBR Green master mix.
-
Primer Example (Human NQO1): Forward: 5'-ATGTATGACAAAGGCCGGAGA-3', Reverse: 5'-TCCCTTGCAGAGAGTACATGG-3'
-
Primer Example (Human HMOX1): Forward: 5'-AAGACTGCGTTCCTGCTCAAC-3', Reverse: 5'-AAAGCCCTACAGCAACTGTCG-3'
-
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. [20][21]The data should be presented as fold change in mRNA expression relative to the vehicle-treated control group.
Western Blotting for Nrf2 Accumulation and Target Protein Expression
Western blotting allows for the visualization and quantification of protein levels. For Nrf2, it is crucial to analyze the nuclear fraction to confirm its translocation upon activation. [22][23]Measuring downstream proteins like HO-1 and NQO1 confirms that transcriptional activation leads to a functional protein response.
Caption: Workflow for analyzing Nrf2 and target protein levels.
Detailed Protocol:
-
Protein Extraction: Treat cells as described previously. For Nrf2 analysis, perform nuclear and cytoplasmic fractionation using a suitable kit (e.g., NE-PER, Thermo Fisher Scientific). For total HO-1/NQO1, lyse cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit. [24]3. SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on an SDS-polyacrylamide gel (e.g., 10% gel).
-
Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. [24] * Primary Antibodies: anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1. [9][25] * Loading Controls: anti-β-actin or anti-α-tubulin (for cytoplasmic/total lysates), anti-Lamin B or anti-Histone H3 (for nuclear lysates). [23]7. Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). [22]Normalize the protein of interest to its respective loading control.
Conclusion and Future Directions
The activation of the Nrf2 pathway remains a highly attractive strategy for therapeutic development. While established activators like Sulforaphane, Dimethyl Fumarate, and Bardoxolone Methyl have paved the way and demonstrated clinical relevance, the exploration of novel chemical scaffolds such as dithiolethiones is critical. These compounds may offer different safety profiles, potency, or pleiotropic effects that could be advantageous in specific disease contexts.
For the research scientist, a systematic and multi-faceted approach is paramount for a meaningful comparison. By combining transcriptional reporter assays with downstream validation of mRNA and protein expression, one can build a comprehensive profile of a novel compound like EATDC and accurately benchmark its performance against the field's leading activators. This rigorous, evidence-based approach will be instrumental in identifying the next generation of Nrf2-targeted therapeutics.
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A Researcher's Guide to the Structure-Activity Relationship of Substituted Dithiolethiones: Harnessing Nrf2 for Therapeutic Advantage
For researchers, scientists, and drug development professionals, the dithiolethione scaffold represents a compelling starting point for the discovery of novel cytoprotective and chemopreventive agents. These organosulfur compounds have demonstrated significant promise in preclinical and even clinical settings, largely through their potent ability to modulate the Keap1-Nrf2 signaling pathway, a master regulator of cellular antioxidant and detoxification responses.[1][2][3] This guide provides an in-depth comparison of substituted dithiolethiones, elucidating the critical structure-activity relationships (SAR) that govern their biological efficacy. By understanding how specific structural modifications influence activity, researchers can more rationally design and synthesize next-generation dithiolethiones with enhanced potency and target specificity.
The Dithiolethione Core and the Nrf2-Keap1 Signaling Axis: A Mechanistic Overview
The therapeutic effects of dithiolethiones are primarily attributed to their ability to induce the expression of Phase 2 cytoprotective enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione S-transferases (GSTs).[1][4] This induction is mediated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[5][6] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[2] Dithiolethiones, acting as electrophiles, are believed to react with key cysteine residues on Keap1.[1] This covalent modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and binding to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[2] The resulting upregulation of Phase 2 enzymes enhances cellular defense against oxidative stress and carcinogens.[1][7]
Below is a diagram illustrating the activation of the Nrf2 pathway by dithiolethiones.
Caption: Mechanism of Nrf2 activation by dithiolethiones.
Comparative Analysis of Substituted Dithiolethiones
The potency and organ specificity of dithiolethiones are exquisitely sensitive to the nature and position of substituents on the 3H-1,2-dithiole-3-thione core. The following table summarizes the structure-activity relationships for a selection of substituted dithiolethiones based on their ability to induce Phase 2 enzymes. The parent compound, 3H-1,2-dithiole-3-thione (D3T), serves as a key reference point.
| Compound Name/Substitution | Structure | Key Findings | References |
| 3H-1,2-dithiole-3-thione (D3T) | Potent inducer of Phase 2 enzymes. Serves as a benchmark for SAR studies. More potent than oltipraz in some models. | [2][8] | |
| Oltipraz (4-methyl-5-(pyrazin-2-yl)-3H-1,2-dithiole-3-thione) | Extensively studied in clinical trials. Shows broad-spectrum chemopreventive activity but with notable side effects. Relatively weak inducer in rodents compared to other analogs. | [2][4][6] | |
| Anethole Dithiolethione (ADT) (5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione) | Used clinically for dry mouth. Demonstrates chemopreventive effects. The p-methoxyphenyl group is a key feature. | [2][9][10] | |
| 5-tert-Butyl-3H-1,2-dithiole-3-thione | More potent inhibitor of aflatoxin B1-induced pre-neoplastic lesions than oltipraz. | [8] | |
| 5-Carboxylic Ester Substitution | Varies | Almost completely abolished the inductive activity of Phase 2 enzymes. | [1] |
| Fused 6, 7, or 8-membered rings | Varies | These homologs proved to be poor inducers of Phase 2 enzymes. | [1] |
| Electronic Properties of Substituents | Varies | A linear relationship exists between the Hammett σp constants of substituents and glutathione induction activity. Electron-donating groups at the 5-position can diminish toxicity associated with electron-withdrawing groups at the 4-position. | [11][12] |
Key Structure-Activity Relationship Insights:
-
The Unsubstituted Core (D3T): The parent compound, D3T, is a highly effective inducer of Phase 2 enzymes and demonstrates significant chemopreventive activity, in some cases surpassing that of more complex derivatives like oltipraz.[2][8] This underscores the intrinsic activity of the dithiolethione pharmacophore.
-
Substitution at Position 5: This position is critical for modulating activity.
-
Aromatic or heteroaromatic rings, such as the pyrazinyl group in oltipraz or the p-methoxyphenyl group in ADT, are common and confer distinct pharmacological profiles.[2][9][13]
-
Bulky alkyl groups, like a tert-butyl group, can enhance potency.[8]
-
Introduction of a carboxylic ester at this position has been shown to be detrimental to activity, suggesting that steric hindrance or unfavorable electronic properties can abolish the desired biological effect.[1]
-
-
Substitution at Position 4: The 4-position also plays a role in modulating activity, as seen with the methyl group in oltipraz.[13] The interplay between substituents at the 4 and 5 positions is crucial, with electronic effects significantly influencing both efficacy and toxicity.[11][12]
-
The Thione Group: The exocyclic sulfur atom (thione) is important for activity. Replacement with a ketone has been shown to markedly decrease the induction of NQO1 and GST.[1][14]
-
Ring Modifications: Expanding the dithiole ring to larger, fused ring systems (6, 7, or 8-membered) leads to a loss of inductive activity, highlighting the importance of the five-membered dithiolethione core.[1]
Experimental Protocol: In Vitro Evaluation of Phase 2 Enzyme Induction
To assess the efficacy of novel substituted dithiolethiones, a robust and reproducible in vitro assay is essential. The following protocol describes a method for evaluating the induction of NQO1 and GST in a cellular model.
Objective: To determine the dose-dependent effect of a test dithiolethione on the protein expression of NQO1 and GST in a suitable cell line (e.g., murine hepatoma Hepa 1c1c7 or rat bladder NBT-II cells).
Materials:
-
Cell line (e.g., NBT-II)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test dithiolethione compound, dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-NQO1, anti-GST, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blot detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the test dithiolethione in culture medium. Include a vehicle control (e.g., DMSO).
-
Replace the existing medium with the medium containing the test compound or vehicle.
-
Incubate the cells for a specified period (e.g., 24 hours).[1]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and loading dye.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NQO1, GST, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the NQO1 and GST bands to the corresponding loading control band.
-
Compare the normalized expression levels in the treated samples to the vehicle control to determine the fold induction.
-
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for SAR studies of dithiolethiones.
Conclusion and Future Directions
The 3H-1,2-dithiole-3-thione scaffold is a privileged structure for the development of agents that target the Nrf2 pathway. The structure-activity relationships discussed herein provide a clear framework for the rational design of novel analogs. Key takeaways for medicinal chemists and drug discovery scientists include the critical importance of the thione group and the five-membered ring, as well as the profound impact of substituents at the 4- and 5-positions on potency and toxicity. Future research should focus on developing dithiolethiones with improved organ specificity to minimize off-target effects and enhance therapeutic windows.[1][15] For instance, several newly identified dithiolethiones show promising bladder-specific activity, suggesting potential for bladder cancer prevention with reduced systemic toxicity.[1][16] By leveraging the insights from SAR studies, the scientific community can continue to unlock the full therapeutic potential of this fascinating class of compounds.
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Munday, R., Zhang, Y., Paonessa, J. D., Munday, C. M., Wilkins, A. L., & Babu, J. (2010). Synthesis, Biological Evaluation, and Structure−Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes. Journal of Medicinal Chemistry, 53(12), 4847–4857. [Link]
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Zhang, Y., & Munday, R. (2008). Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? Molecular Cancer Therapeutics, 7(11), 3470-3479. [Link]
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Munday, R., Zhang, Y., Paonessa, J. D., Munday, C. M., Wilkins, A. L., & Babu, J. (2010). Synthesis, Biological Evaluation, and Structure−Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes. Journal of Medicinal Chemistry. [Link]
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Munday, R., Zhang, Y., Paonessa, J. D., Munday, C. M., Wilkins, A. L., Babu, J., & Tang, L. (2010). Synthesis, biological evaluation, and structure-activity relationships of dithiolethiones as inducers of cytoprotective phase 2 enzymes. PubMed. [Link]
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Li, J., Li, J., Chen, J., Li, S., Liu, J., & Zhang, L. (2020). Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes. PubMed. [Link]
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Munday, R., Zhang, Y., Paonessa, J. D., Munday, C. M., Wilkins, A. L., & Babu, J. (2010). Synthesis, Biological Evaluation, and Structure−Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes. Journal of Medicinal Chemistry. [Link]
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A Comparative Guide to Hydrogen Sulfide (H₂S) Donors: Dithiolethiones and Beyond
For researchers, scientists, and drug development professionals, the selection of an appropriate hydrogen sulfide (H₂S) donor is a critical decision that can profoundly impact experimental outcomes. As a gaseous signaling molecule with pleiotropic effects in physiology and pathophysiology, the controlled and predictable release of H₂S is paramount. This guide provides an in-depth comparative analysis of 1,2-dithiole-3-thiones (DTTs) and other major classes of H₂S donors, supported by experimental data, detailed protocols, and mechanistic insights to inform your research.
Introduction: The Nuances of H₂S Donation
Hydrogen sulfide is endogenously produced in mammalian tissues by enzymes such as cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE)[1][2]. Its roles in vasodilation, inflammation, and cytoprotection have spurred the development of exogenous H₂S donors for therapeutic and research applications[3][4]. However, the ideal H₂S donor does not simply release H₂S; it should do so in a manner that mimics physiological production, with predictable kinetics and minimal off-target effects. The choice of donor, therefore, necessitates a thorough understanding of their activation triggers, release profiles, and byproducts[3][5].
This guide will dissect the chemical and biological characteristics of various H₂S donor families, with a particular focus on comparing them to the well-established dithiolethiones.
1,2-Dithiole-3-thiones (DTTs): A Closer Look
Dithiolethiones, such as anethole dithiolethione (ADT), are a class of sulfur-containing heterocyclic compounds that have long been recognized for their H₂S-donating properties[6][7]. Their mechanism of H₂S release is multifaceted, involving both spontaneous and enzymatically-driven pathways.
Mechanism of H₂S Release from Dithiolethiones
The release of H₂S from DTTs is not a simple, single-step process. Evidence points to two primary mechanisms:
-
Hydrolysis: It is widely accepted that DTTs can undergo hydrolysis to release H₂S[6]. While this process can occur spontaneously in aqueous environments, it is generally slow under physiological conditions[7].
-
Enzymatic and ROS-Mediated Oxidation: A more prominent pathway for H₂S release from certain DTTs, like ADT, involves oxidative metabolism. Cytochrome P450-dependent monooxygenases can oxidize the dithiolethione ring, leading to a cascade of reactions that ultimately liberate H₂S[8][9]. Notably, reactive oxygen species (ROS), such as hydrogen peroxide, can also trigger this oxidative release, making these donors responsive to the cellular redox environment.
Caption: Figure 1. H₂S Release Mechanisms from Dithiolethiones.
A Comparative Analysis of H₂S Donor Classes
The diverse family of H₂S donors can be broadly categorized by their release triggers. Understanding these triggers is fundamental to selecting a donor that is appropriate for a specific biological context.
Hydrolysis-Triggered Donors
This class of donors releases H₂S upon reaction with water. The rate of release is often dependent on pH and temperature.
-
GYY4137: A water-soluble derivative of Lawesson's reagent, GYY4137 is one of the most widely studied slow-release H₂S donors[10][11]. Its hydrolysis is a two-step process that releases two equivalents of H₂S[10][11]. GYY4137 provides a sustained, low-level release of H₂S over an extended period, which can be advantageous for chronic disease models[12][13]. However, the slow release may not be suitable for applications requiring a rapid onset of action.
Caption: Figure 2. Hydrolysis-Triggered H₂S Release from GYY4137.
pH-Controlled Donors
These donors are designed to release H₂S in response to specific pH changes, offering a degree of spatial control in acidic environments such as the stomach or tumor microenvironments.
-
JK-1 and JK-2: These phosphonamidothioate-based donors exhibit significantly higher H₂S release rates under acidic conditions (pH 2.0-6.0) compared to neutral or basic pH[1][10]. The release mechanism involves protonation of the phosphonamidothioate, followed by intramolecular cyclization and subsequent P-S bond cleavage to liberate H₂S[10][14].
Caption: Figure 3. pH-Controlled H₂S Release from JK Donors.
Thiol-Activated Donors
This class of donors remains stable until they encounter endogenous thiols, such as cysteine or glutathione (GSH). This trigger mechanism allows for H₂S release in biologically relevant contexts where these thiols are abundant.
-
gem-Dithiols and N-(Benzoylthio)benzamides: These compounds release H₂S through a thiol-exchange mechanism initiated by the nucleophilic attack of a biological thiol[15][16][17]. The rate of H₂S release can be tuned by modifying the electronic properties of the donor molecule[2]. For instance, electron-withdrawing groups tend to accelerate H₂S release, while electron-donating groups slow it down[2].
Caption: Figure 4. Thiol-Activated H₂S Release.
Quantitative Comparison of H₂S Release Profiles
The selection of an H₂S donor should be guided by quantitative data on their release kinetics. The following table summarizes key parameters for representative donors from each class. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Donor | Class | Trigger | Typical Concentration (µM) | Peak H₂S (µM) | Time to Peak | Release Characteristics | Reference(s) |
| Anethole Dithiolethione (ADT) | Dithiolethione | Hydrolysis/Enzymatic | Varies | Varies | Slow onset | Slow, sustained release, enhanced by metabolic activity | [9] |
| GYY4137 | Hydrolysis-Triggered | Water (pH, Temp) | 1000 | ~40 (initial 10 min) | 6-10 min | Slow, sustained release over hours to days | [2][12] |
| JK-1 | pH-Controlled | Acidic pH | 100 | ~25 (at pH 3.0, 40 min) | Minutes to hours | Rapid release in acidic conditions, slow at neutral pH | |
| TAGDD-1 | Thiol-Activated | Cysteine/GSH | 100 | ~93 (with 1mM Cys) | ~25 min | Rapid release upon thiol interaction | [15] |
| NSHD-2 | Thiol-Activated | Cysteine/GSH | 50-100 µg/kg (in vivo) | Not specified | Sustained | Sustained release upon thiol activation | [18] |
Experimental Protocols: Quantifying H₂S Release
Accurate quantification of H₂S is crucial for characterizing donor performance. The Methylene Blue assay is a widely used and reliable colorimetric method.
Methylene Blue Assay for H₂S Quantification
This method is based on the reaction of sulfide with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form the stable blue dye, methylene blue, which can be quantified spectrophotometrically.
Materials:
-
Zinc acetate solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 M HCl)
-
Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)
-
Trichloroacetic acid (TCA) solution (10% v/v)
-
H₂S donor of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer
Procedure:
-
Sample Preparation: In a test tube, mix your sample containing the H₂S donor (e.g., 75 µL) with 250 µL of 1% zinc acetate and 425 µL of degassed water. The zinc acetate traps the H₂S as zinc sulfide (ZnS).
-
Color Development: Add 133 µL of the N,N-dimethyl-p-phenylenediamine sulfate solution, followed by 133 µL of the FeCl₃ solution. Mix thoroughly.
-
Incubation: Incubate the mixture at room temperature for 10 minutes to allow for the formation of methylene blue.
-
Protein Precipitation (if applicable): If your sample contains proteins (e.g., plasma), add 250 µL of 10% TCA to precipitate the proteins. Centrifuge at high speed (e.g., 12,000 rpm) for 5 minutes.
-
Spectrophotometric Measurement: Transfer the supernatant to a cuvette and measure the absorbance at 670 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium sulfide (Na₂S) to calculate the concentration of H₂S in your samples.
Causality and Self-Validation:
-
Zinc Acetate Trapping: The initial step of trapping H₂S as ZnS is critical to prevent the volatile gas from escaping the solution, ensuring accurate quantification.
-
Acidic Conditions: The reaction to form methylene blue occurs under acidic conditions, which is why the reagents are prepared in HCl.
-
Standard Curve: A concurrently run standard curve is essential for accurate quantification and validates the performance of the assay on any given day.
-
Interferences: Be aware of potential interferences. Strong reducing agents can inhibit color development, while high concentrations of iodide may diminish it[19].
Caption: Figure 5. Methylene Blue Assay Workflow.
Conclusion: Selecting the Right Tool for the Job
The choice of an H₂S donor is a critical experimental parameter that should be made with a clear understanding of the desired release kinetics and the biological context of the study.
-
Dithiolethiones offer a slow, sustained release profile that can be influenced by the metabolic state of the cells or tissues, making them suitable for studies where a long-term, low-level H₂S elevation is desired.
-
Hydrolysis-triggered donors like GYY4137 provide a predictable, slow release that is independent of cellular triggers, making them a useful tool for establishing baseline effects of sustained H₂S.
-
pH-controlled donors are ideal for targeting acidic microenvironments, offering a degree of spatial control over H₂S release.
-
Thiol-activated donors provide a more biologically-triggered release, mimicking endogenous H₂S production in response to cellular redox conditions.
By carefully considering the comparative data and mechanistic insights presented in this guide, researchers can make an informed decision to select the H₂S donor that best aligns with their experimental goals, ultimately leading to more robust and reproducible scientific findings.
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Alexander, B. E., et al. (2015). Investigating the generation of hydrogen sulfide from the phosphinodithioate slow-release donor GYY4137. Royal Society of Chemistry. [Link]
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Dulac, H., et al. (2019). Comparison of Various Aryl-Dithiolethiones and Aryl-Dithiolones As Hydrogen Sulfide Donors in the Presence of Rat Liver Microsomes. Drug Metabolism and Disposition, 47(11), 1339-1348. [Link]
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Kang, J., et al. (2014). Thiol-Activated gem-Dithiols: A New Class of Controllable Hydrogen Sulfide Donors. Organic Letters, 16(16), 4252-4255. [Link]
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Lee, Z.-W., et al. (2011). The slow-releasing hydrogen sulfide donor, GYY4137, exhibits novel anti-cancer effects in vitro and in vivo. PLoS ONE, 6(6), e21077. [Link]
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Li, L., et al. (2008). Characterization of a Novel, Water-Soluble Hydrogen Sulfide–Releasing Molecule (GYY4137). Circulation, 117(18), 2351-2360. [Link]
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Li, Z., et al. (2024). Regulating H2S release from self-assembled peptide H2S-donor conjugates using cysteine derivatives. Organic & Biomolecular Chemistry. [Link]
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Martelli, A., et al. (2022). H2S Donors and Their Use in Medicinal Chemistry. Molecules, 27(3), 939. [Link]
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Powell, C. R., et al. (2018). A review of hydrogen sulfide (H2S) donors: Chemistry and potential therapeutic applications. Biochemical Pharmacology, 149, 110-123. [Link]
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van der Vlies, A. J., et al. (2023). Reactive Oxygen Species-Triggered Hydrogen Sulfide Release and Cancer-Selective Antiproliferative Effect of Anethole Dithiolethione-Containing Polymeric Micelles. Advanced Healthcare Materials, 12(6), 2201836. [Link]
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Whiteman, M., et al. (2011). A review of the potential of hydrogen sulfide-releasing drugs. Expert Review of Clinical Pharmacology, 4(5), 635-649. [Link]
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Xian, M., et al. (2012). Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications. Current Chemical Biology, 6(3), 203-214. [Link]
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Yang, G., et al. (2013). A novel pH-controlled hydrogen sulfide donor protects gastric mucosa from aspirin-induced injury. Journal of Cellular and Molecular Medicine, 17(9), 1184-1192. [Link]
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Predmore, B. L., et al. (2015). Abstract 16381: Novel Thiol-activated H2S Donors Attenuate Myocardial Ischemia/Reperfusion Injury. Circulation, 132(Suppl_3), A16381-A16381. [Link]
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Martelli, A., et al. (2022). H2S Donors and Their Use in Medicinal Chemistry. Molecules, 27(3), 939. [Link]
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Yang, G., et al. (2013). A novel pH-controlled hydrogen sulfide donor protects gastric mucosa from aspirin-induced injury. Journal of Cellular and Molecular Medicine, 17(9), 1184-1192. [Link]
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A Comparative Analysis of Two Dithiolethiones: Oltipraz versus Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate as Nrf2/ARE Pathway Activators
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth, objective comparison of the efficacy and mechanisms of action of two notable dithiolethiones: the established chemopreventive agent, Oltipraz, and the emerging neuroprotective compound, Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate (ACDT). This analysis is grounded in experimental data to inform future research and development in cytoprotective therapies.
Introduction: The Significance of Nrf2 Activation in Cellular Defense
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1] However, upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2.[2] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes.[3] This orchestrated response includes the upregulation of Phase II detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), and antioxidant proteins, which collectively enhance cellular resilience against a variety of stressors.[4][5]
Dithiolethiones, a class of sulfur-containing heterocyclic compounds, have garnered significant attention for their potent ability to activate the Nrf2 pathway.[4] Oltipraz, a synthetic dithiolethione, has been extensively studied for its chemopreventive properties, largely attributed to its function as a robust Nrf2 activator.[2] More recently, another dithiolethione, this compound, also known as ACDT, has demonstrated significant neuroprotective effects, also mediated through the Nrf2 signaling cascade.[6] This guide will dissect and compare the available scientific evidence on the efficacy and mechanisms of these two compounds.
Mechanism of Action: A Shared Pathway with Potentially Divergent Outcomes
Both Oltipraz and ACDT exert their primary biological effects through the activation of the Nrf2/ARE signaling pathway. The fundamental mechanism involves the stabilization and nuclear translocation of Nrf2, leading to the transcriptional activation of downstream target genes.
Figure 2: A typical experimental workflow for the in vitro evaluation of Nrf2 activators.
Protocol 1: ARE-Luciferase Reporter Gene Assay
Principle: This assay quantifies the activation of the Nrf2 pathway by measuring the activity of a luciferase reporter gene under the control of an ARE promoter element.
Methodology:
-
Cell Seeding: Seed HepG2 or other suitable cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Transfection: Transfect the cells with an ARE-luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds (Oltipraz, ACDT) or a vehicle control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the vehicle control.
Protocol 2: Nrf2 Nuclear Translocation by Western Blot
Principle: This method determines the amount of Nrf2 protein that has translocated to the nucleus, a key step in its activation.
Methodology:
-
Cell Treatment: Treat cultured cells with the test compounds for a specified period (e.g., 2-4 hours).
-
Cell Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against Nrf2, followed by an HRP-conjugated secondary antibody. Use Lamin B1 and GAPDH as nuclear and cytoplasmic loading controls, respectively.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
Conclusion and Future Directions
Both Oltipraz and this compound (ACDT) are potent activators of the Nrf2/ARE signaling pathway, a critical mechanism for cellular defense against oxidative stress. While Oltipraz has been extensively investigated for its chemopreventive properties, the emerging data on ACDT highlight its significant potential as a neuroprotective agent.
The differing therapeutic applications of these structurally related compounds underscore the nuanced relationship between Nrf2 activation and tissue-specific cytoprotection. Future research should focus on direct comparative studies to elucidate differences in their potency, pharmacokinetics, and pharmacodynamics. Such investigations will be instrumental in optimizing the therapeutic application of dithiolethiones for a range of diseases underpinned by oxidative stress.
References
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Betharia, S., Rondon-Ortiz, A. N., & Brown, D. (2019). Disubstituted Dithiolethione ACDT Exerts Neuroprotective Effects Against 6-Hydroxydopamine-Induced Oxidative Stress in SH-SY5Y Cells. Neurochemical research, 44(8), 1878–1892. [Link]
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A Researcher's Guide to the Cross-Validation of Anticancer Effects in Diverse Cancer Cell Lines
In the relentless pursuit of novel anticancer therapeutics, the robust preclinical evaluation of candidate compounds is paramount. A critical phase in this journey is the meticulous assessment of a compound's cytotoxic and cytostatic effects across a spectrum of cancer cell lines. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design, execute, and interpret experiments for the cross-validation of anticancer effects. By employing a multi-cell line approach, we can uncover differential sensitivities, gain insights into potential mechanisms of action, and ultimately, make more informed decisions to advance the most promising candidates toward clinical translation.
The Imperative of Cross-Validation: Beyond a Single Cell Line
Relying on a single cancer cell line for evaluating the efficacy of a novel compound is a practice fraught with limitations. Tumors are notoriously heterogeneous, and a single cell line can only offer a narrow glimpse into the complex landscape of human cancer.[1] Cross-validation across a diverse panel of well-characterized cell lines is essential for several reasons:
-
Identifying Selective Activity: A compound that exhibits potent cytotoxicity against one cell line may be completely inert against another. Screening across multiple lines allows for the identification of compounds with selective activity against specific cancer subtypes.[2]
-
Uncovering Mechanisms of Action: Differential sensitivity patterns across a panel of cell lines with known genetic backgrounds can provide clues about a compound's mechanism of action.[3][4] For instance, if a compound is highly effective against cell lines with a specific mutation, it suggests that the mutated protein may be a direct or indirect target.
-
Informing Patient Stratification Strategies: Early identification of biomarkers that correlate with sensitivity or resistance can inform the design of future clinical trials and the development of companion diagnostics.
Strategic Selection of Cancer Cell Line Panels
The selection of an appropriate panel of cancer cell lines is a critical first step that will profoundly influence the quality and relevance of the experimental data. A well-designed panel should encompass a range of tumor types and molecular subtypes.
Key Considerations for Cell Line Selection:
-
Tumor Type Diversity: Include cell lines from various cancer types (e.g., breast, lung, colon, leukemia) to assess the breadth of a compound's activity.[5][6][7]
-
Molecular Heterogeneity: Within a single tumor type, select cell lines that represent different molecular subtypes. For example, in breast cancer, a panel might include estrogen receptor-positive (e.g., MCF-7), HER2-positive (e.g., SK-BR-3), and triple-negative (e.g., MDA-MB-231) cell lines.[8]
-
Genomic and Proteomic Characterization: Utilize cell lines that have been extensively characterized at the genomic and proteomic levels. This allows for the correlation of drug sensitivity with specific molecular features. Resources like the NCI-60 Human Tumor Cell Line Screen provide a panel of 60 well-characterized human cancer cell lines.[3][4][5][6][7]
-
Growth Characteristics: Consider the growth rate and culture requirements of the cell lines to ensure compatibility with the chosen assay formats and timelines.[9]
The NCI-60 Human Tumor Cell Line Screen: A Powerful Resource
The National Cancer Institute's (NCI) panel of 60 human tumor cell lines is a valuable resource for anticancer drug screening.[3][4][5][6][7] This panel represents nine different cancer types: leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[6][7] The extensive molecular characterization of these cell lines, coupled with a large historical database of compound activity, provides a powerful platform for identifying novel anticancer agents and elucidating their mechanisms of action.[3][4]
Experimental Workflow for Cross-Validation
The following workflow outlines the key steps for the systematic evaluation of an anticancer compound across a panel of cell lines.
Caption: A streamlined workflow for the cross-validation of anticancer compounds.
Methodologies for Assessing Anticancer Effects
Several robust and well-validated assays are available for quantifying the cytotoxic and cytostatic effects of compounds in vitro. The choice of assay depends on the specific research question, the characteristics of the cell lines, and the nature of the compound being tested.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[10][11][12] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11][13] The amount of formazan produced is directly proportional to the number of viable cells.[10]
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9][14]
-
Compound Treatment: Treat cells with a range of concentrations of the test compound for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric method that measures cell density based on the quantification of total cellular protein content.[15][16][17] The SRB dye binds to basic amino acid residues in cellular proteins under mildly acidic conditions.[15][17]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[15][16]
-
Staining: Remove the TCA, wash the plates with water, and stain the cells with 0.057% SRB solution for 30 minutes at room temperature.[17]
-
Washing: Remove the unbound SRB dye by washing with 1% acetic acid.[15][16][18]
-
Dye Solubilization: Air-dry the plates and dissolve the protein-bound dye in 10 mM Tris base solution.[15][16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.[16]
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which is a marker of metabolically active cells.[19][20][21] The assay utilizes a thermostable luciferase to generate a luminescent signal that is proportional to the amount of ATP.[19]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Reagent Addition: Add the CellTiter-Glo® reagent directly to the cell culture wells.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[22]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Data Analysis and Interpretation
Once the experimental data has been collected, the next crucial step is to analyze and interpret the results to determine the potency of the anticancer compound and to compare its effects across the different cell lines.
Dose-Response Curves and IC50/GI50 Calculation
The primary output of a cytotoxicity assay is a dose-response curve, which plots the percentage of cell growth inhibition against the concentration of the test compound. From this curve, the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) can be calculated.
-
IC50 (Half-Maximal Inhibitory Concentration): The concentration of a drug that is required to inhibit a biological process or response by 50%.[8][23]
-
GI50 (50% Growth Inhibition): The concentration of a drug that causes a 50% reduction in the proliferation of cancer cells.[24]
These values are typically calculated using non-linear regression analysis with a sigmoidal dose-response model.[23][25]
Caption: The logical flow of data analysis from raw reads to potency metrics.
Comparative Analysis Across Cell Lines
The true power of cross-validation lies in the comparative analysis of the data across the entire cell line panel. This can be effectively presented in a summary table.
Table 1: Comparative Cytotoxicity of Compound X across a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) of Compound X | IC50 (µM) of Doxorubicin (Control) |
| MCF-7 | Breast Cancer | 5.2 ± 0.6 | 0.8 ± 0.1 |
| MDA-MB-231 | Breast Cancer | 25.8 ± 3.1 | 1.5 ± 0.2 |
| A549 | Lung Cancer | 12.1 ± 1.5 | 1.1 ± 0.1 |
| HCT116 | Colon Cancer | 8.9 ± 0.9 | 0.9 ± 0.1 |
| U87 MG | Glioblastoma | > 50 | 2.2 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments.
This comparative data allows for the identification of cell lines that are particularly sensitive or resistant to the test compound, providing a foundation for further investigation into the molecular determinants of drug response.
Conclusion: A Foundation for Informed Drug Development
The cross-validation of anticancer effects in diverse cancer cell lines is a cornerstone of modern preclinical drug discovery. This systematic approach provides a more comprehensive and clinically relevant assessment of a compound's potential than single cell line studies. By carefully selecting a diverse panel of cell lines, employing robust and reproducible cytotoxicity assays, and performing rigorous data analysis, researchers can gain invaluable insights into a compound's spectrum of activity, potential mechanisms of action, and biomarkers of sensitivity. This, in turn, enables more informed decision-making, de-risking the drug development process and ultimately accelerating the delivery of effective new cancer therapies to patients.
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In Vivo Validation of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate: A Comparative Guide to its Neuroprotective and Immunomodulatory Effects
This guide provides a comprehensive overview of the in vivo validation of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate (EADTC), a promising therapeutic agent. We will delve into its mechanistic underpinnings, compare its performance against relevant alternatives using experimental data, and provide detailed protocols for researchers to replicate and build upon these findings.
Introduction: The Therapeutic Potential of a Novel Dithiolethione
This compound, also referred to in scientific literature as ACDT, is a member of the dithiolethione class of organosulfur compounds.[1] Dithiolethiones are recognized for their potent cancer chemopreventive properties, which are primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] This pathway is a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress. Upon activation, Nrf2 translocates to the nucleus and induces the expression of a battery of cytoprotective genes, including those encoding for Phase 2 detoxifying enzymes and antioxidant proteins.[2][3]
Beyond its established role in chemoprevention, recent research has illuminated the neuroprotective and immunomodulatory potential of EADTC, suggesting its therapeutic utility in neurodegenerative and autoimmune diseases.[1][4] This guide will focus on the in vivo evidence supporting these therapeutic effects, with a particular emphasis on its validation in a preclinical model of multiple sclerosis.
Mechanism of Action: The Nrf2-Dependent Cytoprotective Pathway
The primary mechanism of action for EADTC, like other dithiolethiones, is the activation of the Nrf2 signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3] Electrophilic compounds like dithiolethiones can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, and initiate their transcription.[3]
The downstream effects of Nrf2 activation are multifaceted and include the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), as well as enzymes involved in glutathione (GSH) synthesis and regeneration.[5] This enhancement of the cellular antioxidant capacity is central to the protective effects of EADTC against oxidative stress-induced cellular damage, a key pathological feature in many neurodegenerative diseases.
In Vivo Validation in a Model of Multiple Sclerosis
The most compelling in vivo evidence for the therapeutic efficacy of EADTC comes from a study utilizing the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis.[1] EAE is a well-established preclinical model characterized by T-cell mediated autoimmune inflammation, demyelination, and axonal damage in the central nervous system (CNS).
In this study, EADTC administered post-immunization demonstrated a significant therapeutic effect, leading to a delayed onset of disease and reduced disease severity in the chronic C57BL/6 EAE model.[1] Furthermore, when administered during the remission phase in the relapsing-remitting SJL/J EAE model, EADTC effectively suppressed disease relapse.[1]
Mechanistic Insights from the EAE Model
The therapeutic benefits of EADTC in the EAE model were attributed to its potent immunomodulatory and neuroprotective effects within the CNS. The key findings include:
-
Inhibition of Pathogenic T-Cell Infiltration: EADTC treatment significantly reduced the infiltration of pathogenic Th1 and Th17 cells into the CNS of EAE mice.[1] These T-cell subsets are major drivers of the autoimmune attack on the myelin sheath.
-
Suppression of Microglia Activation: The study demonstrated that EADTC suppressed the activation of microglia, the resident immune cells of the CNS.[1] Activated microglia contribute to neuroinflammation and neurotoxicity.
-
Reduction of Neurotoxic Astrocyte Generation: EADTC was also found to repress the generation of neurotoxic A1 astrocytes, a subtype of reactive astrocytes implicated in neuronal death.[1]
-
Preservation of Blood-Brain Barrier Integrity: The treatment lessened the disruption of the blood-brain barrier, a critical event that allows the entry of inflammatory cells into the CNS.[1]
6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease
While extensive in vivo data for EADTC in this model is not yet published, its demonstrated neuroprotective effects in vitro suggest its potential. [4]This protocol provides a general framework for testing EADTC in a 6-OHDA-induced model of Parkinson's disease.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid saline solution
-
Desipramine and Pargyline
-
Stereotaxic apparatus
-
EADTC and vehicle
Procedure:
-
Pre-treatment:
-
Administer Desipramine (to protect noradrenergic neurons) and Pargyline (a monoamine oxidase inhibitor) prior to 6-OHDA injection.
-
-
Stereotaxic Surgery:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Inject 6-OHDA dissolved in ascorbic acid saline unilaterally into the medial forebrain bundle or the substantia nigra.
-
-
EADTC Administration:
-
Begin daily oral administration of EADTC or vehicle at a predetermined time point post-surgery (e.g., starting 24 hours after).
-
-
Behavioral Assessment:
-
Assess motor deficits using tests such as the apomorphine- or amphetamine-induced rotation test at various time points post-lesion.
-
-
Neurochemical and Histological Analysis:
-
At the end of the study, sacrifice the animals and collect the brains.
-
Perform tyrosine hydroxylase (TH) immunohistochemistry on striatal and nigral sections to quantify dopaminergic neuron loss.
-
Measure dopamine and its metabolites in the striatum using HPLC.
-
Conclusion and Future Directions
The in vivo data presented in this guide strongly support the therapeutic potential of this compound in neuroinflammatory and potentially neurodegenerative disorders. Its ability to modulate the immune response and protect neuronal tissue through the activation of the Nrf2 pathway makes it a compelling candidate for further investigation.
Future research should focus on:
-
Elucidating the detailed pharmacokinetic and pharmacodynamic profile of EADTC.
-
Conducting dose-response studies to determine the optimal therapeutic window.
-
Evaluating its efficacy in other preclinical models of neurodegeneration, such as Alzheimer's disease and amyotrophic lateral sclerosis.
-
Investigating the potential for combination therapies with other neuroprotective or immunomodulatory agents.
The experimental frameworks provided herein offer a solid foundation for researchers to contribute to the growing body of evidence supporting EADTC as a novel therapeutic agent.
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A Head-to-Head Comparison of H₂S Donors: Profiling Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate Against Established Agents
For Researchers, Scientists, and Drug Development Professionals
Once dismissed as a toxic gas, hydrogen sulfide (H₂S) has emerged as a critical endogenous gasotransmitter, joining the ranks of nitric oxide (NO) and carbon monoxide (CO) as a key regulator of diverse physiological processes.[1] Its involvement in cellular signaling pathways governing inflammation, oxidative stress, and apoptosis has spurred the development of exogenous H₂S donors as powerful research tools and potential therapeutics.[1][2] The rate and duration of H₂S release are critical determinants of its biological effects, making a nuanced understanding of different donor classes essential for experimental design and therapeutic development.[3][4]
This guide provides an in-depth, head-to-head comparison of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate, a member of the 1,2-dithiole-3-thione (DTT) class, with other widely used H₂S donors. We will dissect their mechanisms of H₂S release, compare their performance based on available experimental data, and provide detailed protocols for their evaluation.
The Landscape of H₂S Donors: A Tale of Two Speeds
H₂S donors are broadly categorized based on their kinetics of H₂S liberation: fast-releasing and slow-releasing. This seemingly simple distinction has profound implications for their biological activity and experimental utility.
-
Fast-Releasing Donors: Exemplified by inorganic sulfide salts like sodium hydrosulfide (NaHS), these compounds deliver a rapid, high-concentration burst of H₂S upon dissolution in aqueous solutions.[5] While useful for studying acute responses to H₂S, this rapid release does not mimic the slow, sustained endogenous production of H₂S and can sometimes lead to cellular toxicity.[3][5]
-
Slow-Releasing Donors: This category includes a diverse range of organic molecules designed to release H₂S over an extended period. GYY4137 is a well-characterized example that generates low, sustained levels of H₂S over hours to days.[5][6] This release profile is often considered more physiologically relevant and is associated with a wider therapeutic window.[4][5] The 1,2-dithiole-3-thiones, including this compound and Lawesson's reagent, also fall into this category, releasing H₂S through hydrolysis or reaction with cellular thiols.[5][7][8]
Profiling the Contenders: A Head-to-Head Analysis
This compound: The Dithiolethione Challenger
This compound (herein referred to as DTT-C) is a sulfur-containing heterocyclic compound belonging to the 1,2-dithiole-3-thione class.[9] While not as extensively studied as some other donors, emerging research highlights its potential as a slow-releasing H₂S donor with interesting biological activities.
Mechanism of H₂S Release: Like other dithiolethiones, DTT-C is thought to release H₂S through hydrolysis, although the exact mechanism and kinetics are not yet fully elucidated.[8] It is also plausible that it reacts with intracellular thiols, such as glutathione (GSH), to liberate H₂S, a mechanism proposed for other similar compounds.[10]
Biological Activity:
-
Anticancer Effects: Studies have demonstrated the anticancer activity of DTT-C.[9]
-
Neuroprotection: Research indicates that DTT-C exhibits neuroprotective potential. Pretreatment of SH-SY5Y cells with a similar compound, 5-amino-3-thioxo-3H-(1,2) dithiole-4-carboxylic acid ethyl ester (ACDT), led to a time- and concentration-dependent induction of the antioxidant glutathione (GSH). ACDT also mitigated cell death and reduced reactive oxygen species levels induced by a neurotoxin.[9] This suggests that the neuroprotective effects may be mediated, at least in part, by the modulation of cellular redox status, a known function of H₂S.
GYY4137: The Slow-Release Benchmark
GYY4137 is a water-soluble Lawesson's reagent derivative that has become a benchmark for slow-releasing H₂S donors.[5][11]
Mechanism of H₂S Release: GYY4137 releases H₂S slowly upon hydrolysis in aqueous solutions. This release is sustained over several days, generating low micromolar concentrations of H₂S.[5][6]
Biological Activity:
-
Anti-inflammatory: GYY4137 has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[12]
-
Anticancer: It exhibits anti-cancer effects by inducing apoptosis and cell cycle arrest in various cancer cell lines, while showing minimal toxicity to normal cells.[6][12][13]
-
Vasodilatory: GYY4137 induces vasodilation and has antihypertensive effects.[12]
Sodium Hydrosulfide (NaHS): The Rapid Releaser
NaHS is an inorganic salt that rapidly dissociates in water to release hydrosulfide ions (HS⁻), which are in equilibrium with H₂S.[5]
Mechanism of H₂S Release: Instantaneous release of a high concentration of H₂S upon dissolution.[6]
Biological Activity:
-
Cardioprotection: Acute administration of NaHS has been shown to protect the heart from ischemia-reperfusion injury.[14]
-
Neuromodulation: It can modulate neuronal activity, though high concentrations can be neurotoxic.
-
Immunomodulation: NaHS can alter immune responses, with some studies showing it can inhibit humoral immunity by sulfhydrating antibodies.[15]
Lawesson's Reagent: The Dithiolethione Precursor
Lawesson's reagent is a well-known sulfurizing agent in organic chemistry and is also recognized as an H₂S donor.[16][17]
Mechanism of H₂S Release: It releases H₂S upon hydrolysis in aqueous media, though its poor water solubility can be a limiting factor in biological experiments.[18][19]
Biological Activity:
-
Gastroprotection: Lawesson's reagent has been shown to protect against gastric damage induced by various agents.[16][20]
-
Anti-inflammatory: It exhibits anti-inflammatory effects in models of colitis.[17]
Quantitative Comparison of H₂S Donors
| Feature | This compound (DTT-C) | GYY4137 | Sodium Hydrosulfide (NaHS) | Lawesson's Reagent |
| Class | 1,2-Dithiole-3-thione | Phosphonodithioate | Inorganic Salt | Dithiadiphosphetane disulfide |
| H₂S Release Kinetics | Slow (presumed) | Slow, sustained (days)[5][6] | Fast, bolus (minutes)[6] | Slow (hydrolysis-dependent)[18][19] |
| Solubility | Varies by specific structure | Water-soluble | Highly water-soluble | Poorly water-soluble[18][19] |
| Primary Release Trigger | Hydrolysis, Thiols (presumed)[8][10] | Hydrolysis[5][19] | Dissolution in water[5] | Hydrolysis[18][19] |
| Key Biological Effects | Anticancer, Neuroprotective[9] | Anti-inflammatory, Anticancer, Vasodilatory[6][12] | Cardioprotective, Neuromodulatory, Immunomodulatory[14][15] | Gastroprotective, Anti-inflammatory[16][17] |
| Physiological Relevance | Potentially high due to slow release | High, mimics endogenous production[5] | Low, bolus release is non-physiological[5] | Moderate, limited by solubility |
Visualizing H₂S Signaling Pathways
The biological effects of H₂S donors are mediated through their interaction with various cellular signaling pathways.
Caption: Key signaling pathways modulated by H₂S.
Experimental Protocols for Evaluating H₂S Donors
Accurate and reliable measurement of H₂S release is crucial for comparing the performance of different donors. Here are detailed protocols for common in vitro assays.
Protocol 1: Methylene Blue Assay for H₂S Quantification
This colorimetric assay is a widely used method for measuring total sulfide concentration.
Caption: Workflow for the Methylene Blue H₂S assay.
Materials:
-
Zinc acetate solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 M HCl)
-
Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)
-
Trichloroacetic acid (TCA) (10% w/v)
-
Sodium sulfide (Na₂S) standard solution
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare solutions of the H₂S donors in a suitable buffer (e.g., PBS, pH 7.4) at the desired concentrations.
-
H₂S Trapping: To 100 µL of the sample, add 100 µL of 1% zinc acetate to trap the released H₂S as zinc sulfide (ZnS).
-
Color Development: Add 50 µL of the N,N-dimethyl-p-phenylenediamine sulfate solution, followed by 50 µL of the ferric chloride solution.
-
Incubation: Mix well and incubate the samples in the dark at room temperature for 20-30 minutes to allow for color development.
-
Protein Precipitation (for biological samples): If using biological samples, add 100 µL of 10% TCA and centrifuge to pellet the precipitated proteins.
-
Measurement: Transfer 200 µL of the supernatant to a 96-well plate and measure the absorbance at 665-670 nm.
-
Quantification: Calculate the H₂S concentration based on a standard curve generated using known concentrations of Na₂S.
Protocol 2: Amperometric Measurement of H₂S Release Kinetics
Amperometric sensors provide real-time, kinetic data on H₂S release.
Materials:
-
H₂S-selective amperometric sensor and picoammeter
-
Calibration solutions of known H₂S concentrations
-
Reaction vessel with a stir bar
Procedure:
-
Sensor Calibration: Calibrate the H₂S sensor according to the manufacturer's instructions using standard solutions of Na₂S.
-
Baseline Measurement: Place the calibrated sensor in the reaction vessel containing the buffer solution and record a stable baseline reading.
-
Initiate Release: Add the H₂S donor to the reaction vessel to initiate H₂S release.
-
Data Acquisition: Continuously record the sensor output (current in pA or nA) over time.
-
Data Analysis: Convert the current readings to H₂S concentrations using the calibration curve. Plot H₂S concentration versus time to obtain the release profile.
Protocol 3: Cellular H₂S Detection with Fluorescent Probes
Fluorescent probes allow for the visualization and quantification of H₂S within living cells.
Materials:
-
Cell culture medium and supplements
-
Cells of interest (e.g., SH-SY5Y, HUVECs)
-
H₂S-selective fluorescent probe (e.g., WSP-1, SF7-AM)
-
H₂S donors
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Seed the cells in a suitable format (e.g., 96-well plate, chamber slide) and allow them to adhere overnight.
-
Probe Loading: Incubate the cells with the H₂S fluorescent probe at the recommended concentration and for the appropriate duration, as per the manufacturer's protocol.
-
Wash: Gently wash the cells with buffer (e.g., PBS) to remove excess probe.
-
Donor Treatment: Add the H₂S donor to the cells at the desired concentration.
-
Imaging/Measurement: Immediately begin acquiring fluorescence images or readings at the appropriate excitation and emission wavelengths. Continue to monitor the fluorescence intensity over time to observe the dynamics of intracellular H₂S production.
Conclusion
The choice of an H₂S donor is a critical experimental variable that can significantly influence the outcome and interpretation of research findings. While fast-releasing donors like NaHS are useful for studying acute H₂S signaling, slow-releasing donors such as GYY4137 and members of the dithiolethione class, including this compound, offer a more physiologically relevant model for investigating the sustained effects of H₂S.
This compound is an emerging H₂S donor with demonstrated anticancer and neuroprotective potential. Further research is warranted to fully characterize its H₂S release kinetics and compare its efficacy directly with other slow-releasing donors in various biological systems. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies, enabling researchers to make informed decisions in selecting the most appropriate H₂S donor for their specific research questions.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate
This document provides comprehensive, step-by-step guidance for the safe handling and disposal of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate (CAS No. 3354-38-9). As a specialized organosulfur compound used in research and development, its unique chemical properties necessitate a rigorous and informed approach to waste management to ensure personnel safety and environmental compliance.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that go beyond standard protocols.
Hazard Assessment and Chemical Profile
The dithiole structure suggests a high potential for a strong, unpleasant odor, characteristic of many thiol and organosulfur compounds.[4] Furthermore, data from similar chemical structures, such as aminothiadiazoles and aminothiophenes, indicate a probable hazard profile that includes skin irritation, serious eye irritation, and potential respiratory irritation.[5][6]
Table 1: Inferred Hazard Profile for this compound
| Hazard Classification | Category | Rationale and Reference Compounds |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | Based on SDS for similar compounds like 2-Amino-5-ethyl-1,3,4-thiadiazole and Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.[5][7] |
| Serious Eye Damage/Irritation | Category 2 | Consistently listed for analogous aminothiadiazole and aminothiazole structures.[6][8] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation, a common warning for related compounds.[6][7] |
| Acute oral toxicity | Category 4 (Presumed) | Considered "Harmful if swallowed" as a precautionary measure based on related structures.[7] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Given the inferred hazards, all handling and disposal procedures must be conducted within a certified chemical fume hood to mitigate inhalation risks and contain malodorous vapors. Adherence to proper PPE is mandatory.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]
-
Hand Protection: Use chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use and dispose of them properly after handling.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, consider additional protective clothing to prevent skin exposure.[7]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation is the most critical step in laboratory waste management to prevent dangerous chemical reactions and ensure compliant disposal.[9] Never mix different waste streams. All waste is considered hazardous until proven otherwise.[10]
Protocol 3.1: Collecting Solid Waste
-
Designate a Container: Use a clearly labeled, wide-mouthed, sealable container designated exclusively for solid organosulfur waste. A polyethylene container is a suitable choice.
-
Labeling: Immediately affix a hazardous waste tag to the container. Fill in all required information: "this compound, Solid Waste," the date, and the primary hazard warnings (Irritant, Stench).
-
Collection: Place contaminated items (e.g., weighing paper, gloves, absorbent pads) directly into the designated container.
-
Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area with secondary containment.[10][11]
Protocol 3.2: Collecting Liquid Waste
-
Designate a Container: Use a dedicated, leak-proof container, preferably plastic or coated glass, for liquid waste containing this compound.[11] Do not use metal containers, as some sulfur compounds can be corrosive.
-
Segregation is Key: This waste stream must be kept separate from other organic solvents, particularly halogenated solvents and strong acids or bases.[9] Mixing with strong acids could potentially lead to the evolution of toxic fumes.[11][12]
-
Labeling: Affix a hazardous waste tag with the full chemical name, estimated concentrations, and hazard warnings.
-
Storage: Keep the container tightly sealed and stored in the satellite accumulation area within a secondary containment tray. Do not overfill the container.[9]
Caption: Waste Segregation and Collection Workflow.
Decontamination of Glassware and Surfaces
The malodorous nature of dithioles requires a dedicated decontamination step to prevent persistent odors and cross-contamination. Oxidation is highly effective for this purpose.[4]
Protocol 4.1: Bleach Bath Decontamination
-
Prepare a Bleach Bath: Inside a chemical fume hood, prepare a container with a fresh solution of household bleach (sodium hypochlorite, ~5-8%).
-
Initial Rinse: After emptying the glassware into the appropriate liquid waste container, perform a preliminary rinse with a small amount of compatible solvent (e.g., acetone or ethanol) and dispose of the rinsate as hazardous liquid waste.
-
Submersion: Immediately place the rinsed glassware into the bleach bath. Ensure items are fully submerged. For larger items that cannot be submerged, carefully fill them with the bleach solution.[4]
-
Soaking: Allow the glassware to soak for at least 12-24 hours. This allows for the complete oxidation of residual sulfur compounds.
-
Final Cleaning: After soaking, remove the glassware, rinse thoroughly with water, and then proceed with standard laboratory washing procedures.
-
Bleach Disposal: Used bleach solutions from this process should be collected as hazardous waste, as they are contaminated with the oxidized chemical byproducts. Label the container "Used Bleach Solution for Sulfur Decontamination."
Spill Management Protocol
Accidental spills must be managed immediately to prevent exposure and contamination.[10]
Protocol 5.1: Small Spill Cleanup
-
Evacuate and Alert: Alert personnel in the immediate area. Ensure the fume hood is operational.
-
Contain the Spill: For small liquid spills, cover with an inert absorbent material such as vermiculite, dry sand, or earth.[13] Do not use combustible materials like paper towels or sawdust as the primary absorbent.
-
Collect the Material: Carefully scoop the absorbed material and any contaminated solids into a designated solid hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth soaked in bleach solution, followed by soap and water.[13]
-
Dispose of Debris: All materials used for cleanup (absorbent, cloths, gloves) must be disposed of as hazardous solid waste.[10]
Caption: Sequential Spill Response Protocol.
Final Disposal Pathway
The ultimate disposal of this chemical waste is managed through your institution's Environmental Health & Safety (EHS) office.
-
Ensure Proper Labeling: Double-check that all waste containers are securely sealed and accurately labeled with complete chemical names and hazard information. Unidentified waste cannot be collected.[12]
-
Consolidate in Storage: Store all sealed waste containers in your lab's designated satellite accumulation area. Ensure secondary containment is in place.
-
Request Pickup: Contact your EHS office to schedule a pickup for the hazardous waste.[11] Provide them with an accurate description and quantity of the waste generated.
-
Incineration: The final disposal method for this type of organic chemical waste is typically high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to handle sulfur-containing compounds.
Principles of Waste Minimization
The most effective disposal strategy begins with waste prevention.[14] Implementing green chemistry and good laboratory management practices can significantly reduce disposal costs and environmental impact.
-
Source Reduction: Order only the quantity of chemical required for your immediate research needs.[11]
-
Inventory Management: Maintain a current inventory of all chemicals to avoid duplicate orders and the expiration of stock.[15]
-
Scale Reduction: Where possible, reduce the scale of experiments to minimize the volume of waste generated.[14]
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
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Personal protective equipment for handling Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate
A Researcher's Guide to Safely Handling Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling, use, and disposal of this compound (CAS Number: 3354-38-9). This document moves beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol, ensuring a culture of safety and scientific integrity in your laboratory.
Understanding the Compound: A Prerequisite for Safety
This compound is a sulfur-containing heterocyclic compound.[1][2] While specific toxicological properties have not been exhaustively investigated, the available safety data indicates that it should be handled with care. The primary hazards associated with this compound are:
-
Harmful if swallowed (H302)[2]
-
Causes skin irritation (H315)[2]
-
Causes serious eye irritation (H319)[2]
-
May cause respiratory irritation (H335)[2]
Understanding these hazards is the foundation for establishing robust safety procedures. The subsequent sections will detail the necessary personal protective equipment (PPE), handling protocols, and disposal methods to mitigate these risks.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls like fume hoods are the primary means of exposure reduction, PPE is essential for safeguarding against accidental contact.[3][4] The selection of appropriate PPE should be a deliberate process based on a thorough risk assessment.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn when there is a significant risk of splashing. | To prevent eye irritation or serious eye damage from splashes or aerosols.[5][6] |
| Skin and Body Protection | A lab coat is mandatory. For larger quantities or when there is a risk of significant splashing, chemical-resistant aprons or coveralls should be used. | To protect the skin from irritation and prevent contamination of personal clothing.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). It is crucial to check the glove manufacturer's compatibility data for the specific chemical. | To prevent skin irritation upon direct contact. Thicker gloves generally offer better protection.[4] |
| Respiratory Protection | Not typically required for small-scale laboratory use when handled in a certified chemical fume hood. In situations where a fume hood is not available or if aerosols are generated, a respirator with an appropriate cartridge should be used. | To prevent respiratory tract irritation from dust or aerosols.[5][7] |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for PPE selection.
Operational Plan: From Benchtop to Disposal
A meticulous operational plan is critical to minimizing exposure and ensuring a safe working environment.
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[5][8]
-
Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Have all necessary equipment and materials, including waste containers, readily available.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of any dust. Use a spatula for transfers and avoid creating dust clouds.
-
In Solution: When working with the compound in solution, be mindful of potential splashes. Use appropriate glassware and handle with care.
-
Post-Handling: After handling, decontaminate the work surface with an appropriate solvent. Carefully remove and dispose of gloves. Wash hands thoroughly with soap and water.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is paramount for environmental protection and laboratory safety.
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated "Organic Liquid" or "Halogen-Free Organic" waste container, depending on the solvent used.[8][9] As this compound contains sulfur, it should be treated as a special waste stream if required by local regulations.
-
Contaminated Materials: Used gloves, absorbent pads, and other contaminated disposable materials should be placed in a sealed bag and disposed of as hazardous waste.
-
Do Not Dispose Down the Drain: Never dispose of this compound or its solutions down the sanitary sewer.[8]
-
Follow Institutional Protocols: Adhere strictly to your institution's hazardous waste management guidelines.[8][10]
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.
References
-
Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). OC-Praktikum. Retrieved from [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Seton. Retrieved from [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). American Society of Health-System Pharmacists. Retrieved from [Link]
-
Elhaty, I. A., et al. (2026, January 8). A convenient synthesis of this compound: crystal structure, computational studies, anticancer activity, and drug-likeness evaluation. ResearchGate. Retrieved from [Link]
-
Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta. Retrieved from [Link]
-
Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International. Retrieved from [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. Retrieved from [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
5-Amino-3-thioxo-3H-(1,2)dithiole-4-carboxylic acid ethyl ester. (n.d.). Oakwood Chemical. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Amino-3-thioxo-3H-(1,2)dithiole-4-carboxylic acid ethyl ester [oakwoodchemical.com]
- 3. sams-solutions.com [sams-solutions.com]
- 4. pppmag.com [pppmag.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
